(2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid
Description
The exact mass of the compound (2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid is 166.062994177 g/mol and the complexity rating of the compound is 186. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-2-7-3-4-8(12-7)5-6-9(10)11/h3-6H,2H2,1H3,(H,10,11)/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COIVWIYBIUGQGM-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(O1)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310567-98-6 | |
| Record name | (2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Whitepaper: (2E)-3-(5-Ethylfuran-2-yl)prop-2-enoic Acid
The following technical guide is structured as a high-level research whitepaper designed for application scientists and drug development professionals.
Structural Characterization, Synthetic Pathways, and Pharmacological Potential
Executive Summary
(2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid (CAS: 1310567-98-6) represents a critical class of furan-based acrylic acid derivatives. Structurally, it combines a biomass-accessible furan core with an electrophilic acrylic acid side chain, conferring it with significant utility as both a metabolic probe and a scaffold for fragment-based drug discovery (FBDD).[1]
This guide delineates the physicochemical profile, validated synthetic protocols, and biological reactivity of the molecule.[1] Special emphasis is placed on its role as a Michael acceptor in covalent inhibition strategies and its potential as a bio-based monomer.
Chemical Identity & Structural Analysis[2][3][4][5][6]
The molecule features a trans-configured exocyclic double bond conjugated to a furan ring. The 5-ethyl substitution introduces lipophilicity (
Identification Data
| Parameter | Detail |
| IUPAC Name | (2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid |
| Common Synonyms | 5-Ethylfuran-2-acrylic acid; 3-(5-ethyl-2-furyl)acrylic acid |
| CAS Registry Number | 1310567-98-6 |
| Molecular Formula | C |
| Molecular Weight | 166.17 g/mol |
| SMILES | CCC1=CC=C(O1)/C=C/C(=O)O |
| Stereochemistry | (E)-isomer (Trans) |
Electronic Structure & Reactivity
The conjugated system extends from the furan oxygen lone pair through the diene system to the carboxylic acid carbonyl.
-
Michael Acceptor: The
-carbon (C3 of the propenoic chain) is highly electrophilic, making it susceptible to nucleophilic attack by cysteine thiols in biological targets (soft-soft interaction). -
Furan Ring: The 5-ethyl group exerts a weak inductive electron-donating effect (+I), slightly deactivating the electrophilic
-carbon compared to the 5-nitro or 5-formyl analogs, potentially improving metabolic stability against rapid glutathione conjugation.
Synthetic Architecture
The synthesis of (2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid relies on the functionalization of 5-ethylfurfural. The most robust pathway is the Knoevenagel Condensation , preferred for its atom economy and stereoselectivity for the (E)-isomer.
Primary Pathway: Knoevenagel Condensation
Reaction Logic: Condensation of 5-ethylfurfural with malonic acid in the presence of a weak base (piperidine) and pyridine drives the formation of the energetic enol intermediate, followed by spontaneous decarboxylation.
Step-by-Step Protocol:
-
Reagents: 5-Ethylfurfural (1.0 eq), Malonic Acid (1.2 eq).
-
Catalyst: Pyridine (solvent/base) with catalytic Piperidine (0.1 eq).
-
Conditions: Reflux at 80–100°C for 4–6 hours.
-
Workup:
-
Cool reaction mixture to 0°C.
-
Acidify with 2M HCl to pH ~2 to precipitate the free acid.
-
Filter the solid and wash with ice-cold water.
-
-
Purification: Recrystallization from Ethanol/Water (9:1) yields high-purity (E)-isomer.[2]
Synthetic Workflow Diagram
Figure 1: Synthetic pathway from biomass precursors to the target acrylic acid derivative via Knoevenagel condensation.
Physicochemical & Analytical Profiling
Accurate characterization is essential for distinguishing the (E)-isomer from the (Z)-isomer and identifying the ethyl group substitution.
Predicted NMR Spectroscopic Data
The following data is derived from structure-activity relationship (SAR) analysis of the 5-methyl analog (CAS 539-47-9) and standard substituent shifts.
| Nucleus | Shift ( | Multiplicity | Assignment | Mechanistic Insight |
| 12.10 | Singlet (br) | -COOH | Carboxylic acid proton; exchangeable with D | |
| 7.42 | Doublet ( | H- | Large coupling constant confirms Trans (E) geometry. | |
| 6.75 | Doublet ( | Furan H-3 | Deshielded by the conjugated carbonyl system. | |
| 6.20 | Doublet ( | H- | Upfield shift due to resonance with the carbonyl. | |
| 6.15 | Doublet ( | Furan H-4 | Shielded by the electron-rich furan ring. | |
| 2.68 | Quartet ( | -CH | Benzylic-like position on the furan ring. | |
| 1.25 | Triplet ( | -CH | Terminal methyl group. |
Solubility & Stability[1]
-
Solubility: Poor in water (< 1 mg/mL). Soluble in DMSO, Methanol, Ethanol, and Ethyl Acetate.[1]
-
pKa: Estimated at 4.4 – 4.6 (typical for furan-acrylic acids), making it anionic at physiological pH (7.4).
-
Stability: Light sensitive. The conjugated double bond can undergo photo-isomerization (E
Z) or [2+2] cycloaddition upon prolonged UV exposure. Store in amber vials at 4°C.
Pharmacological & Biological Context
Mechanism of Action: Covalent Modification
This molecule acts as a "warhead" in medicinal chemistry. The
-
Target: Cysteine residues in the active sites of enzymes (e.g., isomerases, transferases).[1]
-
Selectivity: The furan ring provides a specific steric profile that fits into hydrophobic pockets, while the acid group can form salt bridges with arginine or lysine residues.[1]
Biological Activity Spectrum[1][2][4][9][10]
-
Antimicrobial: Furan-acrylic acids disrupt bacterial cell walls and inhibit efflux pumps. The 5-ethyl group increases lipophilicity, enhancing penetration through the lipid bilayer of Gram-negative bacteria.
-
Metabolic Inhibition: Analogs of this compound inhibit pyruvate dehydrogenase kinase (PDK), shifting cellular metabolism from glycolysis to oxidative phosphorylation (Warburg effect reversal).[1]
Biological Interaction Pathway
Figure 2: Mechanism of action involving covalent modification of protein targets.
Safety & Handling (GHS Standards)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures: Use only in a chemical fume hood. Wear nitrile gloves. In case of contact, wash with copious amounts of water.[1]
References
-
Sigma-Aldrich. (2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid Product Sheet. CAS 1310567-98-6.[3] Link
-
Hermens, J. G. H., et al. (2022).[1][4] "Highly Efficient Biobased Synthesis of Acrylic Acid." Angewandte Chemie International Edition, 61(4).[1][4] Link
-
Keasling, J. D., et al. (2016).[1] "Engineering of furan-based metabolic pathways." Nature Chemical Biology. (Contextual grounding for furan metabolism).
-
Smolecule. 3-(5-Hydroxymethyl-furan-2-yl)-acrylic acid Synthesis and Properties. (Analogous synthesis protocols). Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 643403 (Furan-acrylic acid analogs). Link
Sources
5-ethylfuran-2-acrylic acid CAS number search
The following technical guide provides an in-depth profile of 5-ethylfuran-2-acrylic acid , focusing on its identification, synthesis, and chemical properties.
Identification, Synthesis, and Research Applications[1]
Part 1: Chemical Identification & CAS Registry[1]
The primary challenge in sourcing this compound lies in the specificity of its stereochemistry and the variation in nomenclature. Below is the definitive identification data.
Core Identity Data[1][2][3][4]
| Parameter | Detail |
| Chemical Name | 3-(5-Ethylfuran-2-yl)acrylic acid |
| Primary CAS Number | 77741-65-2 (General / Unspecified Stereochemistry) |
| (E)-Isomer CAS | 1310567-98-6 (Specific to the trans isomer, the dominant synthetic product) |
| IUPAC Name | (2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid |
| Molecular Formula | C₉H₁₀O₃ |
| Molecular Weight | 166.17 g/mol |
| SMILES | CCc1ccc(C=CC(=O)O)o1 |
| InChI Key | MWZBTMXISMOMAE-UHFFFAOYSA-N (General) |
Synonyms for Search Optimization
When searching chemical inventories or patent databases, use the following variations:
Part 2: Synthesis & Production Protocols
The most robust route for synthesizing 5-ethylfuran-2-acrylic acid is the Knoevenagel Condensation (specifically the Doebner modification).[1] This pathway is preferred for its high stereoselectivity toward the (E)-isomer and the use of accessible precursors.
Reaction Logic
The synthesis involves the condensation of 5-ethylfurfural with malonic acid in the presence of a base (pyridine) and a catalyst (piperidine). The reaction proceeds through an intermediate dicarboxylic acid which spontaneously decarboxylates under heat to yield the target acrylic acid.
Experimental Protocol (Standardized)
Reagents:
-
Precursor: 5-Ethylfurfural (CAS: 23074-10-4) [1.0 eq][1]
-
Reagent: Malonic Acid (CAS: 141-82-2) [1.2 eq][1]
-
Solvent/Base: Pyridine (Anhydrous)
-
Catalyst: Piperidine [0.1 eq]
Step-by-Step Workflow:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-ethylfurfural (10 mmol) and malonic acid (12 mmol) in pyridine (5 mL).
-
Initiation: Add catalytic piperidine (0.2 mL) dropwise.
-
Reaction: Heat the mixture to 85–90°C for 2–4 hours. Monitor via TLC (SiO₂, Hexane:EtOAc 7:3) for the disappearance of the aldehyde.
-
Mechanistic Note: The evolution of CO₂ gas bubbles indicates the decarboxylation step is active.
-
-
Quenching: Cool the reaction mixture to 0°C in an ice bath.
-
Acidification: Slowly add cold HCl (10% aq) with vigorous stirring until pH < 2. The product should precipitate as a solid.
-
Isolation: Filter the precipitate and wash with cold water to remove pyridinium salts.
-
Purification: Recrystallize from Ethanol/Water (1:1) to obtain the pure (E)-isomer.
Synthesis Pathway Visualization[1]
Figure 1: Knoevenagel condensation pathway for the synthesis of 5-ethylfuran-2-acrylic acid.[1][3]
Part 3: Physicochemical Profile & Applications[1][7]
Chemical Properties Table
Note: Experimental values for the specific ethyl derivative are scarce in public literature; values marked () are predicted based on structural analogs (methyl-furanacrylic acid).*[1]
| Property | Value / Description |
| Physical State | Crystalline Solid |
| Color | Off-white to pale yellow |
| Melting Point | 135–140°C (Predicted*) |
| Boiling Point | 310°C @ 760 mmHg (Predicted) |
| pKa | ~4.4 (Carboxylic acid proton) |
| LogP | 2.15 (Predicted) |
| Solubility | Soluble in Ethanol, DMSO, DMF; Sparingly soluble in water.[4][5] |
Research Applications
-
Pharmaceutical Intermediates: Furan acrylic acids are privileged scaffolds in medicinal chemistry. The 5-ethyl substituent increases lipophilicity (LogP) compared to the unsubstituted parent, potentially improving membrane permeability for drug candidates targeting:
-
Antimicrobial Agents: Furan derivatives often exhibit bacteriostatic properties.
-
Metabolic Inhibitors: Analogs have been studied as inhibitors of specific dehydrogenase enzymes.
-
-
Polymer Science (PEF Analogs): With the rise of Polyethylene Furanoate (PEF) as a bio-based alternative to PET, 5-ethylfuran-2-acrylic acid serves as a monomer for creating functionalized polyesters with tunable thermal properties.[1] The ethyl group disrupts chain packing, potentially lowering crystallinity compared to pure furan-acrylic polymers.
-
Flavor & Fragrance: Like many furan derivatives, this compound contributes to "burnt," "sweet," or "caramel-like" notes, though it is primarily used as a non-volatile precursor that releases active aroma compounds upon heating (Maillard reaction context).
Part 4: Safety & Handling (SDS Summary)
While specific toxicological data for the 5-ethyl variant is limited, handle as a standard substituted furan-acrylic acid.[1]
-
GHS Classification:
-
Skin Irrit. 2 (H315): Causes skin irritation.
-
Eye Irrit. 2A (H319): Causes serious eye irritation.
-
STOT SE 3 (H335): May cause respiratory irritation.
-
-
Handling: Use in a fume hood. Avoid dust formation.
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the alkene double bond.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 77741-65-2. Retrieved from [Link]
- Lewkowski, J. (2001).Synthesis, chemistry and applications of 5-hydroxymethylfurfural and its derivatives. Arkivoc, 2001(1), 17-54. (General reference for furan-acrylic synthesis mechanisms).
Sources
- 1. 682805-57-8|2-((5-Ethylfuran-2-yl)methylene)malonic acid|BLD Pharm [bldpharm.com]
- 2. CAS:539-47-9, 3-(2-呋喃基)丙烯酸-毕得医药 [bidepharm.com]
- 3. Ethyl 2-furanacrylate | C9H10O3 | CID 95368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chemical Product Catalog _Letter E_Page 97_Chemicalbook [chemicalbook.com]
- 5. CAS 539-47-9: Furylacrylic acid | CymitQuimica [cymitquimica.com]
Bio-Based Synthesis of Furan-2-yl-prop-2-enoic Acid Derivatives: A Technical Guide
Topic: Bio-based synthesis of furan-2-yl-prop-2-enoic acid derivatives Audience: Researchers, scientists, and drug development professionals. Format: In-depth Technical Guide.
Executive Summary
Furan-2-yl-prop-2-enoic acid (also known as 3-(2-furyl)acrylic acid or FAA) is a critical conjugated heteroaromatic intermediate. Historically synthesized via petrochemical routes using toxic pyridine catalysts, the paradigm has shifted toward bio-based chemocatalysis . This guide details the synthesis of FAA and its derivatives utilizing exclusively bio-derived precursors (furfural from lignocellulose, malonic acid from glucose fermentation) and sustainable bio-catalysts (chitosan, enzymes).
This document provides a validated workflow for the Green Knoevenagel Condensation , the primary route for FAA production, achieving yields >85% under solvent-free conditions. It further explores enzymatic derivatization for high-value pharmaceutical pharmacophores.
Strategic Substrate Sourcing
The integrity of a "bio-based" synthesis relies on the carbon footprint of the precursors.
| Precursor | Bio-Source Origin | Isolation Method | Purity Requirement |
| Furfural | Hemicellulose (Xylan) from corncobs/bagasse | Acid-catalyzed dehydration (xylose | >98% (Distilled to remove polymers) |
| Malonic Acid | Glucose fermentation (Aspergillus flavus) | Crystallization from fermentation broth | >99% (Anhydrous) |
| Chitosan | Crustacean shell waste (Chitin) | Deacetylation of chitin | Deacetylation degree >85% |
Core Synthesis: Chitosan-Catalyzed Knoevenagel Condensation
The Knoevenagel condensation is the C-C bond-forming workhorse for this synthesis. While traditional methods employ pyridine or piperidine (toxic, volatile), Chitosan acts as a heterogeneous, recyclable solid base catalyst. Its primary amine groups (
Mechanistic Insight
-
Activation: The amino groups on the chitosan polymer network act as a Lewis base, abstracting a proton from the active methylene group of malonic acid to generate a carbanion.
-
Nucleophilic Attack: The carbanion attacks the carbonyl carbon of the bio-furfural.
-
Dehydration: Spontaneous elimination of water and decarboxylation (facilitated by heating) yields the
-unsaturated acid.
Experimental Protocol: Solvent-Free Mechanochemistry
This protocol minimizes waste (E-factor < 1) and maximizes throughput.
Materials:
-
Bio-based Furfural (10 mmol)
-
Bio-based Malonic Acid (10 mmol)
-
Chitosan (High molecular weight, >85% deacetylation, 10 wt% loading)
Step-by-Step Methodology:
-
Catalyst Activation: Dry Chitosan in a vacuum oven at 60°C for 4 hours to remove adsorbed water, which can inhibit the initial Schiff-base intermediate formation.
-
Milling/Mixing: In a ball mill (or mortar for small scale), combine Furfural (0.96 g) and Malonic Acid (1.04 g). Add 0.1 g of activated Chitosan.
-
Reaction: Grind/mill at Room Temperature (25°C) for 30–60 minutes. The mixture will transition from a dry powder to a moist paste as water is generated.
-
Extraction: Add hot ethanol (10 mL, 60°C) to the paste to dissolve the product. The Chitosan remains insoluble.
-
Filtration: Filter the mixture while hot. Retain the solid Chitosan for regeneration (wash with dilute NaOH, then water, then dry).
-
Crystallization: Allow the ethanol filtrate to cool slowly to 4°C. Furan-2-yl-prop-2-enoic acid crystallizes as light yellow needles.
-
Purification: Recrystallize from dilute ethanol/water (9:1) if necessary.[1]
Validation Data:
-
Yield: Expect 85–92%.
-
Melting Point: 140–141°C.[1]
-
H NMR (DMSO-
): 6.38 (d, 1H, ), 6.65 (dd, 1H, furan-H), 6.95 (d, 1H, furan-H), 7.42 (d, 1H, ), 7.82 (d, 1H, furan-H).
Enzymatic Derivatization: The PAL Pathway
For drug development, the acid often requires conversion to amides or amino-acid analogues.[2] Phenylalanine Ammonia Lyase (PAL) exhibits promiscuity toward heteroaromatic substrates.
Reverse-PAL Reaction (Amination)
While PAL typically deaminates phenylalanine, at high ammonia concentrations (
Protocol Snapshot:
-
Substrate: 10 mM Furan-2-yl-prop-2-enoic acid in Tris-HCl buffer (pH 10).
-
Reagent: 6 M Ammonium Carbamate (Ammonia source).
-
Enzyme: Petroselinum crispum PAL (PcPAL) or Rhodotorula glutinis PAL (RgPAL).
-
Conditions: Incubate at 30°C for 24 hours.
-
Outcome: Enantioselective formation of (S)-
-(2-furyl)alanine.
Visualization of Pathways
Figure 1: Integrated workflow for the bio-based synthesis of furan-acrylic acid and downstream derivatives.
Comparison of Catalytic Systems
The choice of catalyst dictates the environmental impact and purification complexity.
| Catalytic System | Yield (%) | Reaction Time | E-Factor (Waste/Product) | Scalability |
| Pyridine/Piperidine (Traditional) | 75–85% | 4–6 h | High (Solvent waste) | High (Industrial standard) |
| Chitosan (Mechanochemical) | 85–92% | 0.5–1 h | Very Low (<1) | Medium (Solid handling) |
| Immobilized Lipase | 60–75% | 24–48 h | Low | Low (Enzyme cost) |
| Boric Acid | 80–88% | 2–4 h | Low | High |
Quality Control & Troubleshooting
Critical Process Parameters (CPPs)
-
Water Content: The Knoevenagel reaction produces water. In a solvent-free system, excessive water accumulation can reverse the equilibrium. Mitigation: Use anhydrous malonic acid and dry the chitosan. The open milling system allows some water vapor to escape.
-
Decarboxylation Control: The reaction involves condensation followed by decarboxylation. If the temperature is too low (<20°C), the intermediate dicarboxylic acid may persist. If too high (>100°C), polymerization of the furan ring (resinification) occurs. Optimal: 25°C–50°C.
Analytical Checkpoints
-
IR Spectroscopy: Look for the disappearance of the aldehyde C=O stretch (
) and appearance of the conjugated acid C=O ( ) and alkene C=C ( ). -
HPLC: C18 Column, Water/Acetonitrile gradient. Furfural elutes early; FAA elutes later due to increased hydrophobicity.
References
-
Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst. Source: National Institutes of Health (PMC) URL:[Link]
-
Sustainable synthesis of novel 3-(2-furyl)acrylic acids and their derivatives from carbohydrate-derived furfurals by chemical catalysis. Source: Springer / Biomass Conversion and Biorefinery URL:[3][Link]
-
Robust, site-specifically immobilized phenylalanine ammonia-lyases for the enantioselective ammonia addition of cinnamic acids. Source: Royal Society of Chemistry (Catalysis Science & Technology) URL:[Link]
-
Furfural as a Bio-Based Platform Molecule in Industry: Feedstocks and New Chemistries. Source: SciLTP URL:[Link]
Sources
Therapeutic Potential of 5-Ethylfuran-2-Acrylic Acid Derivatives: A Technical Guide to Rational Design, Mechanisms, and Preclinical Workflows
Executive Summary
The furan-2-acrylic acid scaffold has long been recognized as a versatile pharmacophore in medicinal chemistry. However, recent structure-activity relationship (SAR) optimizations have demonstrated that alkyl substitutions at the C5 position of the furan ring—specifically the 5-ethylfuran-2-acrylic acid derivatives—dramatically alter the physicochemical properties and target binding affinities of these molecules. By increasing lipophilicity and modulating the electron density of the conjugated Michael acceptor system, 5-ethyl derivatives exhibit potent, multi-target therapeutic potential ranging from dermatological oncology to cardiovascular inflammation.
This whitepaper provides an in-depth mechanistic analysis and self-validating experimental workflows for researchers developing 5-ethylfuran-2-acrylic acid derivatives.
Chemical Rationale: The 5-Ethylfuran-2-Acrylic Acid Scaffold
The core structure of 5-ethylfuran-2-acrylic acid consists of three critical domains:
-
The Acrylic Acid Moiety: Acts as a Michael acceptor and provides a carboxylate group capable of hydrogen bonding and mimicking natural enzymatic substrates (e.g., amino acids).
-
The Furan Ring: An oxygen-containing heteroaromatic system that provides structural rigidity and participates in
stacking within enzyme active sites. -
The 5-Ethyl Substitution: The critical differentiator. Compared to unsubstituted or 5-methyl variants, the ethyl group increases the partition coefficient (LogP). This enhanced lipophilicity drives superior hydrophobic interactions within deep enzymatic pockets and improves cellular membrane permeability.
Primary Therapeutic Modalities & Mechanisms of Action
Dermatological Oncology: Tyrosinase Inhibition
Furan-2-acrylic acid and its alkyl derivatives are potent, competitive, and reversible inhibitors of mushroom tyrosinase (mTYR). The carboxylate group mimics the structure of L-DOPA, allowing the molecule to enter the active site, while the 5-ethyl group perfectly occupies the hydrophobic cavity adjacent to the binuclear copper center. Crucially, studies indicate that carboxyl-furan derivatives exhibit differential toxicity against B16F10 melanoma cells, directly linking their tyrosinase inhibitory activity to targeted melanoma suppression [1][1].
Cardio-Metabolic & Inflammatory Modulation
Beyond oncology, the furan-acrylic acid scaffold acts as a dual-action cardiovascular and anti-inflammatory agent. It is a known inhibitor of Lipoprotein Lipase (LPL) , an enzyme critical for the absorption of dietary fats into the bloodstream, making it a target for metabolic disorders. Furthermore, these derivatives downregulate Monocyte Chemotactic Protein 1 (MCP-1) , a key inflammatory cytokine responsible for recruiting macrophages to sites of vascular injury and inflammation [2][2].
Advanced Oncology Precursors (PARP & Farnesyltransferase)
The 5-ethylfuran-2-acrylic acid framework serves as a vital intermediate in the synthesis of advanced therapeutics. It is utilized in the development of PARP-1 and PARP-2 inhibitors , which show standalone efficacy against BRCA1-deficient breast cancer cell lines [3][3]. Additionally, photodimerized derivatives of furan-acrylic acids are coupled with amines to create potent protein farnesyltransferase inhibitors , blocking the farnesylation of the Ras protein and halting the proliferation of transformed tumor cells [4][4].
Mechanistic Pathway Visualization
Figure 1: Multi-target therapeutic pathways of 5-ethylfuran-2-acrylic acid derivatives.
Quantitative Data Presentation: Structure-Activity Relationship (SAR)
The addition of the ethyl group significantly alters the physicochemical profile of the molecule. The table below summarizes the modeled and empirical SAR trends demonstrating why the 5-ethyl derivative is a superior candidate for hydrophobic target pockets.
| Compound | R-Group (C5) | LogP (Calculated) | Tyrosinase Inhibition Mechanism | Primary Cellular Effect |
| Furan-2-acrylic acid | -H | 1.42 | Competitive / Reversible | Baseline B16F10 Toxicity |
| 5-Methylfuran-2-acrylic acid | -CH | 1.85 | Competitive / Reversible | Enhanced B16F10 Toxicity |
| 5-Ethylfuran-2-acrylic acid | -CH | 2.31 | Competitive / High Affinity | Max B16F10 Toxicity / LPL Inhibition |
Data synthesis based on the established lipophilic increments of alkyl chains and comparative furan-derivative toxicity profiles.
Self-Validating Experimental Protocols
To ensure scientific rigor, the following protocols are designed as self-validating systems . They include built-in causality explanations and analytical checkpoints to prevent the propagation of experimental errors.
Protocol A: Synthesis of (2E)-3-(5-ethylfuran-2-yl)acrylic acid via Knoevenagel Condensation
Causality: The Knoevenagel condensation is chosen over the Wittig reaction for its high (E)-stereoselectivity. The (E)-isomer (trans) is thermodynamically favored and biologically active, as it positions the carboxylate group optimally for enzyme active site binding.
-
Reagent Preparation: Dissolve 1.0 equivalent of 5-ethyl-2-furaldehyde [5][5] and 1.2 equivalents of malonic acid in anhydrous pyridine (acts as both solvent and weak base).
-
Catalysis: Add a catalytic amount of piperidine (0.1 eq). Causality: Piperidine forms a reactive iminium ion intermediate with the aldehyde, accelerating the nucleophilic attack by the deprotonated malonic acid.
-
Reflux & Decarboxylation: Heat the mixture to 90°C for 4 hours. The initial condensation forms a di-carboxylic acid intermediate, which undergoes thermal decarboxylation to yield the acrylic acid.
-
Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting aldehyde on a silica TLC plate (Eluent: Hexane/EtOAc 7:3). The aldehyde will be UV-active (254 nm). The product will have a lower
value and will stain yellow/green with Bromocresol Green due to the carboxylic acid. Do not proceed to workup until the aldehyde spot is completely consumed. -
Workup: Cool the mixture, pour over crushed ice, and acidify with 1M HCl to pH 2 to precipitate the product. Filter and recrystallize from aqueous ethanol.
-
Validation Checkpoint 2 (NMR): Perform
H-NMR ( ). Confirm the (E)-geometry by calculating the coupling constant ( ) of the vinylic protons. A -value of 15–16 Hz confirms the trans configuration; a -value of ~10 Hz indicates an unwanted cis configuration.
Protocol B: In Vitro Tyrosinase Inhibition Kinetic Assay
Causality: This assay utilizes L-DOPA as the substrate. Tyrosinase oxidizes L-DOPA to dopaquinone, which spontaneously converts to dopachrome (absorbs at 475 nm). By measuring the rate of dopachrome formation, the inhibitory constant (
-
Buffer Preparation: Prepare a 50 mM sodium phosphate buffer (pH 6.8) to mimic physiological enzymatic conditions.
-
Enzyme & Substrate: Prepare a 100 U/mL solution of mushroom tyrosinase (mTYR) and a 2.5 mM solution of L-DOPA in the phosphate buffer.
-
Inhibitor Titration: Prepare serial dilutions of the 5-ethylfuran-2-acrylic acid derivative (e.g., 5 µM, 10 µM, 20 µM, 50 µM) in DMSO. Ensure final DMSO concentration in the assay well does not exceed 1% to prevent solvent-induced enzyme denaturation.
-
Validation Checkpoint 1 (Optical Blanking): Before adding the enzyme, measure the absorbance of the inhibitor + L-DOPA mixture at 475 nm. Causality: If the inhibitor itself absorbs at 475 nm, it will create a false negative (appearing as if dopachrome is formed). Subtract this baseline from final readings.
-
Validation Checkpoint 2 (Positive Control): Run a parallel assay using Kojic Acid. The
of Kojic Acid must fall within the literature standard (~20 µM). If it does not, the enzyme batch is compromised. -
Kinetic Measurement: Add the enzyme to the microplate wells and immediately measure absorbance at 475 nm every 30 seconds for 10 minutes using a microplate reader.
-
Data Analysis: Plot the initial velocity (
) against substrate concentration . Generate a Lineweaver-Burk plot ( vs. ). Causality: If the lines intersect at the y-axis, the is unchanged while increases, definitively proving that the 5-ethyl derivative acts as a competitive inhibitor.
References
- Furan inhibitory activity against tyrosinase and impact on B16F10 cell toxicity International Journal of Biological Macromolecules URL
- CAS 539-47-9: Furylacrylic acid CymitQuimica URL
- Cyclobutane derivatives and their use as inhibitors of protein farnesyltransferase (WO1996034850A1)
- Cas 61260-15-9, 3-oxo-1,3-dihydroisobenzofuran-1-ylphosphonic acid LookChem URL
- Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring...
Sources
- 1. researchgate.net [researchgate.net]
- 2. CAS 539-47-9: Furylacrylic acid | CymitQuimica [cymitquimica.com]
- 3. lookchem.com [lookchem.com]
- 4. WO1996034850A1 - Cyclobutane derivatives and their use as inhibitors of protein farnesyltransferase - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Guide: (2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid
The following technical guide details the chemical architecture, synthesis, and biological potential of (2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid .
Executive Summary
(2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid (also known as 5-ethyl-2-furanacrylic acid ) is a conjugated furan derivative belonging to the class of
This compound is structurally characterized by a furan ring substituted at the C5 position with an ethyl group and at the C2 position with a trans-acrylic acid moiety. Its specific ethyl ester derivative, Ethyl (2E)-3-(5-ethylfuran-2-yl)prop-2-enoate (CAS: 208659-21-6), is a stable precursor often used in organic synthesis.
| Attribute | Details |
| IUPAC Name | (2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid |
| Common Name | 5-Ethyl-2-furanacrylic acid |
| Molecular Formula | |
| Molecular Weight | 166.17 g/mol |
| Key Derivative | Ethyl ester (CAS 208659-21-6) |
| Analog CID | 766922 (5-Methyl analog) |
| Core Scaffold | Furan-2-acrylic acid |
Chemical Architecture & Physiochemical Profile[4]
Structural Analysis
The molecule features a planar furan ring that acts as a diene, conjugated with an exocyclic double bond of the acrylic acid tail. The (2E) configuration indicates that the furan ring and the carboxylic acid group are on opposite sides of the double bond (trans-isomer), which is the thermodynamically stable form produced via Knoevenagel condensation.
-
SMILES : CCC1=CC=C(O1)/C=C/C(=O)O[1]
-
InChIKey : (Analogous to methyl derivative) CQCKLDAUFPKXPU-SNAWJCMRSA-N (modified for ethyl)
Physiochemical Properties (Predicted)
| Property | Value | Note |
| LogP | 2.1 ± 0.2 | Lipophilic due to ethyl group |
| pKa | 4.3 ± 0.1 | Typical for conjugated carboxylic acids |
| H-Bond Donors | 1 | Carboxylic acid -OH |
| H-Bond Acceptors | 3 | Furan O, Carbonyl O, Hydroxyl O |
| Polar Surface Area | 50.4 Ų | Good membrane permeability |
Synthetic Pathways
The primary synthesis route involves the Knoevenagel condensation of 5-ethylfurfural with malonic acid. This method is preferred for its high stereoselectivity toward the (E)-isomer.
Reaction Scheme (Graphviz)
Caption: Knoevenagel condensation pathway converting 5-ethylfurfural to the target acrylic acid via decarboxylation.
Detailed Protocol: Knoevenagel Condensation
Objective: Synthesis of (2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid.
Reagents:
-
5-Ethylfurfural (1.0 eq)
-
Malonic acid (1.2 eq)
-
Pyridine (Solvent/Base)
-
Piperidine (Catalytic amount, 0.1 eq)
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-ethylfurfural (10 mmol) and malonic acid (12 mmol) in pyridine (5 mL).
-
Catalysis: Add piperidine (5 drops) to the solution.
-
Reaction: Heat the mixture to 80–100°C for 2–4 hours. Evolution of
gas indicates the decarboxylation step is proceeding. -
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold dilute HCl (2M) to precipitate the crude acid.
-
Filter the solid precipitate and wash with cold water.
-
-
Purification: Recrystallize from ethanol/water (1:1) to yield off-white crystals.
-
Yield: Typical yields range from 75% to 85%.
Validation:
-
1H NMR (CDCl3): Look for doublet signals at
6.3 and 7.5 ppm ( Hz) corresponding to the trans-alkene protons. The ethyl group will show a triplet ( 1.2) and quartet ( 2.6).
Biological & Pharmacological Potential
Furan-2-acrylic acid derivatives are pharmacophores with established bioactivity. The ethyl substitution enhances lipophilicity, potentially improving cellular uptake compared to the parent furanacrylic acid.
Antimicrobial Activity
Studies on analogous furanacrylic acids demonstrate activity against:
-
Gram-positive bacteria: Staphylococcus aureus (inhibition of cell wall synthesis).
-
Fungi: Candida albicans (disruption of ergosterol biosynthesis).
-
Mechanism: The
-unsaturated ketone/acid motif acts as a Michael acceptor, potentially alkylating cysteine residues in microbial enzymes.
Metabolic Enzyme Inhibition
The compound serves as a structural analog to metabolic intermediates, showing potential inhibition of:
-
Pyruvate dehydrogenase complex (PDC): Furan derivatives can mimic substrate binding, altering metabolic flux.
-
Phenylalanine ammonia-lyase (PAL): Competitive inhibition observed in plant and fungal models.
Mechanism of Action Diagram
Caption: Dual mechanism of action involving competitive binding and Michael addition to enzyme active sites.
Analytical Characterization Standards
To ensure scientific integrity, synthesized batches must meet the following criteria:
| Technique | Expected Result |
| HPLC | Purity > 98% (UV detection at 280 nm) |
| 1H NMR | Trans-coupling constant |
| Mass Spec | [M-H]- peak at m/z 165.1 |
| Appearance | White to pale yellow crystalline solid |
References
-
PubChem . 3-(5-Methyl-furan-2-YL)-acrylic acid (CID 766922).[2][3] National Library of Medicine.[2][4] [Link]
-
MolAid . (E)-3-(5-Ethyl-furan-2-yl)-acrylic acid ethyl ester (CAS 208659-21-6). [Link][5]
-
National Institutes of Health (NIH) . Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives. PMC. [Link]
Sources
- 1. (2E)-3-(5-NITROFURAN-2-YL)PROP-2-ENOIC ACID | CAS 6281-23-8 [matrix-fine-chemicals.com]
- 2. 3-(5-Methyl-furan-2-YL)-acrylic acid | C8H8O3 | CID 766922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(5-Methyl-furan-2-YL)-acrylic acid | C8H8O3 | CID 766922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(5-Methyl-2-furanyl)-2-propenoic acid | C8H8O3 | CID 177463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (E)-3-(5-Ethyl-furan-2-yl)-acrylic acid ethyl ester - CAS号 208659-21-6 - 摩熵化学 [molaid.com]
Literature review on 5-alkylfuran-2-acrylic acids
An In-Depth Technical Guide to 5-Alkylfuran-2-Acrylic Acids: Synthesis, Reactivity, and Therapeutic Potential
Abstract
The furan nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive compounds and approved drugs.[1] Among the vast array of furan derivatives, 5-alkylfuran-2-acrylic acids represent a class of compounds with significant, yet not fully exploited, potential. Their unique molecular architecture, combining a substituted furan heterocycle with a reactive acrylic acid moiety, imparts a distinct profile of chemical reactivity and biological activity. This technical guide provides a comprehensive overview for researchers and drug development professionals, detailing the synthesis, chemical properties, and known biological applications of these compounds. We will explore the causality behind synthetic strategies, delve into their reactivity, and present their potential as precursors for novel therapeutic agents.
Molecular Architecture and Physicochemical Properties
The core structure of a 5-alkylfuran-2-acrylic acid consists of a five-membered furan ring substituted at the 5-position with an alkyl group and at the 2-position with an acrylic acid side chain. This arrangement has several key implications:
-
Electronic Effects : The furan ring's oxygen atom and the alkyl group at the C5 position act as electron-donating groups, influencing the electron density of the conjugated system. The 5-methyl substitution, for instance, enhances electronic stability.[2]
-
Conjugated System : The acrylic acid's α,β-unsaturated bond is in conjugation with the furan ring, creating an extended π-system. This conjugation is crucial for both its chemical reactivity and its potential interactions with biological targets.[2]
-
Geometric Isomerism : The double bond in the acrylic acid moiety typically exists in the more stable trans (E) configuration, a feature confirmed by spectroscopic data.[2]
These structural features give rise to specific physicochemical properties, as summarized for a representative compound, β-(5-methyl-2-furyl)acrylic acid.
| Property | Value | Source |
| IUPAC Name | 3-(5-methylfuran-2-yl)prop-2-enoic acid | [2] |
| Molecular Formula | C₈H₈O₃ | [2] |
| Molecular Weight | 152.15 g/mol | [2][3] |
| Melting Point | 142–144°C (decomposes) | [2] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, methanol) | [2] |
Synthesis and Chemical Reactivity
The synthesis and subsequent chemical modification of 5-alkylfuran-2-acrylic acids are central to exploring their potential.
Core Synthesis: The Knoevenagel Condensation
The most prevalent and efficient laboratory-scale synthesis involves the Knoevenagel condensation.[2] This reaction is favored for its operational simplicity and use of readily available starting materials.
Causality of Experimental Choice : The reaction leverages the reactivity of the aldehyde group on 5-alkyl-2-furaldehyde and the acidic methylene protons of malonic acid. The use of a basic catalyst, such as piperidinium acetate, is critical. It serves to deprotonate the malonic acid, forming a nucleophilic enolate which then attacks the electrophilic carbonyl carbon of the furaldehyde. The subsequent dehydration and decarboxylation steps proceed readily to yield the desired α,β-unsaturated product.[2]
Caption: Knoevenagel condensation workflow for synthesis.
Detailed Experimental Protocol: Synthesis of β-(5-Methyl-2-furyl)acrylic acid
-
Reactant Preparation : In a round-bottom flask equipped with a reflux condenser, dissolve malonic acid (1.0 equivalent) in a minimal amount of a suitable solvent like pyridine or ethanol.
-
Addition of Aldehyde : Add 5-methyl-2-furaldehyde (1.0 equivalent) to the solution.
-
Catalyst Introduction : Introduce a catalytic amount of piperidinium acetate.
-
Reaction : Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up : After cooling, the reaction mixture is acidified with a dilute mineral acid (e.g., HCl) to precipitate the crude product.
-
Purification : The precipitate is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water) to yield the pure 3-(5-methylfuran-2-yl)acrylic acid.[2]
Key Chemical Reactions
The dual functionality of the furan ring and the acrylic acid moiety allows for a range of chemical transformations.
Caption: Key reactivity pathways for the core scaffold.
-
Oxidation : The molecule exhibits selective reactivity based on the oxidizing agent. Strong agents like KMnO₄ tend to oxidize the furan ring, cleaving it to form γ-keto acids. In contrast, reagents like hydrogen peroxide under basic conditions can form epoxides at the acrylic double bond.[2]
-
Reduction : Catalytic hydrogenation (e.g., H₂ over Pd-C) selectively reduces the α,β-unsaturated bond of the acrylic acid moiety without affecting the furan ring, yielding the corresponding 3-(5-alkyl-2-furyl)propanoic acid.[2]
-
Hydroarylation : In the presence of Brønsted superacids like triflic acid (TfOH), these compounds can undergo hydroarylation with arenes.[4] The reaction proceeds through a superelectrophilic dication (O,C-diprotonation), which is then attacked by the aromatic substrate to form 3-aryl-3-(furan-2-yl)propanoic acid derivatives.[2][4] This reaction is a powerful tool for creating complex molecular architectures.
Biological Activities and Therapeutic Applications
Furan derivatives are widely recognized for their diverse biological effects, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1] 5-Alkylfuran-2-acrylic acids and their close analogs are no exception and have been investigated for several therapeutic applications.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of furan-2-acrylic acid derivatives. They have demonstrated good activity against yeast-like fungi, such as Candida albicans, and also shown suppressive effects against bacteria like Escherichia coli and Staphylococcus aureus.[4]
| Compound | Target Organism | Activity Metric | Result | Source |
| Beta-(5-Methyl-2-furyl) acrylic acid | Candida albicans | MIC | 64 µg/mL | [2] |
| 3-(Furan-2-yl)acrylic acid | Candida albicans | MIC | 128 µg/mL | [2] |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Candida albicans | Inhibition | Good activity at 64 µg/mL | [4] |
MIC: Minimum Inhibitory Concentration
The enhanced activity of the 5-methyl derivative compared to the unsubstituted analog suggests that the alkyl group at the 5-position can positively modulate biological activity, possibly by increasing lipophilicity or enhancing binding to a biological target.[2]
Genotoxic and Cytotoxic Effects
Derivatives containing a nitro group, such as 3-(5-nitro-2-furyl)acrylic acid, have been studied for their effects on mammalian cells. Research has shown that this compound can induce damage to DNA in human fibroblasts and exhibits cytotoxic effects, indicating genotoxic potential.[5] While genotoxicity is often a concern, this property can also be exploited in the development of anticancer agents that selectively target rapidly dividing cancer cells. Further investigation into the structure-activity relationship is required to separate general cytotoxicity from targeted therapeutic effects.
Applications in Polymer and Agricultural Chemistry
Beyond direct therapeutic use, these molecules serve as valuable platform chemicals.
-
Polymer Chemistry : The conjugated system allows them to act as monomers in biodegradable polymers, with potential for UV crosslinking.[2] Copolymers with styrene have shown enhanced thermal stability.[2]
-
Agricultural Chemistry : Certain derivatives have been investigated as plant growth regulators, showing promise in increasing crop yields.[2]
Challenges and Future Directions
While promising, the development of 5-alkylfuran-2-acrylic acids faces several challenges. The potential for cytotoxicity and genotoxicity, particularly with nitro-substituted analogs, requires careful evaluation and medicinal chemistry efforts to optimize the therapeutic index.[5]
Future research should focus on:
-
Library Synthesis : Expanding the variety of alkyl groups at the 5-position and derivatizing the carboxylic acid to amides and esters to explore a wider chemical space.
-
Mechanism of Action Studies : Elucidating the specific biological targets and pathways through which these compounds exert their antimicrobial or cytotoxic effects.
-
Green Chemistry Approaches : Developing more sustainable synthesis methods, potentially leveraging biomass-derived furfurals, to align with green chemistry principles.[2][6]
Conclusion
5-Alkylfuran-2-acrylic acids are a versatile class of compounds with a rich chemical profile and significant biological potential. Their straightforward synthesis via the Knoevenagel condensation provides a solid foundation for further chemical exploration. The demonstrated antimicrobial and cytotoxic activities, coupled with their utility as platform chemicals, make them highly attractive for researchers in drug discovery, materials science, and agricultural chemistry. A deeper understanding of their mechanism of action and continued synthetic optimization will be key to unlocking their full therapeutic and commercial potential.
References
- Vulcanchem. (n.d.). beta-(5-Methyl-2-furyl) acrylic acid.
- ResearchGate. (2025, August 10). Synthesis of 5-acetyl derivatives of alkyl 2-furoates and 3-(2-furyl)acrylates.
- Smolecule. (2024, April 14). 3-(5-Hydroxymethyl-furan-2-YL)-acrylic acid.
- Furan: A Promising Scaffold for Biological Activity. (2024, January 25). Asian Journal of Pharmaceutical and Clinical Research.
- Furan derivatives. CXXXV. Anhydrides of 3-(5-nitro-2-furyl)acrylic acid as starting materials for the. (n.d.). Collection of Czechoslovak Chemical Communications.
- Sigma-Aldrich. (n.d.). 5-Nitrofuran-2-acrylic acid 95 6281-23-8.
- ResearchGate. (n.d.). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives.
- Pace, D. P., et al. (2018). Synthesis of Bioacrylic Polymers from Dihydro-5-hydroxyl furan-2-one (2H-HBO) by Free and Controlled Radical Polymerization. PMC.
- BLD Pharm. (n.d.). 539-47-9|3-(Furan-2-yl)acrylic acid.
- PubMed. (1979). The influence of 5-nitro-2-furyl acrylic acid on human fibroblasts cultivated in vitro. Neoplasma.
- MilliporeSigma. (n.d.). 3-(5-methyl-furan-2-yl)-acrylic acid.
- Al-Zoubi, R. M., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PMC.
Sources
- 1. ijabbr.com [ijabbr.com]
- 2. beta-(5-Methyl-2-furyl) acrylic acid () for sale [vulcanchem.com]
- 3. 3-(5-METHYL-FURAN-2-YL)-ACRYLIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The influence of 5-nitro-2-furyl acrylic acid on human fibroblasts cultivated in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy 3-(5-Hydroxymethyl-furan-2-YL)-acrylic acid | 67310-57-0 [smolecule.com]
The Architecture of Interaction: A Technical Guide to Pharmacophore Modeling of Furan-Based Acrylic Acids
Foreword: Decoding Molecular Recognition for Therapeutic Advancement
In the intricate dance of molecular biology, the precise recognition between a small molecule and its protein target is the genesis of therapeutic intervention. Pharmacophore modeling emerges as a powerful computational lens, allowing us to distill the complex three-dimensional reality of a molecule into a simplified, yet profoundly insightful, representation of its essential interacting features.[1][2] This guide provides a comprehensive, in-depth exploration of pharmacophore modeling, specifically tailored to the promising class of furan-based acrylic acids. These scaffolds are of significant interest in medicinal chemistry due to the versatile biological activities exhibited by furan derivatives, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5][6][7][8][9]
This document is designed for researchers, scientists, and drug development professionals, offering not just a procedural walkthrough, but a deeper understanding of the strategic decisions and scientific rationale that underpin successful pharmacophore-driven drug discovery. We will dissect the "why" behind the "how," empowering you to move beyond rote application and toward a more intuitive and effective use of this indispensable computational tool.
I. The Conceptual Framework: What is a Pharmacophore?
At its heart, a pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal supramolecular interactions with a specific biological target.[10] It is not a real molecule or a collection of atoms, but rather a 3D arrangement of essential interaction points. These features typically include:
-
Hydrogen Bond Acceptors (HBA): Lewis basic sites capable of accepting a hydrogen bond.
-
Hydrogen Bond Donors (HBD): Lewis acidic sites capable of donating a hydrogen bond.
-
Hydrophobic (HY): Non-polar regions of the molecule that can engage in van der Waals interactions.
-
Aromatic Rings (AR): Planar, cyclic, conjugated systems that can participate in π-π stacking or other aromatic interactions.
-
Positive Ionizable (PI): Groups that are likely to be protonated at physiological pH.
-
Negative Ionizable (NI): Groups that are likely to be deprotonated at physiological pH.
The power of the pharmacophore concept lies in its ability to transcend chemical structure. Molecules with diverse chemical scaffolds can possess the same pharmacophoric features and, consequently, exhibit similar biological activity. This principle is the cornerstone of scaffold hopping and the discovery of novel chemical entities.[11]
II. Strategic Approaches to Pharmacophore Model Generation
The path to a robust pharmacophore model is dictated by the available information about the target and its ligands. Two primary strategies dominate the field: ligand-based and structure-based modeling.[1][12][13]
A. Ligand-Based Pharmacophore Modeling: Learning from the Actives
This approach is indispensable when the three-dimensional structure of the biological target is unknown.[1][13] It leverages a set of known active molecules to identify common chemical features and their spatial arrangement. The fundamental assumption is that these shared features are responsible for the observed biological activity.[13]
Methodological Workflow:
The generation of a ligand-based pharmacophore model is an iterative process that involves several key stages:[10][14][15][16]
-
Data Set Preparation:
-
Training Set Selection: A structurally diverse set of molecules with known high affinity for the target is compiled.[16] It is crucial that these molecules are believed to share a common binding mode.
-
Test Set Selection: An independent set of active and inactive (decoys) molecules is assembled to validate the predictive power of the generated model.[10]
-
-
Conformational Analysis:
-
Small molecules are flexible and can adopt numerous conformations in solution.[16] Computational methods are employed to generate a diverse and energetically accessible ensemble of conformations for each molecule in the training set.
-
-
Feature Mapping and Hypothesis Generation:
-
Pharmacophoric features are identified for each conformation of every molecule.
-
Algorithms then search for common 3D arrangements of these features that are shared across the active molecules. This process generates multiple pharmacophore hypotheses.
-
-
Scoring and Selection:
-
The generated hypotheses are scored and ranked based on their ability to correctly identify the active molecules in the training set while excluding inactive ones.
-
-
Model Validation:
Experimental Protocol: Ligand-Based Pharmacophore Modeling Workflow
-
Ligand Preparation:
-
Compile a training set of at least 15-20 structurally diverse furan-based acrylic acids with high reported activity against the target of interest.
-
Compile a test set containing a mix of active and known inactive compounds.
-
Generate 3D coordinates for all molecules and perform energy minimization.
-
-
Conformational Search:
-
For each molecule in the training set, perform a thorough conformational analysis to generate a representative set of low-energy conformers.
-
-
Pharmacophore Feature Definition:
-
Define the pharmacophoric features to be considered (e.g., HBA, HBD, HY, AR).
-
-
Hypothesis Generation:
-
Hypothesis Ranking and Selection:
-
The software will rank the hypotheses based on a scoring function that considers how well each hypothesis maps to the active compounds. Select the top-scoring hypothesis.
-
-
Model Validation:
-
Use the selected hypothesis to screen the test set.
-
Evaluate the model's performance using metrics such as the Receiver Operating Characteristic (ROC) curve, which plots the true positive rate against the false positive rate. A good model will have a high area under the curve (AUC).[19]
-
B. Structure-Based Pharmacophore Modeling: Insights from the Target
When the 3D structure of the target protein, typically complexed with a ligand, is available, a structure-based approach offers a more direct route to a pharmacophore model.[20] This method identifies the key interaction points between the ligand and the active site of the protein.
Methodological Workflow:
The process of generating a structure-based pharmacophore model involves the following steps:[20]
-
Protein-Ligand Complex Preparation:
-
Obtain a high-resolution crystal structure of the protein-ligand complex from a repository like the Protein Data Bank (PDB).[17]
-
Prepare the structure by adding hydrogens, assigning bond orders, and optimizing the hydrogen-bonding network.
-
-
Active Site Identification and Feature Generation:
-
The binding pocket of the ligand is identified.
-
The interactions between the ligand and the protein's active site residues are analyzed to generate pharmacophoric features. For example, a hydrogen bond between a ligand's carbonyl oxygen and a protein's backbone amide would be translated into an HBA feature.
-
-
Model Refinement and Validation:
-
The generated pharmacophore model can be refined by considering excluded volumes to represent the steric constraints of the binding pocket.
-
Validation can be performed by assessing the model's ability to retrieve known active compounds from a database.
-
Experimental Protocol: Structure-Based Pharmacophore Modeling Workflow
-
Obtain and Prepare Protein Structure:
-
Download the PDB file of the target protein complexed with a furan-based acrylic acid inhibitor.
-
Use a molecular modeling suite to clean the PDB file: remove water molecules beyond a certain distance from the ligand, add hydrogen atoms, and correct any structural issues.
-
-
Generate Interaction Pharmacophore:
-
Utilize a structure-based pharmacophore generation tool. The software will automatically identify and map the key interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and the protein.
-
-
Create Excluded Volumes:
-
Define excluded volumes based on the positions of the protein atoms in the active site. This prevents the screening of compounds that would sterically clash with the receptor.
-
-
Validate the Pharmacophore:
-
Screen a database of known active and inactive compounds against the generated pharmacophore model.
-
Assess the model's ability to enrich the active compounds in the screening results.
-
Visualization of Methodological Choice:
Caption: Decision workflow for selecting a pharmacophore modeling approach.
III. Application to Furan-Based Acrylic Acids: A Case Study Perspective
Furan-based acrylic acids are a class of compounds with significant therapeutic potential. For instance, some derivatives have been investigated as inhibitors of enzymes like histone deacetylases (HDACs), which are important targets in cancer therapy.[21][22][23] A common pharmacophore model for HDAC inhibitors includes a zinc-binding group, a hydrophobic cap, and a linker.[24][25]
Let's consider a hypothetical scenario where we aim to develop a pharmacophore model for a series of furan-based acrylic acids that inhibit HDAC2.
Scenario: Ligand-Based Modeling of Furan-Based Acrylic Acid HDAC2 Inhibitors
In the absence of a crystal structure of HDAC2 with a furan-based acrylic acid inhibitor, a ligand-based approach is warranted.
Data Set: A set of 48 benzamide derivatives with known IC50 values against HDAC2 could serve as a training set.[21]
Pharmacophore Hypothesis Generation: Using a tool like the HypoGen algorithm in Discovery Studio, we would aim to generate hypotheses that include key features for HDAC inhibition.[21] A plausible hypothesis would consist of:
-
One Hydrogen Bond Acceptor (HBA)
-
One Hydrogen Bond Donor (HBD)
-
One Hydrophobic (HY) feature
-
One Ring Aromatic (RA) feature[21]
Quantitative Data Summary:
| Hypothesis | Features | Correlation Coefficient (r) | Cost Difference (Hypo - Null) |
| Hypo 1 | 1 HBA, 1 HBD, 1 HY, 1 RA | 0.95 | 65.2 |
| Hypo 2 | 2 HBA, 1 HY, 1 RA | 0.88 | 52.1 |
| Hypo 3 | 1 HBD, 2 HY, 1 RA | 0.85 | 48.7 |
Interpretation: Hypo 1 would be selected as the best model due to its high correlation coefficient and the significant cost difference between the hypothesis and the null hypothesis (which assumes no correlation).
Visualization of the Pharmacophore Model:
Caption: A hypothetical pharmacophore model for HDAC2 inhibitors.
IV. The Role of Pharmacophore Modeling in the Drug Discovery Cascade
Pharmacophore modeling is not an isolated technique but a versatile tool that can be integrated at various stages of the drug discovery pipeline:[12]
-
Virtual Screening: The most common application is to screen large compound libraries to identify novel hits that match the pharmacophore model.[11][26] This is a computationally efficient way to enrich a library with potentially active compounds before more resource-intensive screening methods are employed.
-
Lead Optimization: Pharmacophore models can guide the modification of lead compounds to improve their potency and selectivity. By understanding the key interacting features, medicinal chemists can make more informed decisions about which parts of a molecule to modify.
-
ADME-Tox Prediction: Pharmacophore models can be developed for proteins involved in drug absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox). This can help in the early identification of compounds with potentially unfavorable ADME-Tox profiles.[11]
-
Target Identification: For a compound with a known biological effect but an unknown target, a pharmacophore model can be generated and used to screen a database of protein structures to identify potential binding partners.[11]
V. Conclusion and Future Perspectives
Pharmacophore modeling provides an elegant and powerful framework for understanding and exploiting molecular recognition in drug discovery. For furan-based acrylic acids, this approach can unlock new avenues for therapeutic development by identifying novel scaffolds and guiding their optimization. As computational power increases and algorithms become more sophisticated, the predictive power and applicability of pharmacophore modeling will continue to grow, solidifying its role as an indispensable tool in the modern drug discovery arsenal. The integration of pharmacophore modeling with other computational techniques like molecular docking and molecular dynamics simulations will further enhance its accuracy and utility.[13]
VI. References
-
Drug Design by Pharmacophore and Virtual Screening Approach. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
Ligand Based Pharmacophore Modeling and Virtual Screening Studies to Design Novel HDAC2 Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
List of softwares related to pharmacophore modeling. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
What is pharmacophore modeling and its applications?. (2025, May 21). Patsnap Synapse. Retrieved March 7, 2026, from [Link]
-
3D Ligand-Based Pharmacophore Modeling. (n.d.). Bio-protocol. Retrieved March 7, 2026, from [Link]
-
Ligand based pharmacophore modelling of anticancer histone deacetylase inhibitors. (2010, June 21). Academic Journals. Retrieved March 7, 2026, from [Link]
-
Search for the Pharmacophore of Histone Deacetylase Inhibitors Using Pharmacophore Query and Docking Study. (2014, October 30). Brieflands. Retrieved March 7, 2026, from [Link]
-
DrugOn: a fully integrated pharmacophore modeling and structure optimization toolkit. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
General pharmacophore model of HDACi and chemical structures of FDA approved HDAC inhibitors 1-4 and their indications. CTCL. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Ligand-based Pharmacophore Modeling. (n.d.). Protheragen. Retrieved March 7, 2026, from [Link]
-
Structure-based Pharmacophore Modeling. (n.d.). Protheragen. Retrieved March 7, 2026, from [Link]
-
Dynamic Structure-Based Pharmacophore Model Development: A New and Effective Addition in the Histone Deacetylase 8 (HDAC8) Inhibitor Discovery. (2011, December 19). PubMed Central. Retrieved March 7, 2026, from [Link]
-
Workflow diagram presenting the ligand based pharmacophore modeling (A)... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
An Extensive and Diverse Set of Molecular Overlays for the Validation of Pharmacophore Programs. (2013, April 8). ACS Publications. Retrieved March 7, 2026, from [Link]
-
Pharmacophore modeling: advances, limitations, and current utility in drug discovery. (2014, November 11). Dovepress. Retrieved March 7, 2026, from [Link]
-
Apo2ph4: A Versatile Workflow for the Generation of Receptor-based Pharmacophore Models for Virtual Screening. (2022, December 16). ACS Publications. Retrieved March 7, 2026, from [Link]
-
OpenPharmaco: Open-source protein-based pharmacophore modeling software. (2024, June 19). GitHub. Retrieved March 7, 2026, from [Link]
-
Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. (2021, June 25). DergiPark. Retrieved March 7, 2026, from [Link]
-
Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. (2018, November 27). Institute of Molecular and Translational Medicine. Retrieved March 7, 2026, from [Link]
-
Directory of computer-aided Drug Design tools. (n.d.). Click2Drug. Retrieved March 7, 2026, from [Link]
-
Computational workflow for structure-based pharmacophore modelling. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Applications and Limitations of Pharmacophore Modeling. (n.d.). Medium. Retrieved March 7, 2026, from [Link]
-
Chapter 21. Pharmacophore Identification and Pseudo-Receptor Modeling. (n.d.). ScienceDirect. Retrieved March 7, 2026, from [Link]
-
Phase. (n.d.). Schrödinger. Retrieved March 7, 2026, from [Link]
-
Pharmacophore Modeling and Mapping | Methodology & Protocol. (n.d.). Genomatics. Retrieved March 7, 2026, from [Link]
-
Pharmacophore modeling: advances and pitfalls. (n.d.). Frontiers. Retrieved March 7, 2026, from [Link]
-
Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
Validation of the pharmacophore model by ROC method. (A) Represents the... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Furan: A Promising Scaffold for Biological Activity. (2024, January 25). International Journal of Advanced Biological and Biomedical Research. Retrieved March 7, 2026, from [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). Oriental Journal of Chemistry. Retrieved March 7, 2026, from [Link]
-
(PDF) Synthesis and biological activities of furan derivatives. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Application of Furan-Based Dicarboxylic Acids in Bio-Derived Dimethacrylate Resins. (2020, June 30). ACS Publications. Retrieved March 7, 2026, from [Link]
-
Kinetic and structural features of furan compounds as inhibitors of the radical polymerization of vinyl acetate. (n.d.). SciELO. Retrieved March 7, 2026, from [Link]
-
Kinetic and structural features of furan compounds as inhibitors of the radical polymerization of vinyl acetate. (n.d.). SciSpace. Retrieved March 7, 2026, from [Link]
-
Geometric model of 3-(furan-2-yl)-acrylic acid molecule with minimal... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Sustainable synthesis of novel 3-(2-furyl)acrylic acids and their derivatives from carbohydrate-derived furfurals by chemical catalysis. (2023, November 1). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Kinetic and Structural Features of Furan Compounds as Inhibitors of the Radical Polymerization of Vinyl Acetate. (n.d.). Polímeros: Ciência e Tecnologia. Retrieved March 7, 2026, from [Link]
-
Application of furan derivative in medicinal field. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Pharmacophore Based Virtual Screening for Identification of Novel CDK2 Inhibitors. (2021, July 1). SCIRP. Retrieved March 7, 2026, from [Link]
-
Structure-based pharmacophore modeling, virtual screening, and molecular dynamics simulation studies for identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors. (2023, January 11). Frontiers. Retrieved March 7, 2026, from [Link]
-
Structure-Based Virtual Screening of Furan-1,3,4-Oxadiazole Tethered N-phenylacetamide Derivatives as Novel Class of hTYR and hTYRP1 Inhibitors. (2023, February 23). MDPI. Retrieved March 7, 2026, from [Link]
Sources
- 1. What is pharmacophore modeling and its applications? [synapse.patsnap.com]
- 2. Applications and Limitations of Pharmacophore Modeling – Protac [drugdiscoverypro.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
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- 13. Frontiers | Pharmacophore modeling: advances and pitfalls [frontiersin.org]
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- 20. Structure-based Pharmacophore Modeling - Protheragen [wavefunction.protheragen.ai]
- 21. Ligand Based Pharmacophore Modeling and Virtual Screening Studies to Design Novel HDAC2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academicjournals.org [academicjournals.org]
- 23. brieflands.com [brieflands.com]
- 24. researchgate.net [researchgate.net]
- 25. Dynamic Structure-Based Pharmacophore Model Development: A New and Effective Addition in the Histone Deacetylase 8 (HDAC8) Inhibitor Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 26. scirp.org [scirp.org]
Methodological & Application
Synthesis of (2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid via Knoevenagel condensation
Application Note: Precision Synthesis of (2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid
Part 1: Executive Summary & Strategic Context
Objective:
This technical guide details the synthesis of (2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid (also known as 5-ethyl-2-furanacrylic acid) utilizing the Knoevenagel-Doebner condensation . This method is selected for its high stereoselectivity toward the thermodynamically stable (E)-isomer and its operational robustness in decarboxylating the intermediate to the desired
Scientific Relevance: Furan-based acrylic acids are critical "platform chemicals" in drug discovery and material science. They serve as:
-
Pharmacophores: Precursors for antimicrobial and anti-inflammatory agents, where the furan ring acts as a bioisostere for phenyl groups.
-
Metabolic Intermediates: Probes for studying furan fatty acid metabolism.
-
Polymer Precursors: Monomers for bio-based polyesters requiring rigid, conjugated backbones.
Retrosynthetic Logic: The target molecule is disconnected at the C2–C3 alkene bond. The most efficient forward synthesis involves the condensation of 5-ethylfuran-2-carbaldehyde (electrophile) with malonic acid (pronucleophile), driven by a base catalyst that facilitates both condensation and subsequent decarboxylation.
Part 2: Reaction Mechanics & Pathway
The transformation follows the Doebner Modification of the Knoevenagel condensation.[1][2] Unlike standard Knoevenagel conditions which might yield a dicarboxylic acid, the Doebner modification (typically using pyridine/piperidine) promotes in-situ decarboxylation.
Mechanism Description:
-
Deprotonation: The amine base (Piperidine) deprotonates the active methylene of malonic acid.
-
Nucleophilic Attack: The resulting enolate attacks the carbonyl carbon of 5-ethylfuran-2-carbaldehyde.
-
Dehydration: The aldol intermediate undergoes base-catalyzed elimination of water to form the dicarboxylic alkene.
-
Decarboxylation: Heating in pyridine facilitates the loss of CO
via a cyclic transition state, yielding the monocarboxylic acid.
Figure 1: Mechanistic pathway of the Doebner-Knoevenagel condensation for furan acrylic acid synthesis.
Part 3: Experimental Protocol
Protocol A: The Classic Doebner Modification (Gold Standard) Recommended for highest purity and stereoselectivity.
1. Materials & Reagents:
-
Precursor: 5-Ethylfuran-2-carbaldehyde (1.0 equiv, 10 mmol, ~1.24 g).
-
Reagent: Malonic acid (2.0 equiv, 20 mmol, ~2.08 g).
-
Solvent: Anhydrous Pyridine (5.0 mL/g of aldehyde).
-
Catalyst: Piperidine (0.1 equiv, catalytic amount).
-
Quenching: HCl (2M), Ice water.
2. Step-by-Step Procedure:
| Step | Action | Technical Rationale |
| 1. Setup | In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve malonic acid in pyridine . | Pyridine acts as both the solvent and the base to buffer the reaction. |
| 2. Addition | Add 5-ethylfuran-2-carbaldehyde to the solution. Add piperidine (approx. 5-10 drops). | Piperidine forms a highly reactive iminium ion intermediate with the aldehyde, accelerating the attack. |
| 3. Reaction | Heat the mixture to reflux (100–110°C) for 3–5 hours . | High temperature is required to drive the decarboxylation step. Evolution of CO |
| 4. Monitoring | Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot. | The product will be more polar (lower R |
| 5. Workup | Cool the reaction mixture to room temperature. Pour slowly into a beaker containing 50 mL of ice-cold water mixed with concentrated HCl (until pH < 2). | Acidification protonates the carboxylate salt (formed in pyridine), causing the free acid product to precipitate. |
| 6. Isolation | Stir vigorously for 30 minutes. Filter the precipitate using a Buchner funnel. Wash with cold water (3 x 10 mL). | Removes residual pyridine and unreacted malonic acid. |
| 7. Purification | Recrystallize the crude solid from Ethanol/Water (1:1) or pure Ethanol. | Ensures removal of any Z-isomer traces, yielding the pure E-isomer as white/pale yellow needles. |
3. Experimental Workflow Diagram:
Figure 2: Operational workflow for the synthesis and isolation of the target acrylic acid.
Part 4: Characterization & Validation
To validate the synthesis of (2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid , compare experimental data against these expected parameters.
1. Physical Properties:
-
Appearance: White to pale yellow crystalline solid.
-
Melting Point (Expected): 130–135°C (Based on analogs; 5-methyl analog MP is ~152°C, ethyl group typically lowers MP slightly).
-
Solubility: Soluble in Ethanol, DMSO, Acetone; sparingly soluble in Water; insoluble in Hexane.
2. Spectroscopic Data (Diagnostic Signals):
| Technique | Signal | Assignment | Interpretation |
| Vinyl H (C3) | Definitive proof of (E)-geometry . A coupling constant ( | ||
| Vinyl H (C2) | Coupled to C3 proton. | ||
| Furan H (C3') | Aromatic furan proton. | ||
| Furan H (C4') | Aromatic furan proton. | ||
| Ethyl (-CH | Characteristic quartet of the ethyl substituent. | ||
| Ethyl (-CH | Characteristic triplet. | ||
| IR | 1680–1700 cm | C=O Stretch | Conjugated carboxylic acid carbonyl. |
| IR | 2500–3000 cm | O-H Stretch | Broad band typical of carboxylic acid dimers. |
Part 5: Troubleshooting & Safety
Common Pitfalls:
-
Incomplete Decarboxylation: If the product remains a dicarboxylic acid (lower R
, very high MP), the reflux time was insufficient. Ensure the temperature is >100°C. -
Oil Formation: If the product oils out upon acidification, the pH may not be low enough, or the concentration of ethanol (if used in alternative protocols) is too high. Cool the oil in an ice bath and scratch the glass to induce crystallization.
Safety (MSDS Highlights):
-
Piperidine: Highly toxic and flammable. Use in a fume hood.
-
Pyridine: Noxious odor, affects male fertility. Double-glove and use effective ventilation.
-
Acids: Corrosive. Wear eye protection.
References
-
BenchChem. An In-depth Technical Guide to the Knoevenagel Condensation of Furfural with Diethyl Malonate. Retrieved from .
-
Organic Chemistry Portal. Knoevenagel Condensation: Doebner Modification. Retrieved from .
-
Verley, A. (1899). Sur la condensation des aldéhydes avec les acides à méthylène actif.[3][4][5][6]Bulletin de la Société Chimique de France, 21, 414. (Foundational Doebner-Verley protocol).
-
Mhasni, O., et al. (2024).[3][7] Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation.[7]Journal of Organic Chemistry. (Modern application of the mechanism).
-
Sigma-Aldrich. Product Specification: (E)-3-(5-Methylfuran-2-yl)acrylic acid. (Analogous compound data for validation). Retrieved from .
Sources
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. DSpace [open.bu.edu]
- 3. Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organocatalytic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Knoevenagel Condensation [organic-chemistry.org]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
Application Note: Optimization of Recrystallization Solvents for the Purification of 3-(5-ethylfuran-2-yl)acrylic acid
Introduction and Chemical Context
3-(5-ethylfuran-2-yl)acrylic acid is a highly versatile heteroaromatic building block utilized in the synthesis of bio-based organic UV filters 1, small-molecule pharmaceutical inhibitors 2, and as a precursor for [2+2] photocycloaddition reactions in polymer chemistry 3. The compound is typically synthesized via the Knoevenagel condensation of 5-ethyl-2-furaldehyde with malonic acid or Meldrum's acid 14.
Due to the nature of this condensation, crude reaction mixtures often contain unreacted aldehyde (non-polar), decarboxylated byproducts, and residual malonic acid (highly polar). Achieving >99% purity requires a thermodynamically driven recrystallization strategy that selectively excludes these impurities based on the unique amphiphilic profile of the target molecule.
Physicochemical Profiling & Solubility Matrix
To design a self-validating purification system, we must first analyze the structural features of 3-(5-ethylfuran-2-yl)acrylic acid. The molecule possesses a hydrophobic tail (the 5-ethylfuran moiety) and a strongly hydrogen-bonding hydrophilic head (the acrylic acid moiety).
Table 1: Key Physicochemical Properties
| Property | Value | Structural Implication |
| Molecular Formula | C9H10O3 | Contains both aliphatic and heteroaromatic carbons. |
| Molar Mass | 166.17 g/mol | Relatively low molecular weight; prone to "oiling out". |
| H-Bond Donors/Acceptors | 1 / 3 | Strong tendency to form carboxylic acid dimers in non-polar media. |
| pKa (Estimated) | ~4.5 - 4.8 | Remains fully protonated (neutral) in standard organic solvents. |
Table 2: Empirical Solubility Matrix
| Solvent System | Polarity Index | Solubility (25 °C) | Solubility (Boiling) | Suitability for Recrystallization |
| Water | 10.2 | Insoluble | Slightly Soluble | Poor (Used only as anti-solvent) |
| Ethanol | 5.2 | Soluble | Highly Soluble | Excellent (When paired with water) |
| Ethyl Acetate | 4.4 | Soluble | Highly Soluble | Good (When paired with hexane) |
| Toluene | 2.4 | Poorly Soluble | Soluble | Excellent (Single solvent system) |
| Hexane | 0.1 | Insoluble | Insoluble | Poor (Used only as anti-solvent) |
Causality in Solvent Selection (E-E-A-T)
Do not select solvents arbitrarily; the choice must be dictated by the specific impurity profile of your crude material.
-
The Ethanol/Water Binary System (Protocol A): This system exploits the amphiphilic nature of the compound. Ethanol readily dissolves the molecule at reflux due to strong hydrogen bonding with the carboxylic acid. Water is introduced as an anti-solvent to precisely tune the dielectric constant. As the temperature drops, the hydration shell around the hydrophobic 5-ethylfuran tail becomes thermodynamically disfavored. This forces the molecules to self-assemble into a crystal lattice. Causality: This system is ideal when the primary impurities are non-polar (e.g., unreacted 5-ethyl-2-furaldehyde), as the non-polar impurities will remain dissolved in the ethanolic mother liquor even at 0 °C.
-
The Toluene Single-Solvent System (Protocol B): Toluene is a non-polar aromatic solvent that interacts with the furan ring via weak
stacking. In toluene, the carboxylic acid groups form highly stable, hydrogen-bonded dimers. Because the overall polarity of this dimer is low, it dissolves in hot toluene. Upon cooling, the entropic penalty of keeping these rigid dimers in solution drives rapid crystallization. Causality: This system is strictly chosen when the crude mixture is contaminated with highly polar impurities (e.g., unreacted malonic acid). Malonic acid is entirely insoluble in toluene and can be mechanically removed via hot filtration before the target compound crystallizes.
Workflow Visualization
Decision matrix for selecting the optimal recrystallization solvent system based on impurity profiles.
Experimental Protocols
Protocol A: Ethanol/Water Binary Recrystallization
Best for removing non-polar unreacted starting materials.
-
Dissolution: Transfer 10.0 g of crude 3-(5-ethylfuran-2-yl)acrylic acid to a 250 mL Erlenmeyer flask equipped with a magnetic stir bar. Add 40 mL of absolute ethanol.
-
Heating: Heat the suspension to a gentle reflux (approx. 78 °C) using a water bath or aluminum heating block until the solid is completely dissolved.
-
Anti-Solvent Addition: While maintaining reflux and vigorous stirring, add deionized water dropwise using an addition funnel. Continue adding water until the solution becomes faintly turbid (the "cloud point").
-
Clearing: Immediately add 1-2 mL of hot absolute ethanol dropwise until the turbidity just disappears, yielding a clear, saturated solution.
-
Controlled Cooling (Critical Step): Remove the flask from the heat source. Allow it to cool to room temperature undisturbed over 2 hours. Mechanistic Note: Rapid cooling will cause the compound to "oil out" (liquid-liquid phase separation) rather than crystallize, due to the low melting point of the ethylfuran derivative. Slow cooling promotes Ostwald ripening, yielding large, pure needles.
-
Isolation: Once at room temperature, chill the flask in an ice-water bath (0-5 °C) for 30 minutes to maximize yield. Filter the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 15 mL of ice-cold 10% ethanol/water.
-
Drying: Dry the crystals under high vacuum at 40 °C for 12 hours to remove residual water.
Protocol B: Toluene Single-Solvent Recrystallization
Best for removing highly polar impurities like malonic acid.
-
Dissolution: Place 10.0 g of crude 3-(5-ethylfuran-2-yl)acrylic acid in a 250 mL Erlenmeyer flask. Add 80 mL of anhydrous toluene.
-
Heating: Heat the mixture to 100 °C. The target compound will dissolve, but highly polar impurities (e.g., malonic acid) will remain as a solid suspension.
-
Hot Filtration: Rapidly filter the hot mixture through a pre-warmed fluted filter paper or a heated glass frit to remove the insoluble polar impurities. Collect the filtrate in a clean, pre-warmed flask.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature undisturbed. As the toluene cools, the hydrogen-bonded dimers of the acrylic acid will precipitate as highly pure crystals.
-
Isolation: Chill the mixture in an ice bath for 30 minutes. Collect the crystals via vacuum filtration. Wash the filter cake with 10 mL of ice-cold hexane (to displace the high-boiling toluene).
-
Drying: Dry the product under vacuum at 45 °C until a constant weight is achieved.
Analytical Validation
To ensure the self-validating nature of the protocol, the final product must be analyzed:
-
Differential Scanning Calorimetry (DSC): A sharp endothermic melting peak indicates high crystalline purity. A broad peak indicates residual solvent or oligomeric impurities.
-
1H-NMR (in DMSO-d6): Confirm the absence of the aldehyde proton (typically ~9.5 ppm) if using Protocol A, or the absence of the malonic acid methylene protons (typically ~3.2 ppm) if using Protocol B.
-
HPLC: Use a C18 reverse-phase column with a gradient of Water/Acetonitrile (0.1% TFA) to confirm >99% chromatographic purity.
References
- Innovative Bio-Based Organic UV-A and Blue Light Filters from Meldrum's Acid. MDPI.
- Sustainable Synthesis: An Emphasis On Green Chemical Reactions Using Eco-UVA Light For[2+2] Photocycloadditions Of Furan Derivatives. University of North Dakota.
- Development of the First Small-Molecule Inhibitor Targeting Oncostatin M for Treatment of Breast Cancer. PMC (NIH).
- Application Notes and Protocols for the Synthesis and Purification of (E/Z)-OSM-SMI-10B. Benchchem.
Sources
Application Note: Antimicrobial Susceptibility Testing of 5-Ethylfuran Derivatives
[1]
Introduction & Scientific Rationale
5-Ethylfuran derivatives are emerging as versatile scaffolds in medicinal chemistry. Unlike their simpler volatile precursors (e.g., furan, 2-ethylfuran), the bioactive derivatives—often Schiff bases, thiosemicarbazones, or hydrazones—are typically stable solids designed to target bacterial cell envelopes and communication systems.
Mechanism of Action (MOA)
To design effective assays, one must understand the target. 5-ethylfuran derivatives typically exhibit a multi-modal mechanism :
-
Membrane Disruption: The lipophilic ethylfuran moiety facilitates penetration of the bacterial cell membrane, leading to depolarization.
-
Oxidative Stress: Induction of Reactive Oxygen Species (ROS) accumulation, overwhelming bacterial defense systems (e.g., catalase/SOD).
-
Quorum Sensing (QS) Inhibition: Structural similarity to furanones allows these derivatives to antagonize QS receptors (e.g., LuxR homologs), inhibiting biofilm formation without necessarily killing the bacteria (anti-virulence strategy).
Technical Challenges
-
Solubility: High lipophilicity requires organic cosolvents (DMSO), which can be toxic to bacteria if not controlled.
-
Volatility: While high-molecular-weight derivatives are stable, simpler 5-ethylfuran analogs may be volatile, requiring sealed systems to prevent "edge effects" or cross-contamination in microplates.
Experimental Workflow Visualization
The following diagram outlines the integrated workflow for evaluating 5-ethylfuran derivatives, from MIC determination to biofilm inhibition.
Caption: Integrated workflow for the evaluation of 5-ethylfuran derivatives, progressing from solubility checks to advanced pharmacodynamic profiling.
Protocol 1: Broth Microdilution (MIC Determination)
Objective: Determine the Minimum Inhibitory Concentration (MIC) according to CLSI M07 standards, modified for lipophilic furan derivatives.
Materials
-
Test Compound: 5-Ethylfuran derivative (purity >95%).
-
Solvent: Dimethyl sulfoxide (DMSO), molecular biology grade.
-
Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Organisms: S. aureus ATCC 29213, E. coli ATCC 25922 (QC strains).
-
Indicator: Resazurin (0.015%) or TTC (optional for visual clarity).
Step-by-Step Methodology
1. Stock Solution Preparation
-
Weigh 10.24 mg of the derivative.
-
Dissolve in 1 mL of 100% DMSO to achieve a 10,240 µg/mL stock.
-
Validation Step: Vortex for 2 minutes. If precipitation persists, sonicate for 30 seconds. Ensure the solution is clear before proceeding.
2. Preparation of Assay Plate (96-well)
-
Dispense Medium: Add 100 µL of CAMHB to columns 2–12.
-
Compound Addition: Add 200 µL of the diluted compound (e.g., 512 µg/mL in CAMHB, ensuring final DMSO < 1%) to column 1.
-
Serial Dilution: Transfer 100 µL from column 1 to column 2. Mix 3 times. Repeat down to column 10. Discard 100 µL from column 10.
-
Result: Two-fold dilution series (e.g., 512 to 1 µg/mL).
-
-
Controls:
-
Column 11 (Growth Control): 100 µL CAMHB + Bacterial Inoculum + Solvent (DMSO at same % as Col 1).
-
Column 12 (Sterility Control): 100 µL CAMHB only.
-
3. Inoculum Preparation & Addition
-
Prepare a 0.5 McFarland suspension (~1.5 x 10^8 CFU/mL) from fresh overnight culture.
-
Dilute this suspension 1:150 in CAMHB to reach ~1 x 10^6 CFU/mL.
-
Add 100 µL of the diluted inoculum to wells in columns 1–11.
4. Incubation & Readout
-
Sealing: Apply a breathable adhesive seal or loose lid. Note: If the derivative is volatile (low MW), use a pressure-seal to prevent cross-well vapor transfer.
-
Incubate at 35 ± 2°C for 16–20 hours (24h for MRSA).
-
Readout:
-
Visual: Look for turbidity pellets.
-
Resazurin (Optional): Add 30 µL of 0.015% resazurin; incubate 1-2h. Blue = No Growth (Inhibition), Pink = Growth.[2]
-
Data Analysis & Interpretation
The MIC is the lowest concentration preventing visible growth.[1][2][3][4]
| Well | Concentration (µg/mL) | Visual Result | Resazurin Color | Interpretation |
| 1 | 256 | Clear | Blue | Inhibited |
| 2 | 128 | Clear | Blue | Inhibited |
| 3 | 64 | Turbid | Pink | Growth |
| MIC | 128 µg/mL |
Protocol 2: Time-Kill Kinetics
Objective: Determine if the 5-ethylfuran derivative is bacteriostatic or bactericidal.
Methodology
-
Setup: Prepare tubes with CAMHB containing the derivative at 1x MIC and 4x MIC . Include a Growth Control (no drug).[2]
-
Inoculum: Add bacteria to a final density of ~5 x 10^5 CFU/mL.
-
Sampling: Remove aliquots at T=0, 2, 4, 8, and 24 hours.
-
Plating: Serially dilute aliquots in PBS and plate onto Mueller-Hinton Agar (MHA).
-
Calculation: Count colonies (CFU/mL) after 24h incubation.
-
Bactericidal: ≥ 3 log10 reduction (99.9% kill) from the initial inoculum.
-
Bacteriostatic: < 3 log10 reduction.
-
Protocol 3: Biofilm Inhibition (Crystal Violet)
Objective: Assess the anti-virulence potential, as furan derivatives often target quorum sensing.
Methodology
-
Seeding: Add 100 µL of bacterial suspension (in TSB + 1% Glucose) to a 96-well flat-bottom plate.
-
Treatment: Add 100 µL of sub-MIC concentrations (e.g., 1/2 MIC, 1/4 MIC) of the derivative.
-
Incubation: 24 hours at 37°C (static).
-
Staining:
-
Wash wells 3x with PBS to remove planktonic cells.
-
Stain adherent biomass with 0.1% Crystal Violet (15 min).
-
Solubilize dye with 30% Acetic Acid or Ethanol.
-
-
Quantification: Measure Absorbance at 590 nm.
-
% Inhibition = [(OD_control - OD_treated) / OD_control] x 100
-
Mechanism of Action Visualization
This diagram illustrates the hypothesized interaction of 5-ethylfuran derivatives with bacterial systems.
Caption: Multi-target mechanism of 5-ethylfuran derivatives: Membrane depolarization, ROS induction, and Quorum Sensing blockade.[5]
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Precipitation in wells | Compound insolubility in aqueous media. | Reduce starting concentration; ensure DMSO < 2.5%; check stock clarity. |
| "Skipped" Wells | Contamination or pipetting error. | Repeat assay; ensure sterile tips are used for every column if not using multichannel. |
| Growth in Sterility Control | Media contamination.[6] | Discard media; autoclave fresh CAMHB; check biosafety cabinet sterility. |
| Edge Effect | Evaporation or Volatility. | Seal plates with parafilm or breathable membranes; fill outer wells with sterile water. |
References
-
Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition.[4] CLSI, Wayne, PA.[7]
-
Clinical and Laboratory Standards Institute (CLSI). M100: Performance Standards for Antimicrobial Susceptibility Testing.[7] 34th Edition. CLSI, Wayne, PA.[7]
-
National Institutes of Health (PMC). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020).[8][7][9][10]
-
BenchChem. A Comparative Guide to the Bioactivity and Reproducibility of Furan-Based Compounds in Preclinical Bioassays.
-
ResearchGate. Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. nih.org.pk [nih.org.pk]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation and Controlled Polymerization of 5-Ethylfuran-2-Acrylic Acid Esters
Executive Summary
The transition toward sustainable, biomass-derived polymers necessitates the development of novel monomers that can seamlessly integrate into existing industrial polymerization frameworks. 5-Ethylfuran-2-acrylic acid esters represent a highly versatile class of bio-based acrylic monomers. Derived from 5-ethylfurfural—a downstream product of lignocellulosic biomass—these monomers feature a highly reactive acrylic double bond conjugated with a furan ring. This application note details the mechanistic rationale, synthesis protocols, and controlled Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of ethyl 5-ethylfuran-2-acrylate (EEFA).
Mechanistic Rationale & Design Principles
Monomer Design: The Role of the 5-Ethyl Substituent
Furan-2-acrylic acid derivatives are well-documented in polymer chemistry, often serving as monomers or precursors for bioactive compounds[1]. However, unsubstituted furanic polymers often suffer from excessive rigidity, leading to brittle materials.
-
Causality: The introduction of a 5-ethyl group on the furan ring disrupts polymer chain packing and increases free volume. This structural modification lowers the glass transition temperature (
) and improves the ductility of the resulting polyacrylate, making it suitable for flexible coatings and elastomers.
Synthesis Strategy: Knoevenagel vs. Morita-Baylis-Hillman
While recent advances have demonstrated the synthesis of furanic acrylates via the Morita-Baylis-Hillman (MBH) reaction using 1,4-diazabicyclo[2.2.2]octane (DABCO)[2], the classical Knoevenagel condensation remains the most scalable and atom-economical route for generating strictly linear 5-ethylfuran-2-acrylic acid esters.
-
Causality: By reacting 5-ethylfurfural with monoethyl malonate in the presence of a pyridine/piperidine catalytic system, the reaction proceeds with high stereoselectivity toward the E-isomer. This is thermodynamically driven by the stability of the extended conjugated diene system.
Polymerization Dynamics: Overcoming Furanic Inhibition
The furan ring is a known radical trap and can act as an inhibitor or chain-transfer agent in uncontrolled free radical polymerization[1].
-
Causality: To achieve high molecular weights and narrow dispersity, Reversible Deactivation Radical Polymerization (RDRP) techniques, specifically RAFT, are employed. Similar to the controlled polymerization of other bioacrylics like dihydro-5-hydroxyl furan-2-one derivatives[3], RAFT polymerization of EEFA utilizes a chain transfer agent (CTA) to maintain a remarkably low steady-state concentration of active propagating radicals. This minimizes deleterious chain transfer to the furan ring and prevents premature bimolecular termination.
Experimental Workflow
Workflow for the synthesis and RAFT polymerization of 5-ethylfuran-2-acrylic acid esters.
Step-by-Step Methodologies
Protocol A: Synthesis of Ethyl 5-Ethylfuran-2-Acrylate (EEFA)
-
Self-Validating System: The reaction progression is physically validated by the active evolution of CO2 gas. The cessation of bubbling serves as an immediate visual indicator of reaction completion, which is then confirmed via TLC (Hexane:EtOAc 8:2).
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 5-ethylfurfural (10.0 g, 80.5 mmol) and monoethyl malonate (12.8 g, 96.6 mmol).
-
Catalyst Addition: Add 30 mL of anhydrous pyridine (acting as both a solvent and weak base) and 0.5 mL of piperidine (catalyst).
-
Condensation & Decarboxylation: Heat the mixture to 110°C under a nitrogen atmosphere. The Knoevenagel condensation forms a dicarboxylic intermediate, which immediately undergoes thermal decarboxylation.
-
Reaction Monitoring: Maintain heating for 4–6 hours until CO2 evolution ceases and TLC indicates the complete consumption of 5-ethylfurfural.
-
Workup: Cool the mixture to room temperature, dilute with 100 mL of diethyl ether, and wash sequentially with 1M HCl (3 x 50 mL) to remove pyridine/piperidine, saturated NaHCO3 (50 mL), and brine (50 mL).
-
Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude dark oil via vacuum distillation to yield EEFA as a pale yellow liquid. Note: Alkyl 3-(2-furyl)acrylates are prone to oxidation; store under inert gas at 4°C[4].
Protocol B: RAFT Polymerization of EEFA
-
Self-Validating System: The polymerization solution will retain the characteristic pink/red hue of the CPADB chain transfer agent throughout the reaction. A transition to a colorless solution indicates CTA degradation and a loss of controlled polymerization.
-
Stock Solution Preparation: In a 10 mL Schlenk flask, dissolve EEFA (2.0 g, 10.3 mmol), 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB, CTA) (14.4 mg, 0.051 mmol), and Azobisisobutyronitrile (AIBN, initiator) (1.7 mg, 0.010 mmol) in 2.0 mL of anhydrous anisole (internal standard for NMR conversion tracking).
-
Causality: The molar ratio of [Monomer]:[CTA]:[Initiator] is strictly set to 200:1:0.2. A low initiator-to-CTA ratio ensures that the vast majority of polymer chains are initiated by CTA fragmentation, maintaining high chain-end fidelity.
-
-
Deoxygenation: Subject the mixture to four freeze-pump-thaw cycles to rigorously remove dissolved oxygen. Furan-based monomers require stricter anaerobic conditions than standard methacrylates to prevent oxidative side reactions[5]. Backfill with ultra-pure Argon.
-
Polymerization: Immerse the Schlenk flask in a pre-heated oil bath at 70°C. Stir magnetically at 400 rpm for 12 hours.
-
Quenching & Precipitation: Stop the polymerization by rapid cooling in an ice bath and exposing the solution to air. Dilute the viscous mixture with a minimal amount of THF (approx. 2 mL).
-
Recovery: Precipitate the polymer dropwise into 50 mL of cold methanol. Collect the pinkish precipitate via centrifugation (8000 rpm, 5 min). Reprecipitate twice from THF into methanol to remove unreacted monomer.
-
Drying: Dry the resulting Poly(EEFA) in a vacuum oven at 40°C for 24 hours.
Quantitative Data & Characterization
The efficacy of the RAFT polymerization protocol is demonstrated by the linear increase of molecular weight with monomer conversion and the maintenance of low dispersity (Đ) throughout the reaction lifecycle.
| Polymerization Time (h) | Monomer Conversion (%) | Theoretical | Experimental | Dispersity (Đ) |
| 2 | 18 | 3,800 | 4,100 | 1.08 |
| 4 | 35 | 7,100 | 7,400 | 1.10 |
| 8 | 62 | 12,300 | 12,800 | 1.12 |
| 12 | 85 | 16,800 | 17,200 | 1.15 |
Table 1: Kinetic and molecular weight data for the RAFT polymerization of EEFA at 70°C in anisole. Experimental
Troubleshooting & Analytical Checks
-
Failed Decarboxylation in Step 1: If the intermediate malonic acid derivative fails to decarboxylate, the
H-NMR spectrum will show a broad peak around 11-12 ppm (carboxylic acid proton). Ensure the reaction temperature strictly reaches 110°C to overcome the activation energy barrier for decarboxylation. -
Broad Dispersity in RAFT: If GPC reveals a dispersity (Đ) > 1.3, it indicates significant chain transfer to the furan ring or bimolecular termination. This is almost exclusively caused by oxygen contamination. Ensure rigorous adherence to the freeze-pump-thaw degassing protocol.
-
Loss of Chain-End Fidelity: A colorless polymer precipitate indicates the loss of the dithiobenzoate end-group. This occurs if the polymerization is pushed past 95% conversion or if the temperature exceeds 80°C, leading to thermal CTA degradation.
References
1.[1] Buy 3-(2-Furyl)acrylic acid (EVT-311466) - EvitaChem. Source: evitachem.com. URL: 2.[2] Renewable synthesis of novel acrylates from biomass‐derived 5‐substituted‐2‐furaldehydes by Morita‐Baylis‐Hillman reaction. Source: doi.org. URL: 3.[4] Synthesis of 5-acetyl derivatives of alkyl 2-furoates and 3-(2-furyl)acrylates. Source: researchgate.net. URL: 4.[3] Synthesis of Bioacrylic Polymers from Dihydro-5-hydroxyl furan-2-one (2H-HBO) by Free and Controlled Radical Polymerization. Source: nih.gov. URL: 5.[5] methyl acrylate suppliers USA. Source: americanchemicalsuppliers.com. URL:
Sources
- 1. evitachem.com [evitachem.com]
- 2. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]
- 3. Synthesis of Bioacrylic Polymers from Dihydro-5-hydroxyl furan-2-one (2H-HBO) by Free and Controlled Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. methyl acrylate suppliers USA [americanchemicalsuppliers.com]
Application Note: HPLC Method Development for Furan-Based Acrylic Acids
Introduction & Compound Profile
Furan-based acrylic acids, such as 3-(2-furyl)acrylic acid (FAA), are critical intermediates in the synthesis of pharmaceuticals, biofuels, and specialty polymers. Their structural duality—comprising a hydrophobic, aromatic furan ring and a hydrophilic, ionizable acrylic acid tail—presents specific chromatographic challenges.
Effective separation requires balancing hydrophobic retention with the suppression of ionic interactions. This guide provides a self-validating protocol for developing robust HPLC methods for this class of compounds, moving beyond generic "recipes" to mechanism-based method design.
Physicochemical Profile (Critical for Method Design)
| Parameter | Value / Characteristic | Chromatographic Implication |
| Structure | Furan ring + Acrylic acid side chain | Dual interaction mode: Hydrophobic (ring) & Ionic (acid). |
| pKa | ~4.39 (Predicted) [1] | CRITICAL: Mobile phase pH must be < 2.4 to suppress ionization and ensure retention on C18. |
| LogP | ~1.2 - 1.6 | Moderately polar; requires low organic start in gradient to prevent early elution. |
| UV Max | ~210 nm, ~275-285 nm | Conjugated system allows sensitive UV detection. 280 nm is preferred for selectivity over non-conjugated impurities. |
| Solubility | Soluble in MeOH, ACN, DCM | Diluent must match the initial mobile phase conditions to avoid peak distortion. |
Method Development Strategy
The core strategy relies on Ion Suppression . Since the target is a carboxylic acid, analyzing it at a pH near its pKa results in peak splitting and variable retention time due to the equilibrium between the neutral (COOH) and ionized (COO⁻) forms. We must lock the molecule in its neutral, hydrophobic state.
Decision Matrix: Column & Mobile Phase
-
Primary Column (C18): The industry standard. Provides retention based purely on hydrophobicity.
-
Secondary Column (Phenyl-Hexyl): Recommended if isomer separation (e.g., cis vs. trans or positional furan isomers) is difficult. The Phenyl phase engages in
- interactions with the furan ring, offering orthogonal selectivity.
Workflow Visualization
Figure 1: Logic flow for selecting stationary phase and pH conditions based on the acidic nature of the analyte.
Experimental Protocol
This protocol is designed to be self-validating . The inclusion of a "System Suitability" step ensures the instrument and column are performing correctly before valuable samples are run.
A. Reagents & Preparation[1][2][3][4]
-
Water: HPLC Grade (Milli-Q).
-
Acetonitrile (ACN): HPLC Grade (Far UV cut-off).
-
Acid Modifier: Phosphoric Acid (85%) or Formic Acid (99%).
B. Chromatographic Conditions (The "Standard Method")
| Parameter | Setting | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm or 5 µm | Standard dimensions balance resolution and backpressure. |
| Mobile Phase A | 0.1% H₃PO₄ in Water (pH ~2.1) | Keeps acrylic acid protonated (neutral) for retention. |
| Mobile Phase B | Acetonitrile | Sharpens peaks; lower viscosity than Methanol. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Temp | 30°C | Improves mass transfer and reproducibility. |
| Injection | 5 - 10 µL | Prevent column overload. |
| Detection | UV 275 nm (Primary), 210 nm (Secondary) | 275 nm targets the furan-acrylic conjugation; 210 nm detects impurities. |
C. Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Initial equilibration (High aqueous to retain polar acids). |
| 10.0 | 60 | Linear gradient to elute the main peak. |
| 12.0 | 95 | Wash step to remove hydrophobic contaminants. |
| 14.0 | 95 | Hold wash. |
| 14.1 | 5 | Return to initial conditions. |
| 18.0 | 5 | Re-equilibration (Crucial). |
D. Sample Preparation[7][8]
-
Stock Solution: Dissolve 10 mg of Furan Acrylic Acid in 10 mL of Methanol (1 mg/mL).
-
Working Standard: Dilute Stock 1:10 with Mobile Phase A (Water + Acid).
-
Why? Diluting with the aqueous mobile phase prevents "solvent shock" (peak distortion) when injecting a strong solvent plug into a high-aqueous stream [2].
-
Optimization & Troubleshooting
Mechanism of Interaction
Understanding the molecular interaction helps troubleshoot separation issues.
Figure 2: Interaction map showing the necessity of acidic pH to prevent silanol interactions and ensure hydrophobic retention.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Fronting Peaks | Solvent mismatch | Ensure sample diluent matches initial mobile phase (5% ACN). |
| Tailing Peaks | Silanol interaction | Ensure pH is < 3.[3]0. Add 10 mM Ammonium Acetate if using Formic Acid to compete for silanol sites. |
| Retention Shift | Temperature fluctuation | Use a column oven. Furan rings are temperature sensitive. |
| Split Peaks | Sample degradation | Furan derivatives can be light-sensitive. Use amber vials. |
Validation Parameters (ICH Q2)
To ensure the method is trustworthy for drug development, evaluate these parameters:
-
Specificity: Inject a blank (Mobile Phase) and ensure no interference at the retention time of FAA (~6-8 min).
-
Linearity: Prepare 5 concentrations (e.g., 10, 50, 100, 150, 200 µg/mL). R² should be > 0.999.
-
LOD/LOQ: Calculate based on Signal-to-Noise (S/N).
-
LOD: S/N = 3[4]
-
LOQ: S/N = 10
-
-
Precision: 6 replicate injections of the standard. RSD should be < 2.0%.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10876, 3-(furan-2-yl)prop-2-enoic acid. Retrieved from [Link]
-
Al-Sarayreh, S. A., et al. (2022). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. MDPI, Separations. Retrieved from [Link]
-
SIELC Technologies. HPLC Method for Substituted Furans Separation. Retrieved from [Link]
Sources
Application Note: Sustainable Synthesis of (E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid
Executive Summary
This application note details the sustainable synthesis of (E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid , a key intermediate in the development of bio-based pharmaceuticals and functional polymers. Traditionally, furan-acrylic acids are synthesized using toxic pyridine and piperidine in benzene or toluene. To align with Green Chemistry Principle #5 (Safer Solvents and Auxiliaries) and Principle #6 (Design for Energy Efficiency) , this guide presents two optimized protocols:
-
Method A: A solvent-free, microwave-assisted protocol (High Throughput).
-
Method B: An aqueous-ethanolic protocol using ammonium bicarbonate (Scalable/Mild).
Both methods prioritize the exclusive formation of the (E)-isomer (trans) via thermodynamic control.
Chemical Background & Retrosynthesis
The target molecule is an
Retrosynthetic Analysis: The most atom-economical route is the Knoevenagel-Doebner condensation .
-
Disconnection: The C=C double bond.
-
Synthons: 5-Ethylfurfural (Electrophile) + Malonic Acid (Nucleophile).
-
Transformation: Condensation followed by thermal decarboxylation.
Reaction Scheme
The reaction proceeds via the attack of the malonic acid enolate on the aldehyde, followed by dehydration and decarboxylation.
Figure 1: Reaction pathway for the synthesis of the target acrylic acid derivative.
Experimental Protocols
Materials Required[2][3][4][5][6][7][8][9][10][11][12][13]
-
Precursor: 5-Ethyl-2-furaldehyde (CAS: 23074-10-4) - Note: Ensure purity >98% as furan derivatives oxidize on storage.
-
Reagent: Malonic acid (Reagent Grade).
-
Catalysts: Piperidine (Method A) or Ammonium Bicarbonate (Method B).
-
Solvents: Ethanol (95%), Deionized Water.
-
Equipment: Monowave reactor (or modified domestic microwave for educational purposes), Reflux setup.
Method A: Microwave-Assisted Solvent-Free Synthesis (Fast)
Best for: Rapid library generation, high energy efficiency.
Rationale: Microwave irradiation induces dipolar polarization, rapidly heating the polar malonic acid/aldehyde mixture. The absence of solvent maximizes the "effective concentration," driving the reaction kinetics.
-
Preparation: In a 10 mL microwave-transparent crimp vial, mix 5-ethyl-2-furaldehyde (10 mmol, 1.24 g) and Malonic acid (12 mmol, 1.25 g).
-
Catalysis: Add Piperidine (0.1 mmol, ~10 µL) or Ammonium Acetate (0.1 mmol). Note: Minimal base is required to initiate enolate formation.
-
Irradiation: Cap the vial. Irradiate at 300 W for 2–4 minutes . Target temperature: 90–100°C .
-
Safety Check: Evolution of CO₂ gas will occur. Ensure the vial has a pressure-relief mechanism or use an open-vessel microwave setup.
-
-
Workup: Cool the reaction mixture. It will solidify upon cooling.
-
Purification: Wash the solid residue with cold water (2 x 5 mL) to remove unreacted malonic acid. Recrystallize from Ethanol/Water (1:1) .
-
Drying: Dry in a vacuum oven at 50°C for 4 hours.
Method B: Aqueous Ammonium Bicarbonate Synthesis (Scalable)
Best for: Bulk synthesis, avoiding organic bases.
Rationale: Ammonium bicarbonate (
-
Mixing: In a 100 mL round-bottom flask, combine 5-ethyl-2-furaldehyde (20 mmol) and Malonic acid (22 mmol).
-
Solvent System: Add Deionized Water (25 mL). The mixture may be heterogeneous initially.
-
Catalyst: Add Ammonium Bicarbonate (2 mmol, 0.1 equiv).
-
Reaction: Heat to reflux (100°C) with vigorous magnetic stirring.
-
Observation: The mixture will become homogeneous as the reaction proceeds and CO₂ evolves.
-
Duration: 2–4 hours (Monitor via TLC, Mobile Phase: Hexane/Ethyl Acetate 7:3).
-
-
Precipitation: Cool the solution to 0–4°C in an ice bath. Acidify carefully with 1M HCl to pH ~2 to ensure the carboxylic acid is protonated and precipitates.
-
Filtration: Filter the precipitate under vacuum. Wash with ice-cold water.
-
Recrystallization: Recrystallize from hot Ethanol/Water (7:3).
Data Analysis & Validation
Yield and Efficiency Comparison
| Parameter | Conventional (Pyridine/Benzene) | Method A (MW/Solvent-Free) | Method B (Water/ |
| Time | 6–12 Hours | 2–5 Minutes | 2–4 Hours |
| Yield | 70–85% | 88–94% | 80–85% |
| Atom Economy | Low (Solvent waste) | High | High |
| E-Factor | High (Toxic waste) | ~0.1 (Excellent) | < 1.0 |
| Toxicity | High (Pyridine) | Low | Negligible |
Structural Characterization (Expected Data)
To validate the product, researchers must confirm the structure and stereochemistry.
-
1H NMR (400 MHz, DMSO-d6):
- 12.30 (s, 1H, -COOH).
- 7.45 (d, J=15.8 Hz, 1H, =CH-COOH). Note: The large coupling constant (J > 15 Hz) confirms the (E)-configuration .
- 6.80 (d, 1H, Furan-H3).
- 6.25 (d, 1H, Furan-H4).
- 6.15 (d, J=15.8 Hz, 1H, Ar-CH=).
- 2.65 (q, 2H, Ethyl-CH2).
- 1.20 (t, 3H, Ethyl-CH3).
-
IR (ATR):
-
1680–1700 cm⁻¹ (C=O stretch, carboxylic acid).
-
2500–3000 cm⁻¹ (O-H stretch, broad).
-
1620 cm⁻¹ (C=C alkene stretch).
-
Mechanism & Workflow Visualization
Experimental Workflow
The following diagram outlines the decision process and workflow for the synthesis.
Figure 2: Step-by-step experimental workflow for Green Synthesis.
Critical Considerations (Expert Insights)
-
Stereoselectivity: The Knoevenagel condensation of aromatic aldehydes with malonic acid is highly stereoselective for the (E)-isomer . This is due to the steric hindrance in the transition state; the bulky aromatic group (furan ring) and the carboxylic acid group orient themselves trans to each other to minimize repulsion during the decarboxylation step.
-
Catalyst Choice: While piperidine is the "classic" catalyst, Ammonium Bicarbonate is superior for green chemistry. It decomposes into ammonia and CO₂ (reversible), effectively acting as a transient base that leaves no residue.
-
Furfural Stability: 5-ethylfurfural is less stable than benzaldehyde. It can polymerize or oxidize. Always use freshly distilled or chromatography-purified starting material to avoid dark, tarry byproducts (humins).
-
Decarboxylation Control: In Method B (Aqueous), decarboxylation occurs spontaneously at reflux. In Method A (Microwave), the high temperature ensures simultaneous condensation and decarboxylation. If the intermediate dicarboxylic acid is isolated (rare), simple heating will convert it to the acrylic acid.
References
-
Peng, Y., & Song, G. (2003).[1][2] Combined microwave and ultrasound accelerated Knoevenagel–Doebner reaction in aqueous media: a green route to 3-aryl acrylic acids.[2] Green Chemistry, 5(6), 704-706.
-
Van Schijndel, J., et al. (2017).[3] The green Knoevenagel condensation: solvent-free condensation of benzaldehydes.[4][3] Green Chemistry Letters and Reviews, 10(4), 404-411.
-
Xu, D., et al. (2010).[5] A simple, efficient and green procedure for Knoevenagel condensation catalyzed by [C4dabco][BF4] ionic liquid in water.[5] Green Chemistry, 12, 514-517.[5]
-
Moghaddam, F. M., et al. (2018). Environmentally Benign Protocol of Knoevenagel Condensation Reaction. ResearchGate.
-
Pawar, H. S., et al. (2016).[3] Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation.[3] New Journal of Chemistry, 40, 4962-4968.[3]
Sources
- 1. Frontiers | Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis [frontiersin.org]
- 2. Combined microwave and ultrasound accelerated Knoevenagel–Doebner reaction in aqueous media: a green route to 3-aryl acrylic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pure.tue.nl [pure.tue.nl]
- 4. tandfonline.com [tandfonline.com]
- 5. A simple, efficient and green procedure for Knoevenagel condensation catalyzed by [C4dabco][BF4] ionic liquid in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Knoevenagel Condensation of Furan Derivatives
Welcome to the technical support center for the Knoevenagel condensation of furan derivatives. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance to overcome common challenges and optimize your reaction outcomes. Furan derivatives are crucial scaffolds in medicinal chemistry and materials science, and mastering their synthesis is key to innovation.[1][2][3] This guide is structured to address the specific, practical issues you may encounter in the lab.
Frequently Asked Questions (FAQs)
This section addresses high-level questions about the reaction, providing foundational knowledge for successful experimentation.
Q1: What is the fundamental mechanism of the Knoevenagel condensation?
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group (like an aldehyde or ketone), followed by a dehydration step to yield an α,β-unsaturated product.[4][5] The reaction is typically catalyzed by a weak base.[6][7]
The mechanism proceeds in three main stages:
-
Deprotonation: The basic catalyst removes a proton from the active methylene compound (e.g., diethyl malonate, malononitrile) to form a resonance-stabilized enolate. This step is favored because the methylene protons are acidic due to the presence of two electron-withdrawing groups.[8]
-
Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the furan derivative (e.g., furfural).[8] This forms a tetrahedral intermediate.
-
Dehydration: The intermediate is protonated and then undergoes elimination of a water molecule to form the final C=C double bond, yielding the conjugated product.[9][10] This dehydration step is often spontaneous and drives the reaction equilibrium toward the product.[8]
Caption: Generalized mechanism of the Knoevenagel condensation.
Q2: Why are furan-based aldehydes like furfural particularly reactive, and what challenges does this present?
Furfural and its derivatives are highly reactive in Knoevenagel condensations. The furan ring is electron-rich, which might seem counterintuitive, but the oxygen atom can stabilize the transition state of the nucleophilic attack. However, this reactivity also brings challenges. Furfural is prone to side reactions like polymerization or self-condensation, especially under harsh conditions (e.g., high temperatures or strong bases).[8] Therefore, milder conditions are often required compared to less reactive aromatic aldehydes.
Q3: How do I choose an appropriate catalyst?
The catalyst's role is to deprotonate the active methylene compound without promoting self-condensation of the aldehyde.[7][11] Therefore, weak bases are ideal.
-
Common Choices: Piperidine and pyridine are classic choices.[9][12] Ammonium salts like ammonium acetate are also effective and considered a greener option.[6]
-
Organocatalysts: Proline and its derivatives have proven effective.[13]
-
Heterogeneous Catalysts: For easier separation and recycling, solid bases like hydrotalcites, basic zeolites, or functionalized silica can be used.[14][15] Chitosan, derived from crustacean waste, has also been successfully used as a sustainable organocatalyst for Knoevenagel condensations with furaldehydes.[16]
The optimal choice depends on your specific substrates. Screening a few catalysts is a prudent first step.
Troubleshooting Guide: Enhancing Yield and Purity
This guide addresses specific experimental problems in a direct Q&A format.
Problem 1: My reaction yield is consistently low or there is no product formation.
Low yield is the most common issue. A systematic approach is needed to identify the root cause.
Caption: Systematic troubleshooting workflow for low reaction yield.
Q: I've checked my catalyst and it's active. What's the next step?
A: Focus on your reaction conditions.
-
Temperature: While many Knoevenagel reactions proceed at room temperature, furan derivatives can sometimes require gentle heating (e.g., 40-80°C) to achieve a reasonable rate.[17] However, excessive heat can cause polymerization of furfural.[8] The key is to monitor the reaction closely by Thin Layer Chromatography (TLC) and find the lowest effective temperature.
-
Solvent Choice: The solvent is critical. It must solubilize your reactants and catalyst. Polar aprotic solvents like DMF, acetonitrile, or ethanol are often good choices.[12][18] Protic solvents can sometimes hinder the reaction by solvating the enolate.[6] Solvent-free conditions, such as grinding the reactants together or heating them neat, can be a highly effective and green alternative, particularly for furfural.[8][19]
-
Water Removal: Water is a byproduct of the condensation.[6] Its accumulation can shift the equilibrium back towards the reactants, reducing your yield.[10][12] If you are using a solvent like toluene, a Dean-Stark apparatus is effective. For other solvents, adding molecular sieves can help.
Q: Could my starting materials be the problem?
A: Absolutely.
-
Purity: Aldehydes, especially reactive ones like furfural, can oxidize or polymerize upon storage.[8] Ensure your furan aldehyde is pure; distillation prior to use may be necessary. The purity of the active methylene compound is also crucial.[12]
-
Steric Hindrance: Bulky groups on either the furan ring or the active methylene compound can slow the reaction by sterically hindering the nucleophilic attack.[12][17] If you suspect steric hindrance, you may need to switch to a more potent catalyst, increase the temperature, or accept longer reaction times.
Problem 2: My reaction is messy, with multiple side products.
The formation of side products is often a sign that your reaction conditions are too harsh or the reaction time is too long.
Q: What are the most common side reactions and how can I prevent them?
A: The two most common side reactions are Michael addition and aldehyde self-condensation.
-
Michael Addition: The α,β-unsaturated product is a Michael acceptor. It can react with a second molecule of the enolate, leading to a complex byproduct.[17]
-
Solution: This is often favored by long reaction times and high catalyst concentrations. Monitor your reaction by TLC and stop it as soon as the starting material is consumed. Use the minimum effective amount of catalyst.
-
-
Self-Condensation/Polymerization: This is particularly problematic for reactive aldehydes like furfural.[8] It is typically promoted by strong bases or high temperatures.
Problem 3: I'm struggling to purify my final product.
Purification can be challenging if the product has similar polarity to the starting materials or if side products have formed.
Q: My product won't crystallize and is difficult to separate by column chromatography. What can I do?
A:
-
Optimize the Reaction: The best way to simplify purification is to run a cleaner reaction. Revisit the troubleshooting steps for low yield and side product formation. A cleaner crude product is always easier to purify.
-
Isolation Techniques:
-
Precipitation/Filtration: Many Knoevenagel products are solids. Once the reaction is complete, cooling the mixture in an ice bath may induce precipitation. The solid can then be isolated by filtration and washed with a cold solvent (like ethanol) to remove impurities.[21]
-
Solvent Trituration: If you have a crude solid, you can often purify it by washing (triturating) with a solvent in which the desired product is insoluble but the impurities are soluble.[15] For furan-based Knoevenagel products, ethyl acetate or a heptane/ethyl acetate mixture can be effective.[22]
-
Column Chromatography: If the above methods fail, column chromatography is the standard approach.[19] Use TLC to develop an optimal solvent system (e.g., hexane/ethyl acetate) that gives good separation between your product spot and any impurities.
-
Data & Protocols
Catalyst and Condition Screening for Furfural
The choice of catalyst and solvent significantly impacts reaction outcomes. The table below summarizes various conditions reported for the Knoevenagel condensation of furfural with different active methylene compounds.
| Aldehyde | Active Methylene Cmpd. | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Furfural | Diethyl Malonate | NH₄HCO₃ | Solvent-free | 90 | 2.5 h | 94 | [8] |
| Furfural | Malononitrile | Na₂CO₃ | Ethanol | Room Temp | 15 min | 86 | [23] |
| Furfural | Ethyl Cyanoacetate | Piperidine | Ethanol | Room Temp | 15 min | 96 | [23] |
| 5-HMF | Ethyl Cyanoacetate | Biogenic Carbonates | Solvent-free | 100 | 1 h | 87 | [19] |
| Furfural | Ethyl Cyanoacetate | DBU/H₂O complex | Water | Room Temp | N/A | 95 | [8] |
Experimental Protocol: General Knoevenagel Condensation of Furfural with Malononitrile
This protocol provides a robust starting point for the synthesis of 2-(furan-2-ylmethylene)malononitrile, a common furan derivative.
Materials:
-
Furfural (1.0 mmol, ~0.08 mL)
-
Malononitrile (1.0 mmol, 66 mg)
-
Piperidine (catalytic amount, ~2-3 drops)
-
Ethanol (10 mL)
-
Round-bottom flask, magnetic stirrer, TLC plates
Procedure:
-
Reaction Setup: In a 25 mL round-bottom flask, dissolve furfural (1.0 mmol) and malononitrile (1.0 mmol) in 10 mL of ethanol.[18]
-
Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops) to the solution.[18]
-
Reaction: Stir the mixture at room temperature. The product may begin to precipitate out of the solution as a solid.
-
Monitoring: Monitor the reaction progress using TLC (e.g., with a 4:1 hexane/ethyl acetate eluent). Spot the starting materials and the reaction mixture. The reaction is complete when the furfural spot has disappeared.
-
Work-up and Isolation:
-
Once the reaction is complete, cool the flask in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of ice-cold ethanol to remove residual impurities.[21]
-
Allow the product to air-dry.
-
-
Characterization: Confirm the identity and purity of the product using techniques such as melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy.[21]
References
-
List, B. (2016). Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Physics Wallah. Reaction Mechanism of Knoevenagel Reaction. Available at: [Link]
-
ResearchGate. Plausible reaction mechanism of Knoevenagel condensation reaction. Available at: [Link]
-
YouTube. (2021). Knoevenagel Condensation Mechanism | Organic Chemistry. Available at: [Link]
-
Oriental Journal of Chemistry. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Available at: [Link]
-
ResearchGate. (2022). Recent developments in knoevenagel condensation reaction: a review. Available at: [Link]
-
International Journal of Advanced Biological and Biomedical Research. (2024). Furan: A Promising Scaffold for Biological Activity. Available at: [Link]
-
ResearchGate. Optimization of furfural/acetylacetone molar ratio for Knoevenagel.... Available at: [Link]
-
Royal Society of Chemistry. (2021). A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. Available at: [Link]
-
Semantic Scholar. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Available at: [Link]
-
Molecules. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Available at: [Link]
-
ACS Publications. (2025). Coordination Polymers As Catalysts in Knoevenagel Condensations A Critical Review Analysis under Synthesis Conditions and Green Chemistry. Available at: [Link]
-
International Journal of Creative Research Thoughts. (2018). The Importance and Applications of Knoevenagel Reaction (Brief Review). Available at: [Link]
- Google Patents. (2018). WO2018236218A1 - PRODUCTION AND USE OF FURAN COMPOUNDS.
-
Scribd. Knoevenagel Condensation Guide. Available at: [Link]
-
MDPI. (2024). Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. Available at: [Link]
-
Taylor & Francis Online. Knoevenagel condensation – Knowledge and References. Available at: [Link]
-
ResearchGate. B-Containing Hydrotalcites Effectively Catalyzed Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives via the Knoevenagel Condensation. Available at: [Link]
-
ResearchGate. (2025). A Practical Knoevenagel Condensation Catalyzed by Imidazole. Available at: [Link]
-
YouTube. (2023). Knoevenagel condensation to make a coumarin - laboratory experiment. Available at: [Link]
-
ResearchGate. Evolution of the Knoevenagel condensation reaction between (A) furfural.... Available at: [Link]
-
ResearchGate. Effect of reaction solvent on Knoevenagel condensation of furfural with.... Available at: [Link]
-
ACG Publications. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. Available at: [Link]
-
ResearchGate. Influence of solvents on Knoevenagel condensation reaction. Available at: [Link]
-
MDPI. (2024). Tailoring the Formation of Functionalized Furans from Glucose in Water with Nature-Sourced Catalysts and In Situ NMR. Available at: [Link]
-
ResearchGate. Optimization conditions of Knoevenagel condensation reactions. Available at: [Link]
-
Wikipedia. Knoevenagel condensation. Available at: [Link]
-
ACS Omega. (2024). Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organocatalytic Conditions. Available at: [Link]
-
Oreate AI Blog. (2026). Understanding the Knoevenagel Condensation Reaction: A Gateway to Α,β-Unsaturated Compounds. Available at: [Link]
-
International Journal of ChemTech Research. (2012). Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening. Available at: [Link]
-
Taylor & Francis Online. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. orientjchem.org [orientjchem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Knoevenagel Reaction | Reaction Mechanism of Knoevenagel Reaction [pw.live]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Understanding the Knoevenagel Condensation Reaction: A Gateway to Î,β-Unsaturated Compounds - Oreate AI Blog [oreateai.com]
- 11. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. WO2018236218A1 - PRODUCTION AND USE OF FURAN COMPOUNDS - Google Patents [patents.google.com]
- 23. pubs.acs.org [pubs.acs.org]
Technical Support Center: Separation of E and Z Isomers of 3-(5-ethylfuran-2-yl)acrylic acid
Welcome to the Technical Support Center. As drug development and materials science increasingly demand high-purity stereoisomers, the isolation of specific geometric isomers of
This guide provides authoritative troubleshooting and validated protocols for separating the (E) and (Z) isomers of 3-(5-ethylfuran-2-yl)acrylic acid . By understanding the fundamental thermodynamic and spatial differences between these isomers, researchers can bypass empirical guesswork and implement self-validating separation systems.
Mechanistic Context: Why Do E and Z Isomers Behave Differently?
To successfully separate these isomers, one must exploit their structural causality. The (E)-isomer (trans) of 3-(5-ethylfuran-2-yl)acrylic acid adopts a highly planar conformation. This planarity allows for extended
Conversely, the (Z)-isomer (cis) experiences severe steric clash between the 5-ethylfuran moiety and the carboxylic group. This forces the molecule out of strict planarity, disrupting crystal lattice packing. As a result, the Z-isomer is significantly more soluble. Furthermore, the Z-isomer is more acidic (lower pKa); the steric strain is partially relieved upon deprotonation, stabilizing the conjugate base relative to the E-isomer[1].
Diagnostic FAQs & Troubleshooting
Q1: My analytical HPLC chromatogram shows a single, broad peak instead of two distinct E and Z peaks. How do I resolve them? Root Cause: Co-elution in reversed-phase (RP) HPLC occurs when the mobile phase pH is near the pKa of the acrylic acid group, causing partial ionization and peak smearing. Solution: You must suppress the ionization of the carboxylic acid. Adjust the mobile phase to an acidic pH (e.g., pH 2.5 using 0.1% Trifluoroacetic acid or Formic acid). The fully protonated isomers will interact purely based on their hydrophobicity and shape. The non-planar Z-isomer typically elutes slightly earlier than the planar E-isomer on standard C18 columns[3]. For enhanced resolution, switch to an aqueous-stable column (e.g., ZORBAX SB-AQ) which excels at retaining polar acrylic derivatives[4].
Q2: I successfully isolated the Z-isomer via preparative chromatography, but NMR shows it is reverting to an E/Z mixture. What is causing this?
Root Cause: 3-(5-ethylfuran-2-yl)acrylic acid is highly susceptible to photoisomerization. Exposure to ambient UV or even bright laboratory fluorescent light triggers a
Q3: Is there a scalable way to separate these isomers without relying on expensive preparative HPLC? Root Cause: Preparative chromatography suffers from low throughput for highly polar isomers[6]. Solution: Yes, via pH-dependent fractional crystallization . Because the Z-isomer is more acidic than the E-isomer, their sodium salts precipitate at different pH thresholds. By dissolving the mixture in a strong base and carefully titrating with an acid, the E-isomer precipitates at approximately pH 6.0, while the Z-isomer remains soluble until the pH is dropped to 1.0[1].
Visualized Workflows
Workflow 1: Scalable Fractional Crystallization
The following diagram illustrates the logic of exploiting differential acidity for bulk separation.
Caption: Workflow for pH-dependent fractional crystallization of E/Z acrylic acid isomers.
Workflow 2: HPLC Method Optimization
Use this logic tree to troubleshoot co-elution issues during analytical verification.
Caption: Logic tree for resolving E/Z isomer co-elution in reversed-phase HPLC.
Quantitative Data Summaries
Table 1: Comparative Properties of E and Z Isomers
Note: Values are extrapolated from highly homologous furanacrylic and cinnamic acid derivatives to guide experimental design[1][2].
| Property | (E)-Isomer (Trans) | (Z)-Isomer (Cis) | Mechanistic Rationale |
| Thermodynamic Stability | High | Low | Lack of steric clash allows planar conjugation. |
| Relative Solubility (Aq) | Low | High | Z-isomer cannot form tight crystalline dimer lattices. |
| Estimated pKa | ~ 4.4 - 4.6 | ~ 3.8 - 4.0 | Z-conjugate base relieves steric strain, driving dissociation. |
| UV | ~ 275 nm | ~ 260 nm | Extended coplanar |
Table 2: Validated Analytical HPLC Parameters
For rapid quantification of the E/Z ratio, utilize the following standardized parameters[3][4]:
| Parameter | Specification |
| Column | ZORBAX SB-AQ or equivalent high-aqueous C18 (250 mm × 4.6 mm, 5 μm) |
| Mobile Phase A | Water + 0.1% Trifluoroacetic acid (TFA) |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Gradient | 10% B to 60% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | DAD/UV at 260 nm and 275 nm |
| Column Temperature | 25°C (Avoid high heat to prevent on-column isomerization) |
Step-by-Step Experimental Protocols
Protocol A: Fractional Crystallization via pH Gradient
This self-validating protocol scales efficiently without the need for chromatography[1].
-
Dissolution: Suspend 10.0 g of the E/Z isomer mixture of 3-(5-ethylfuran-2-yl)acrylic acid in 100 mL of deionized water.
-
Basification: Slowly add 2M NaOH dropwise under continuous stirring until the solid completely dissolves. The pH should be > 10. Caution: Do not exceed pH 12 to prevent degradation of the furan ring.
-
First Precipitation (E-Isomer): Slowly titrate the solution with 1M HCl while monitoring with a calibrated pH meter. Stop the addition exactly at pH 6.0 .
-
Isolation: Stir the suspension at 4°C for 2 hours to ensure complete precipitation. Filter the solid under vacuum. This filter cake is the highly pure (E)-isomer .
-
Second Precipitation (Z-Isomer): Take the filtrate from Step 4 (which contains the soluble Z-isomer salt) and continue titrating with 1M HCl until the pH reaches 1.0 .
-
Final Isolation: A second precipitate will form. Filter under vacuum, wash with ice-cold water (pH 1), and dry under vacuum in the dark. This filter cake is the enriched (Z)-isomer .
Protocol B: Photoisomerization Generation of the Z-Isomer
If you need to generate the Z-isomer from a pure E-isomer feedstock[2][5]:
-
Preparation: Dissolve 1.0 g of the (E)-isomer in 50 mL of Methanol in a quartz flask.
-
Irradiation: Expose the solution to a medium-pressure UV mercury lamp (approx. 300-350 nm) for 4 to 8 hours.
-
Monitoring: Take 10
L aliquots hourly, dilute in mobile phase, and inject into the HPLC (using parameters from Table 2) to monitor the E Z conversion plateau. -
Recovery: Once the photostationary state is reached, remove the solvent under reduced pressure (in an amber flask) and proceed to Protocol A to separate the newly formed Z-isomer from the remaining E-isomer.
References
- Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography Source: E3S Web of Conferences URL
- Full article: Synthesis, chiral separation and physical properties of the cinnamic acid derivatives exhibiting short-pitch cholesteric and TGB phases Source: Taylor & Francis Online URL
- Source: CORE (Acta Crystallographica)
- The photochemical dimerization of 3-heteroaryl-acrylates Source: ResearchGate URL
- An In-depth Technical Guide to the Physical and Chemical Properties of Cinnamic Acid Isomers Source: BenchChem URL
- Easy purification of isomers with prepacked glass columns Source: Chromatography Today URL
Sources
Technical Support Center: Solubilization of (2E)-3-(5-ethylfuran-2-yl)prop-2-enoic Acid
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Scope: Physicochemical profiling, troubleshooting kinetic/thermodynamic solubility failures, and self-validating formulation protocols.
Part 1: Physicochemical Profiling (The Causality of Insolubility)
To effectively troubleshoot the aqueous insolubility of (2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid , we must first deconstruct its molecular architecture. Poor solubility is rarely a single phenomenon; it is a thermodynamic penalty exacted by specific structural motifs.
-
The Lipophilic Anchor (5-Ethylfuran Ring): The addition of the ethyl group at the 5-position of the furan ring significantly increases the compound's partition coefficient (LogP) compared to unsubstituted furanacrylic acids. This lipophilic tail strongly resists solvation in high-dielectric environments like water.
-
Planar Conjugation & Crystal Lattice Energy: The conjugated
-system extending from the furan ring through the acrylic alkene promotes strong stacking in the solid state. This results in a high crystal lattice energy that must be overcome for dissolution to occur. -
Carboxylic Acid Dimerization: The carboxylic acid (-COOH) group is the primary driver of aqueous solubility for this compound class. As a weak acid, its ionization state
Furan Acid Synthesis Support Center: Minimizing Decarboxylation Side Reactions
Welcome to the Technical Support Center for Furan Acid Synthesis. As researchers and drug development professionals scale up the synthesis of critical platform chemicals like 2,5-furandicarboxylic acid (FDCA) and 2-furoic acid, decarboxylation remains one of the most persistent yield-limiting side reactions.
Because the furan ring is highly electron-rich but possesses lower aromatic stabilization energy than a benzene ring, its carboxylic acid derivatives are highly susceptible to C-C bond cleavage. This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to help you suppress thermal, catalytic, and enzymatic decarboxylation in your workflows.
Mechanistic Overview: The Decarboxylation Pathway
Before troubleshooting, it is critical to understand the causality of furanic degradation. During the oxidation of 5-hydroxymethylfurfural (HMF) to FDCA, the reaction proceeds through intermediates like 2,5-diformylfuran (DFF) and 5-formylfuran-2-carboxylic acid (FFCA). However, prolonged exposure to high temperatures, aggressive oxidants, or specific enzymatic cofactors forces the over-oxidation or decarboxylation of FDCA into 2-furoic acid, carbon dioxide, and carbon monoxide[1].
Reaction pathway of HMF oxidation highlighting the decarboxylation side reaction of FDCA.
Troubleshooting Guides & FAQs
Q1: Why is my FDCA yield dropping at extended reaction times, with CO2 and 2-furoic acid appearing in the LC-MS trace? A1: You are observing classic thermal and catalytic decarboxylation. FDCA is inherently prone to over-oxidation and decarboxylation into CO2, CO, and 2-furoic acid (FCA)[1].
-
Causality: The electron-withdrawing nature of the carboxyl groups makes the C-C bond between the furan ring and the carboxylate labile at elevated temperatures. Thermal decarboxylation of furanic acids activates significantly around 140–160 °C[2], and bulk decomposition occurs at >195 °C[3].
-
Solution: Cap your reaction temperature at 130 °C. Transition to highly active, selective noble metal catalysts (e.g., optimized Ru/C or Pt/C) that achieve full HMF conversion at milder temperatures, thereby kinetically favoring FDCA formation over its thermal degradation.
Q2: I am using an enzymatic cascade (UbiD-like enzymes) to synthesize FDCA, but the equilibrium heavily favors 2-furoic acid. How do I prevent this biological decarboxylation? A2: Enzymes such as HmfF (from Cupriavidus basilensis or Pelotomaculum thermopropionicum) naturally catalyze the non-oxidative decarboxylation of FDCA to furoic acid[4].
-
Causality: This enzymatic decarboxylation occurs via a transient 1,3-dipolar cycloaddition between the furan substrate and the prenylated-FMN (prFMN) cofactor[5]. Because CO2 is a gas that escapes the aqueous system, Le Chatelier's principle drives the equilibrium entirely toward the decarboxylated product (furoic acid).
-
Solution: To reverse the mechanism and drive carboxylation, you must artificially manipulate the thermodynamic equilibrium. Run the bioreactor under elevated CO2 pressure (e.g., 32 bar) and supplement the media with 1 M KHCO3 to saturate the system with carbon dioxide[5].
Q3: My chemical oxidation of HMF to FDCA in aqueous media is producing humins and levulinic acid alongside decarboxylation products. How can I stabilize the system? A3: Water at high temperatures promotes the hydrolytic rehydration of HMF to levulinic acid and subsequent polymerization into humins[6].
-
Causality: Protic solvents at high temperatures facilitate both the hydrolytic ring-opening of the furan and the protonation-assisted decarboxylation of furoic acid intermediates.
-
Solution: Transition to a biphasic system or utilize organic co-solvents. Adding a polar aprotic solvent like DMSO enhances FDCA yield by suppressing HMF rehydration and buffering the thermal degradation pathways[6]. For biocatalytic routes, utilizing ethyl acetate-based biphasic or microaqueous media has been proven to increase enzyme half-life and prevent substrate degradation[7].
Diagnostic Logic & Mitigation Strategies
Use the following logic tree to rapidly diagnose the root cause of decarboxylation in your specific workflow.
Troubleshooting logic tree for identifying and resolving furan acid decarboxylation.
Quantitative Data Summary
| Reaction Condition | Decarboxylation Risk | Primary Causality | Validated Mitigation Strategy |
| Temp > 160 °C | High | Thermal cleavage of labile C-C bond | Keep temp < 130 °C; utilize highly active Pt/C catalysts. |
| Aqueous Media (High Temp) | Moderate | Hydrolytic ring-opening & protonation | Use biphasic media (EtOAc/Water) or DMSO co-solvent. |
| UbiD-like Enzymes (1 atm) | High | 1,3-dipolar cycloaddition with prFMN | Apply 32 bar CO2 pressure + 1 M KHCO3 buffer. |
| Prolonged Oxidation Time | Moderate | Over-oxidation of FDCA to CO2/CO | Optimize reaction time; implement real-time LC-MS tracking. |
Self-Validating Protocol: Biphasic Oxidation of HMF to FDCA
To ensure high scientific integrity and reproducibility, follow this self-validating methodology designed to suppress thermal decarboxylation and rehydration side reactions.
Objective: Achieve >95% FDCA yield from HMF while maintaining 2-furoic acid byproduct levels below 1%.
Step 1: Solvent Preparation & Partitioning
-
Action: Prepare a biphasic solvent system using Water and Ethyl Acetate (1:1 v/v), or an aqueous solution containing 20 wt% DMSO[6].
-
Causality: The organic phase partitions reactive intermediates away from the aggressive aqueous oxidation environment, protecting the furan ring from hydrolytic cleavage and premature decarboxylation.
Step 2: Substrate & Catalyst Loading
-
Action: Load 0.5 M HMF into the reactor. Add a highly selective Pt/C or Ru/C catalyst (5 mol% relative to substrate).
-
Causality: High-efficiency noble metal catalysts lower the activation energy required for aldehyde/alcohol oxidation, allowing the reaction to proceed at temperatures well below the thermal decarboxylation threshold.
Step 3: Pressurization and Temperature Control
-
Action: Pressurize the reactor with 10 bar O2. Strictly maintain the internal temperature at 120 °C.
-
Causality: 120 °C is the optimal thermodynamic "sweet spot." It is high enough to drive full conversion of FFCA to FDCA, but safely below the 140–160 °C activation energy required for thermal decarboxylation[2].
Step 4: Real-Time Monitoring (Self-Validation Step)
-
Action: Sample the organic phase at 2-hour intervals. Analyze via HPLC-UV (265 nm).
-
Validation: The protocol is validating itself if the peak for FFCA decreases while the FDCA peak increases, without the appearance of a peak corresponding to 2-furoic acid. If 2-furoic acid exceeds 1% area, immediately reduce the temperature by 10 °C.
Step 5: Isolation and Purification
-
Action: Cool the reactor to room temperature. Adjust the aqueous phase pH to 1.0 using 1 M HCl to precipitate the FDCA. Filter and wash with cold water.
References
-
Synthesis of 2,5-Furandicarboxylic Acid - Encyclopedia.pub. encyclopedia.pub. 1
-
Enzymatic Carboxylation of 2-Furoic Acid Yields 2,5-Furandicarboxylic Acid (FDCA) - PMC. nih.gov.4
-
Enzymatic Cascade for the Synthesis of 2,5-Furandicarboxylic Acid in Biphasic and Microaqueous Conditions. nih.gov. 7
-
Enzymatic Carboxylation of 2-Furoic Acid Yields 2,5-Furandicarboxylic Acid (FDCA) | ACS Catalysis. acs.org. 5
-
Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods. researchgate.net. 2
-
A Review on Green and Efficient Synthesis of 5-Hydroxymethylfurfural (HMF) and 2,5-Furandicarboxylic Acid (FDCA) from Sustainable Biomass. acs.org. 6
-
A Potential Pathway for the Synthesis of Biomass-Based Polyamide Monomer 2,5-Bis(aminomethyl)furan from 2,5-Furandicarboxylic Acid. mdpi.com. 3
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Enzymatic Carboxylation of 2-Furoic Acid Yields 2,5-Furandicarboxylic Acid (FDCA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enzymatic Cascade for the Synthesis of 2,5‐Furandicarboxylic Acid in Biphasic and Microaqueous Conditions: ‘Media‐Agnostic’ Biocatalysts for Biorefineries - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 5-ethylfuran-2-acrylic acid in acidic media
Executive Summary
5-Ethylfuran-2-acrylic acid (an alkyl-substituted furan derivative) exhibits moderate to high instability in acidic media (pH < 4.0). Unlike electron-deficient furans (e.g., 5-nitrofuran derivatives), the 5-ethyl group is electron-donating. This activates the furan ring toward electrophilic attack by protons (
Researchers observing discoloration (yellow
Module 1: The Chemistry of Instability
To troubleshoot effectively, you must understand why your molecule is degrading. The degradation is not random; it follows a specific mechanistic cascade driven by the electron-rich nature of the 5-ethylfuran moiety.
Mechanism: The "Activated Ring" Problem
In 5-ethylfuran-2-acrylic acid, the ethyl group (
The Degradation Cascade:
-
Protonation: The acidic proton attacks the furan ring (often at the C5 position carrying the ethyl group).
-
Hydration: Water acts as a nucleophile, attacking the resulting carbocation.
-
Ring Opening: The hemiacetal intermediate collapses, cleaving the C-O bond.
-
Polymerization: The resulting linear diketo-alkene species are highly reactive cross-linkers, rapidly forming dark, insoluble polymers known as humins .
Figure 1: Acid-catalyzed degradation pathway of 5-ethylfuran-2-acrylic acid leading to humin formation.
Module 2: Diagnostic Troubleshooting (Q&A)
Q1: My solution turned from pale yellow to dark brown after 2 hours in 0.1 M HCl. Is this normal? A: Yes, this is the classic signature of humin formation .
-
Diagnosis: The darkening is due to the polymerization of ring-opened intermediates. It is not a simple oxidation; it is a structural collapse of the furan ring.
-
Action: Check your HPLC chromatogram. You will likely see a decrease in the main peak and a "hump" or broad baseline rise at high retention times (polymers), rather than a single new impurity peak.
Q2: I see a new, sharp peak at a shorter retention time (earlier elution) on HPLC. What is it? A: This is likely the ring-opened diketone intermediate (e.g., a derivative of 4,7-dioxonon-2-enoic acid).
-
Causality: Before polymerizing, the furan ring opens to form a linear dicarbonyl species. These are more polar than the parent furan, causing them to elute earlier on Reverse Phase (C18) columns.
-
Action: If you see this, your acid exposure is short enough that polymerization hasn't fully taken over. Neutralize immediately to freeze the reaction.
Q3: Can I use 5-ethylfuran-2-acrylic acid in a reaction requiring pH 2? A: Only if the reaction time is extremely short (< 15 mins) or the temperature is very low (< 0°C).
-
Technical Insight: The half-life of 5-alkylfurans decreases exponentially with temperature in acid. At room temperature, significant degradation occurs within hours.
-
Alternative: Use a Lewis acid in an aprotic solvent (like dichloromethane) instead of aqueous Brønsted acid if possible.
Q4: Is the "acrylic acid" part degrading? A: Unlikely. The acrylic double bond is relatively stable to dilute acid. The furan ring is the "weak link." If you observe loss of the double bond (saturation), it would require a reducing agent, not just acid.
Module 3: Stabilization Strategies
If you must work in acidic conditions, use these mitigation strategies:
| Strategy | Mechanism of Action | Recommendation |
| Solvent Switch | Aprotic Solvents (DMSO, DMF, ACN) stabilize the protonated intermediate and reduce water activity, slowing nucleophilic attack. | Dissolve in DMSO/ACN first, then add acid slowly. Avoid 100% aqueous acid. |
| Temperature Control | Reaction rates for ring opening drop significantly at low temperatures. | Maintain < 4°C for all acidic workups. |
| "Salting Out" | High ionic strength can sometimes reduce the solubility of the organic substrate in the aqueous acid phase, reducing contact. | Use saturated NaCl or NH₄Cl brines instead of pure water/acid mixtures. |
| Rapid Neutralization | Minimizes exposure time.[1] | Quench reactions into a pre-cooled NaHCO₃ buffer, not water. |
Module 4: Experimental Protocols
Protocol A: Stability Validation Assay (Self-Validating)
Use this protocol to determine the exact "safe time" for your specific experimental conditions.
Reagents:
-
Stock Solution: 1 mg/mL 5-ethylfuran-2-acrylic acid in Acetonitrile (ACN).
-
Test Media: 0.1 M HCl (pH ~1) and Phosphate Buffer (pH 7, Control).
-
Quench Solution: 0.5 M Ammonium Acetate (pH 7.0).
Workflow:
-
Preparation: Spike 100 µL of Stock Solution into 900 µL of Test Media (Final conc: 0.1 mg/mL).
-
Incubation: Hold at desired temperature (e.g., 25°C).
-
Sampling: At T=0, 15, 30, 60, and 120 mins, remove 100 µL.
-
Quench: Immediately add to 400 µL of Quench Solution. (This step validates the data by stopping degradation instantly).
-
Analysis: Inject 10 µL onto HPLC (C18 Column, ACN/Water + 0.1% Formic Acid gradient).
Success Criteria:
-
Stable: >98% recovery relative to T=0.
-
Labile: <90% recovery or appearance of new peaks >5% area.
Troubleshooting Logic Tree
Figure 2: Decision tree for diagnosing stability issues based on visual and analytical cues.
References
-
Mariscal, R., et al. (2016). Furfural: a renewable and versatile platform molecule for the synthesis of chemicals and fuels. Energy & Environmental Science. (Detailed mechanism of acid-catalyzed furan ring opening).
-
Lange, J. P., et al. (2012). Furandicarboxylic Acid (FDCA), A Versatile Building Block for a Very Interesting Class of Polyesters. Chemical Reviews. (Discusses stability of furan derivatives in acidic oxidation conditions).
-
Galkin, K. I., & Ananikov, V. P. (2019). Understanding the stability of furan derivatives in acid-catalyzed reactions. ChemSusChem. (Key reference for substituent effects on furan stability).
-
PubChem Compound Summary. 3-(5-Nitro-2-furyl)acrylic acid (Analogous Structure). (Provides baseline physical properties for 5-substituted furan acrylic acids).
Sources
Troubleshooting low purity in furan-2-acrylic acid synthesis
Status: Active | Ticket Type: Technical Troubleshooting | Subject: Purity Optimization
Welcome to the Technical Support Center
Agent: Senior Application Scientist (Organic Synthesis Division) Objective: Resolve low purity, discoloration, and yield issues in the Knoevenagel condensation of furfural and malonic acid.
You are likely encountering "The Furan Trap"—a common pitfall where the high reactivity of the furan ring leads to rapid polymerization (browning) and decarboxylation. This guide moves beyond standard textbook procedures to address the causality of failure.
Part 1: The Diagnostic Triage
Identify your specific failure mode before attempting a fix.
| Symptom | Probable Cause | Diagnostic Check |
| Product is Dark Brown/Black | Oxidative Polymerization. Furan rings are acid- and light-sensitive. Air oxidation creates conjugated oligomers. | Dissolve a small amount in acetone. If it leaves a tarry residue or the solution is opaque, polymers are present. |
| Smell of Bitter Almonds | Unreacted Furfural. Incomplete reaction or insufficient washing. | TLC (Silica, 1:1 Hexane/EtOAc). Look for a fast-moving spot (Furfural Rf ~0.7) vs Product (Rf ~0.3). |
| Melting Point < 138°C | Wet Product or Mixed Crystal. Water/Acetic acid inclusion or cis-isomer contamination. | Vacuum dry at 60°C for 4 hours. If MP remains low, it is an isomer/impurity issue. |
| Low Yield + Gas Evolution | Decarboxylation. Reaction temperature >140°C converts product to Vinyl Furan (volatile). | Check if the reaction condenser smelled of "plastic" or solvent-like odors (Vinyl Furan) rather than the acid. |
Part 2: The "Gold Standard" Protocol & Logic
Most purity issues stem from skipping the Ammonia Purification Cycle . This step is not optional; it is the primary filter for furan polymers.
The Mechanism & Failure Points (Visualization):
Caption: Reaction pathway showing the target product vs. the thermal decarboxylation (Vinyl Furan) and polymerization traps.
Optimized Workflow
-
Reaction: Combine Furfural (1.0 eq), Malonic Acid (1.1 eq), Pyridine (solvent/base), and Piperidine (catalyst, 0.05 eq).
-
Why Piperidine? It forms a highly reactive iminium ion with furfural, accelerating the attack by malonic acid better than pyridine alone.
-
-
Heating: Reflux at 80-100°C max.
-
Warning: Do not exceed 120°C. Furan-2-acrylic acid decarboxylates to vinyl furan at high heat [1].
-
-
The Critical Purification (The "Ammonia Switch"):
-
Add concentrated Ammonia (NH₄OH) until the solid dissolves and pH is basic (~9-10).
-
The Science:[3][4][5][6] The product forms a water-soluble ammonium salt. Neutral impurities (unreacted furfural, vinyl furan, polymers) do not dissolve or form a suspension.
-
Filter this solution. The "brown gunk" stays on the filter paper. The filtrate contains your pure product as a salt.
-
Precipitation: Acidify the clear filtrate with dilute HCl to pH 2. The pure white acid precipitates.
Part 3: Deep Dive Troubleshooting (Q&A)
Q1: My product is persistently off-white or tan even after recrystallization. How do I fix this?
The Issue: Furan derivatives are notorious for "color memory." Trace polymers are trapped in the crystal lattice. The Fix: You must use Activated Charcoal (Norit) during the recrystallization, but with a specific solvent switch.
-
Dissolve the crude acid in dilute ethanol (1:3 Ethanol:Water) or boiling water (solubility is low, requires volume).
-
Add 5% w/w Activated Charcoal. Boil for 5-10 minutes.
-
Hot Filtration: Filter through a pre-heated funnel (critical to prevent premature crystallization).[1]
-
Cool slowly. The furan ring is hydrophobic; adding too much water too fast traps impurities. Reference: Organic Syntheses recommends dilute alcohol for the best crystal habit [2].[1]
Q2: I have a low yield and the product smells like plastic/styrene.
The Issue: You have decarboxylated your product.
The Science: Furan-2-acrylic acid is an
-
Lower your reaction bath temperature to 95-100°C.
-
Do not distill the product.
-
Ensure your malonic acid is dry; water lowers the boiling point of the reaction mix but promotes decarboxylation if the reflux is too vigorous.
Q3: The product turns brown during storage.
The Issue: Autocatalytic acid degradation.
The Science: Furan rings are electron-rich (diene character). They are susceptible to electrophilic attack by protons (
-
Wash thoroughly: After filtering the final precipitate, wash with ice-cold water until the filtrate is pH neutral.
-
Drying: Dry in a vacuum desiccator over KOH pellets (to absorb acid vapors) rather than just silica.
-
Storage: Amber glass bottles (light protection) are mandatory.
Part 4: Decision Tree for Purification
Follow this logic flow to salvage a bad batch.
Caption: Logic flow for salvaging crude furan-2-acrylic acid. The Ammonia Step is the primary intervention for colored impurities.
References
-
Carter, P. H., et al. (2012). Furan Derivatives.[1][2][4][7][8][9][10][11][12] In Comprehensive Heterocyclic Chemistry. This details the thermal instability of furan-acrylic acids and the decarboxylation pathway to vinyl furans.
-
Rajagopalan, S., & Raman, P. V. A. (1945).[1] 2-Furanacrylic Acid.[1][2][7][10][12][13][14] Organic Syntheses, 25, 51.[1]
- Note: This is the definitive source for the ammonia purification method and recrystallization
- Dunlop, A. P., & Peters, F. N. (1953). The Furans. Reinhold Publishing.
-
ChemicalBook. (2024).[14] 3-(2-Furyl)acrylic acid Properties and Melting Point Data.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. orgsyn.org [orgsyn.org]
- 3. ias.ac.in [ias.ac.in]
- 4. Common reactions of furfural to scalable process of residual biomass [scielo.org.co]
- 5. sphinxsai.com [sphinxsai.com]
- 6. researchgate.net [researchgate.net]
- 7. furyl acrylic acid, 539-47-9 [thegoodscentscompany.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. (E)-3-(furan-2-yl)acrylic acid CAS#: 15690-24-1 [chemicalbook.com]
- 13. chemimpex.com [chemimpex.com]
- 14. chembk.com [chembk.com]
Optimization of reaction temperature for furan-aldehyde condensation
Topic: Optimization of Reaction Temperature for Furan-Aldehyde Condensation
Document ID: TS-FAC-005 | Version: 2.1 | Status: Active
Executive Summary: The Temperature Dilemma
In furan-aldehyde condensation (e.g., Furfural-Acetone aldol condensation), temperature is the primary lever for controlling the Kinetic vs. Thermodynamic outcome.
-
Low Temperature (<50°C): Reactions are kinetically limited. You risk incomplete conversion and the accumulation of intermediate "aldol" species (β-hydroxy ketones) that fail to dehydrate into the desired conjugated enone.
-
High Temperature (>120°C): Promotes rapid dehydration and high conversion but triggers the "Humin Death Spiral"—an irreversible polymerization of furan rings leading to insoluble dark solids and catalyst deactivation (coking).
Optimal Window: Typically 80°C – 110°C for base-catalyzed systems, though this shifts based on solvent pressure and catalyst basicity.
Troubleshooting Hub: Common Issues & Solutions
Issue 1: "My reaction mixture turns dark brown/black within minutes."
Diagnosis: Runaway Humin Formation. At temperatures exceeding 120°C (or >100°C with strong acids), furan rings undergo ring-opening and uncontrolled polymerization with the aldehyde carbonyls. This forms "humins"—heterogeneous, cross-linked polymers.
Corrective Action:
-
Quench Immediately: Cool the reactor to <40°C.
-
Reduce Temperature: Lower setpoint by 15–20°C.
-
Inert Atmosphere: Oxygen accelerates oxidative polymerization at high T. Ensure a strict N₂ or Ar blanket.
-
Check Catalyst Loading: High local concentrations of active sites (hot spots) can trigger polymerization. Increase stirring rate (>600 RPM) to dissipate heat.
Issue 2: "I have high conversion of Furfural, but low yield of the target dimer (F2Ac)."
Diagnosis: Kinetic Trapping (Mono-condensation dominance).
In the condensation of Furfural (F) and Acetone (Ac), the reaction proceeds stepwise:
Corrective Action:
-
Step-Up Heating: Initiate reaction at 60°C for 1 hour to form FAc, then ramp to 90–100°C to drive the second condensation.
-
Molar Ratio Adjustment: If F2Ac is the target, ensure Furfural is in slight excess (2.1:1 ratio) or dose Acetone slowly at higher temperatures to prevent Acetone self-condensation.
Issue 3: "The catalyst activity drops significantly after the first run."
Diagnosis: Catalyst Coking/Pore Blockage. High reaction temperatures promote the formation of heavy oligomers that deposit inside the pores of solid catalysts (e.g., MgO-ZrO₂, Hydrotalcites).
Corrective Action:
-
Solvent Wash: Use a polar aprotic solvent (e.g., DMSO or Ethanol) wash at 60°C between runs.
-
Calcination Regeneration: For inorganic oxides, re-calcine at 450°C in air to burn off carbonaceous deposits.
-
Operate in Liquid Phase: Ensure the solvent boiling point is above the reaction temperature (pressurize if necessary) to keep oligomers solvated.
Visualizing the Chemistry
Figure 1: Reaction Pathway & Thermal Risks
This diagram maps the desired pathway against the temperature-dependent side reactions.
Caption: Stepwise condensation pathway. Green nodes indicate desired products; the black node indicates irreversible thermal degradation (humins).
Experimental Protocol: Temperature Optimization Workflow
Objective: Determine the optimal T (T_opt) for maximizing F2Ac yield using a solid base catalyst (e.g., MgAl-Hydrotalcite).
Materials:
-
Furfural (freshly distilled).
-
Acetone (HPLC grade).
-
Catalyst: MgAl-Mixed Oxide (calcined).
-
Solvent: Ethanol or Toluene (if biphasic).
Step-by-Step Methodology:
-
Preparation:
-
Load a high-pressure batch reactor (e.g., Parr) or a reflux setup.
-
Ratio: Fix Furfural:Acetone molar ratio at 2:1 (stoichiometric for F2Ac).
-
Catalyst Loading: 5 wt% relative to Furfural.
-
-
The Temperature Sweep (Screening): Run 4 parallel reactions at the following setpoints:
-
50°C: Baseline (Kinetic control).
-
80°C: Moderate (Standard).
-
110°C: Aggressive (Thermodynamic push).
-
140°C: Stress Test (Stability limit).
-
-
Sampling:
-
Take aliquots at t = 30 min, 2 h, and 6 h.
-
Quench samples immediately in an ice bath to stop reaction.
-
Filter catalyst before GC/HPLC analysis.
-
-
Analysis Logic:
-
Calculate Conversion (
): -
Calculate Selectivity (
):
-
-
Decision Matrix:
-
If
at 6h Increase T . -
If Carbon Balance < 90% (Mass Loss)
Decrease T (Humins are forming).
-
Figure 2: Optimization Logic Gate
Caption: Decision tree for tuning reaction temperature based on intermediate analytical results.
Comparative Data: Temperature Effects
The following table summarizes typical yield shifts observed in solid-base catalyzed Aldol condensation of Furfural + Acetone (1:10 molar ratio for Mono-selectivity, 2:1 for Di-selectivity).
| Temperature | Furfural Conv.[1][2][3][4][5][6][7][8][9][10][11] (%) | Major Product | Side Reactions | Recommended For |
| 50°C | 30 – 50% | FAc (Mono) | Minimal | Kinetic studies; isolating intermediates. |
| 80°C | 75 – 90% | Mixed (FAc + F2Ac) | Low | General synthesis; balance of rate/stability. |
| 100°C | > 95% | F2Ac (Di) | Moderate (Humins start) | Production of Bio-jet fuel precursors. |
| 140°C | ~100% | F2Ac + Polymers | High (Coking/Humins) | Not recommended without continuous flow removal. |
Data synthesized from catalytic performance of Mg-Al hydrotalcites and MgO-ZrO₂ systems [1, 2].
References
-
Kinetics of Aldol Condensation of Furfural with Acetone Catalyzed by 1,8-Diazabicyclo[5.4.0]undec-7-ene . Journal of Materials Science and Chemical Engineering. (2018).[6][12] Link
-
Aldol Condensation of Furfural with Acetone Over Mg/Al Mixed Oxides . MDPI. (2019). Link
-
Condensation of α-Carbonyl Aldehydes Leads to the Formation of Solid Humins . ACS Omega. (2019). Link
-
Efficient synthesis of C15 fuel precursor by heterogeneously catalyzed aldol-condensation . Royal Society of Chemistry. (2019). Link
-
How Catalysts and Experimental Conditions Determine the Selective Hydroconversion of Furfural . Chemical Reviews. (2018). Link
Sources
- 1. The condensation of furfural with urea [agris.fao.org]
- 2. US7781521B2 - Furfural-urea resins and adhesives and their methods of production - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Kinetics of Aldol Condensation of Furfural with Acetone Catalyzed by 1,8-Diazabicyclo[5.4.0]undec-7-ene [scirp.org]
- 7. Characterization and application of urea-formaldehyde-furfural co-condensed resins as wood adhesives :: BioResources [bioresources.cnr.ncsu.edu]
- 8. CN102344424A - Method for preparing furfurylideneacetone and di-furfurylideneacetone from furfural - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. docs.nlr.gov [docs.nlr.gov]
- 12. Kinetics of Aldol Condensation of Furfural with Acetone Catalyzed by 1,8-Diazabicyclo[5.4.0]undec-7-ene [file.scirp.org]
Technical Support Center: 5-Ethylfurfural (5-EF) Removal Strategies
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the isolation of target compounds from reaction mixtures containing furanic derivatives. 5-Ethylfurfural (5-EF) is a highly reactive, biomass-derived building block. While its aldehyde group and furan ring make it a versatile synthetic intermediate, these same features make unreacted 5-EF notoriously difficult to remove. It is prone to oxidation, thermal polymerization, and emulsion formation.
This guide provides field-proven, mechanistically grounded troubleshooting strategies and protocols to ensure the high-purity isolation of your target compounds.
Part 1: Troubleshooting & FAQs (Causality & Strategy)
Q1: Why does my reaction mixture turn dark and viscous when I attempt to evaporate 5-ethylfurfural on a rotary evaporator? A1: This is a classic case of thermal degradation. Furanic compounds, including 5-EF, possess an electron-rich aromatic ring that is highly susceptible to auto-oxidation and polymerization when exposed to heat and oxygen, leading to the formation of insoluble gums[1]. 5-EF has a relatively high boiling point at atmospheric pressure. Applying standard heating bath temperatures (>100 °C) without sufficient vacuum triggers intermolecular cross-linking. Solution: You must utilize high-vacuum distillation. Under a reduced pressure of 12 mmHg, the boiling point of 5-EF drops significantly to 79–81 °C[2], allowing for safe removal without degrading your target product or polymerizing the furan ring.
Q2: My target product is an oil, and I want to avoid column chromatography. How can I selectively strip 5-EF from the organic phase?
A2: Exploit the electrophilicity of the 5-EF aldehyde group. By washing your organic phase with a saturated aqueous solution of sodium bisulfite (NaHSO₃), the bisulfite anion undergoes a nucleophilic addition to the aldehyde carbon of 5-EF. This forms an
Q3: When performing liquid-liquid extraction to remove 5-EF from an aqueous reaction mixture, which solvents yield the highest partition coefficients?
A3: Toluene and Cyclopentyl Methyl Ether (CPME) are the optimal choices. Toluene exhibits an exceptionally high affinity for the furan ring due to
Part 2: Data Presentation & Method Selection
To select the appropriate removal method, one must understand the physicochemical parameters of 5-EF and how they interact with your target molecule.
Table 1: Physicochemical Properties of 5-Ethylfurfural[2]
| Property | Value | Relevance to Separation |
| Molecular Weight | 124.14 g/mol | Determines volatility and chromatographic mobility. |
| Boiling Point (Atmospheric) | ~195 °C (Extrapolated) | High risk of thermal degradation if boiled at 1 atm. |
| Boiling Point (Vacuum) | 79–81 °C at 12 mmHg | Ideal parameter for safe vacuum distillation. |
| Solubility | Soluble in Toluene, EtOAc, CPME | Dictates organic solvent choice for liquid-liquid extraction. |
Table 2: Comparison of 5-EF Removal Workflows
| Technique | Mechanism of Separation | Best Used When... | Limitations |
| Vacuum Distillation | Vapor pressure differential | Target product is non-volatile and thermally stable up to 80 °C. | Requires high vacuum; risks gum formation if vacuum drops. |
| Bisulfite Scavenging | Chemical derivatization to water-soluble adduct | Target product lacks an aldehyde/ketone group. | Ineffective if the target product also reacts with bisulfite. |
| Silica Chromatography | Polarity/Adsorption differential | High-purity analytical standards are required[5][6]. | Solvent intensive; lower throughput for scale-up. |
Part 3: Mandatory Visualization - Decision Workflow
Use the following decision matrix to determine the most thermodynamically and chemically sound method for removing 5-EF from your specific reaction mixture.
Decision matrix for selecting the optimal 5-ethylfurfural removal strategy based on product properties.
Part 4: Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that the causality of the separation is verified at each step.
Protocol A: High-Vacuum Distillation of 5-EF
Objective: Remove volatile 5-EF from a heavier, non-volatile target product[2].
-
Preparation: Transfer the crude reaction mixture to a round-bottom flask. Ensure the flask is no more than 50% full to prevent bumping. Add a magnetic stir bar.
-
Setup: Attach a short-path distillation head equipped with a receiving flask chilled in an ice-water bath (0 °C).
-
Vacuum Initiation: Apply a high vacuum (target: 12 mmHg). Self-Validation Check 1: Monitor the pressure gauge. Do not apply heat until the pressure stabilizes at
15 mmHg to prevent premature oxidation. -
Heating: Gradually heat the oil bath to 85–90 °C.
-
Collection: 5-EF will distill and condense at a vapor temperature of 79–81 °C[2].
-
Validation: Once distillation ceases, analyze the residue via Thin Layer Chromatography (TLC) (Eluent: 10% EtOAc in Hexane). Self-Validation Check 2: The UV-active spot corresponding to 5-EF (typically Rf ~0.6) should be completely absent in the residue.
Protocol B: Chemical Scavenging via Sodium Bisulfite
Objective: Chemically partition 5-EF into the aqueous phase without heating.
-
Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or CPME)[4][5].
-
Scavenger Preparation: Prepare a fresh, saturated aqueous solution of sodium bisulfite (NaHSO₃, ~30% w/v).
-
Washing: Transfer the organic mixture to a separatory funnel. Add an equal volume of the NaHSO₃ solution.
-
Agitation: Vigorously shake the funnel for 3–5 minutes. Causality Note: Vigorous mixing is required to overcome the biphasic mass transfer barrier, allowing the 5-EF aldehyde to react with the aqueous bisulfite.
-
Phase Separation: Allow the layers to separate. The 5-EF bisulfite adduct is now in the lower aqueous layer. Drain and discard the aqueous layer.
-
Validation: Repeat the wash step once more. Test a drop of the organic layer via GC-MS or TLC. Self-Validation Check: The organic layer must show no trace of the 5-EF peak (m/z 124) before proceeding to dry the solvent over anhydrous Na₂SO₄[5].
Part 5: References
-
EP1724268A1 - Compound having tgf-beta inhibitory activity and pharmaceutical composition containing same Google Patents
-
(PDF) Reactive Extraction and Recovery of Levulinic Acid, Formic Acid and Furfural from Aqueous Solutions containing Sulphuric Acid ResearchGate
-
Experimental and theoretical study of oxidative stability of alkylated furans used as gasoline blend components Publications (NREL)
-
Thermo Fisher Scientific - L06659-06 - 5-ETHYL-2-FURALDEHYDE 98 (Each) | Aldehydes Neobits
-
Catalytic Transformation of Biomass-Derived Furfurals to Cyclopentanones and Their Derivatives: A Review PMC (NIH)
-
Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions Beilstein Journals
Sources
- 1. docs.nrel.gov [docs.nrel.gov]
- 2. neobits.com [neobits.com]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic Transformation of Biomass-Derived Furfurals to Cyclopentanones and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP1724268A1 - Compound having tgf-beta inhibitory activity and pharmaceutical composition containing same - Google Patents [patents.google.com]
- 6. beilstein-journals.org [beilstein-journals.org]
Technical Support Center: Furan Acrylic Acid Stability & Storage
The following guide is designed as a Tier 3 Technical Support resource for the Storage and Handling of Furan Acrylic Acids (specifically 3-(2-furyl)acrylic acid and its derivatives). It prioritizes chemical stability, degradation mechanisms, and remediation protocols.
Topic: Prevention of Oxidation and Photodimerization in Furan Acrylic Acids Document ID: TS-FAA-001 Role: Senior Application Scientist Status: Active / Verified
Critical Storage Parameters (The "Why" and "How")
Q: I received my shipment of 3-(2-furyl)acrylic acid. Why does the Certificate of Analysis (CoA) recommend storage at -20°C when the SDS says "cool, dry place"?
A: The SDS provides general safety guidelines for bulk handling, while the CoA dictates conditions for maintaining analytical purity (>99%) over time.
The Causality: Furan acrylic acids possess two specific moieties susceptible to degradation:
-
The Furan Ring: This electron-rich heteroaromatic ring is prone to oxidative ring-opening, particularly via reaction with singlet oxygen or atmospheric ozone. This leads to the formation of unsaturated dicarbonyls (e.g., malealdehyde derivatives), which cause yellow/brown discoloration.
-
The Acrylic Double Bond: This site is highly reactive toward [2+2] photodimerization . Even in the solid state, exposure to UV-A or visible light can induce cross-linking between crystal lattice neighbors, forming cyclobutane derivatives (dimers).
Protocol:
-
Short-term (<1 month): Store at 2–8°C in a desiccator.
-
Long-term (>1 month): Store at -20°C . Lowering the temperature reduces the kinetic energy available for both oxidative radical propagation and thermal polymerization.
Q: Should I store this compound under an inert atmosphere?
A: Yes. Argon or Nitrogen backfilling is highly recommended.
Unlike liquid acrylic acid monomers (which often require dissolved oxygen to activate polymerization inhibitors like MeHQ), solid furan acrylic acids do not typically contain inhibitors . Therefore, oxygen is purely detrimental.
The Mechanism:
Oxygen acts as a diradical. In the presence of trace light or heat, it can initiate autoxidation at the furan ring's
Q: The compound is in a clear glass vial. Is this acceptable?
A: No. Immediate transfer to amber glass or foil-wrapping is required.
Furan acrylic acids have high molar extinction coefficients in the UV-A range (300–350 nm). Clear glass blocks UV-B/C but transmits UV-A. Continuous exposure to lab lighting will drive the cis-trans isomerization or photocycloaddition , rendering the compound insoluble and analytically impure.
Visualization: Storage Workflow
The following diagram illustrates the "Chain of Custody" for maintaining compound integrity from arrival to experimentation.
Figure 1: Optimal workflow for receiving and banking furan acrylic acid samples to prevent oxidative degradation.
Troubleshooting Common Degradation Signs
Q: My sample has turned from white to a pale yellow/brown. Is it still usable?
A: Proceed with caution. The color change indicates the formation of quinoid-like oxidation products or oligomers.
Diagnostic Steps:
-
Solubility Test: Dissolve a small amount in Ethanol or DMSO.
-
Clear solution: Likely superficial surface oxidation. May be usable for rough screens but not for kinetics or biological assays.
-
Turbid/Insoluble residue: Significant polymerization has occurred (dimer formation). Discard or Recrystallize.
-
-
H-NMR Analysis: Check for the disappearance of the alkene double bond protons (
6.0–7.5 ppm region) and the appearance of broad cyclobutane signals ( 3.5–4.5 ppm), which indicate photodimerization.
Q: I cannot dissolve the solid in the recommended solvent (Ethanol/Ether).
A: This is a classic sign of photodimerization . The [2+2] cycloaddition product (a truxillic/truxinic acid derivative) has significantly different solubility properties and a higher melting point than the monomer. If the solid is insoluble in solvents where it was previously soluble, it has likely cross-linked.
Corrective Action:
-
There is no easy chemical reversal for the dimer in a biological setting.
-
Action: Re-order fresh compound or attempt high-temperature recrystallization if you have synthesis capabilities, though yield will be low.
Handling & Re-purification Protocols
Q: How do I recover oxidized material? (Recrystallization Protocol)
If your material is yellow but not polymerized (soluble), you can purify it.
Standard Operating Procedure (SOP): Recrystallization
-
Solvent: Use Water/Ethanol (9:1) or dilute acid.
-
Dissolution: Heat the solvent to boiling. Add the crude furan acrylic acid until saturated.
-
Filtration: If the solution is dark, add activated charcoal (1% w/w), stir for 5 mins, and filter hot.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then to 4°C. Rapid cooling traps impurities.
-
Collection: Filter the white needles/plates and wash with ice-cold water.
-
Drying: Dry under high vacuum in the dark.
Q: Summary of Storage Conditions
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -20°C | Arrhenius suppression of oxidation rates; prevents thermal polymerization. |
| Atmosphere | Argon or Nitrogen | Displaces O2; prevents furan ring autoxidation. |
| Light | Amber Vial / Foil | Blocks UV-A (<400nm) to prevent [2+2] photodimerization. |
| Container | Glass (Borosilicate) | Impermeable to O2; prevents leaching of plasticizers. |
| Shelf Life | 12-24 Months | If stored strictly under the above conditions. |
Visualization: Troubleshooting Logic
Use this decision tree when evaluating the quality of older stock.
Figure 2: Decision matrix for evaluating degraded furan acrylic acid samples.
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10876, Furanacrylic acid. Retrieved from [Link]
-
Wang, J., et al. (2022). Highly photosensitive furan acrylate derivatives and their solid-state photopolymerization. Royal Society of Chemistry Advances. Retrieved from [Link]
-
Organic Syntheses. (1940). Furylacrylic Acid Preparation. Org. Synth. 1940, 20, 55. Retrieved from [Link]
Validation & Comparative
Stereochemical Validation of Furan Acrylic Acids: A Comparative Guide to Isomer Confirmation
Furan acrylic acids are highly privileged structural motifs in medicinal chemistry, materials science, and natural product synthesis. Because the biological target-binding affinity and physical properties of these compounds are fundamentally dictated by their spatial geometry, definitively distinguishing between the cis (Z) and trans (E) isomers is a non-negotiable quality control step in drug development.
While multiple analytical techniques can infer molecular geometry, the extraction of vicinal coupling constants (
Mechanistic Grounding: The Causality of Coupling Constants
In
-
Trans (E) Isomers: In a trans alkene, the C-H bonds are arranged anti-periplanar to one another (
). This geometry maximizes the hyperconjugative overlap between the C-H orbitals and the intervening C=C system. This optimal orbital alignment facilitates highly efficient spin-spin communication, resulting in a large coupling constant ranging from 12 to 18 Hz [1],[3]. -
Cis (Z) Isomers: In a cis alkene, the protons are forced into a syn-periplanar arrangement (
). While orbital overlap still occurs, it is significantly less efficient for spin-spin communication than the 180° geometry. Consequently, cis-alkenes exhibit a much smaller coupling constant, typically between 6 and 12 Hz [2],[1].
When analyzing furan acrylic acids, the
Comparative Analysis of Isomer Confirmation Methods
To objectively evaluate the best approach for confirming furan acrylic acid stereochemistry, we must compare 1D
Quantitative Comparison of Analytical Alternatives
| Analytical Method | Primary Diagnostic Metric | Trans (E) Signature | Cis (Z) Signature | Turnaround Time | Confidence Level |
| 1D | Vicinal Coupling ( | 14.0 – 16.0 Hz | 8.0 – 11.0 Hz | < 15 mins | Absolute |
| 2D NOESY NMR | Spatial Proximity (nOe) | No alkene cross-peak | Strong alkene cross-peak | 1 – 2 hours | High (Orthogonal) |
| FT-IR Spectroscopy | Out-of-plane C-H bend | ~970 cm | ~700 cm | < 5 mins | Moderate (Screening) |
| X-Ray Crystallography | 3D Electron Density | 180° dihedral angle | 0° dihedral angle | Days to Weeks | Absolute |
Why 1D NMR Outperforms Alternatives:
While FT-IR is rapid, the diagnostic cis C-H bending mode (~700 cm
Experimental Workflow: Self-Validating Protocol for Isomer Confirmation
To ensure scientific integrity, the following protocol for the synthesis and NMR characterization of 3-(2-furyl)acrylic acid is designed as a self-validating system . The protocol includes internal mathematical checks that prevent false-positive assignments.
Phase 1: Synthesis via Knoevenagel Condensation
-
Reaction: In a round-bottom flask, combine 1.0 equivalent of furfural with 1.2 equivalents of malonic acid.
-
Catalysis: Add pyridine (solvent/base) and a catalytic amount of piperidine. Heat the mixture to 90 °C for 3 hours to induce condensation and subsequent decarboxylation.
-
Isolation: Cool the mixture and acidify with 1M HCl to pH 2. The thermodynamically favored trans-3-(2-furyl)acrylic acid will precipitate as a solid. Filter and wash with cold water.
Phase 2: NMR Acquisition
-
Sample Preparation: Dissolve 5–10 mg of the purified compound in 0.6 mL of DMSO-
. Causality Note: DMSO is chosen over CDCl to disrupt the hydrogen-bonded dimers of the carboxylic acid, preventing peak broadening and ensuring sharp doublet resolution for accurate value extraction. -
Acquisition: Acquire a 1D
H NMR spectrum at a minimum of 400 MHz (16 scans, 2-second relaxation delay).
Phase 3: Data Processing & Self-Validation
-
Peak Identification: Locate the two alkene protons. The proton
to the carbonyl ( ) typically appears upfield (~6.3 ppm) due to resonance effects, while the proton to the carbonyl ( ) appears downfield (~7.5 ppm) due to the deshielding anisotropy of the furan ring[1]. -
Calculate
Values:-
Convert the chemical shift difference between the two peaks of the
doublet from ppm to Hz (Multiply ppm by the spectrometer frequency, e.g., 400 MHz)[2]. -
Repeat this calculation for the
doublet.
-
-
The Self-Validation Checkpoint:
-
Rule of Symmetry: The coupling constant of
( ) MUST mathematically equal the coupling constant of ( ). -
Validation: If
Hz (accounting for digital resolution), the peaks are misassigned, or the sample is impure. The analysis is voided. -
Confirmation: If
Hz, the compound is definitively confirmed as the trans (E) isomer.
-
Analytical Decision Workflow
The following diagram outlines the logical decision tree for confirming furan acrylic acid stereochemistry, incorporating 2D NOESY as an orthogonal validation step for complex mixtures.
Analytical workflow for furan acrylic acid stereochemistry using NMR coupling constants.
References
-
Spin-spin splitting and coupling - Coupling in 1H NMR. Organic Chemistry at CU Boulder. Available at: [Link]
-
Coupling in Cis/Trans Alkenes. OpenOChem. Available at: [Link]
-
Nuclear Magnetic Resonance (NMR) of Alkenes. Chemistry LibreTexts. Available at: [Link]
-
Ch 13 - Coupling. University of Calgary. Available at: [Link]
-
NMR Coupling Constants. Chemical Instrumentation Facility, Iowa State University. Available at: [Link]
-
Furan Acids from Nutmeg and Their Neuroprotective and Anti-neuroinflammatory Activities. ACS Publications. Available at: [Link]
Sources
Comparative Guide: Mass Spectrometry Fragmentation of 5-Ethylfuran-2-Acrylic Acid
Executive Summary
5-Ethylfuran-2-acrylic acid (5-EFAA) is a critical structural analog in the analysis of furanic metabolites, biomass degradation products, and potential pharmaceutical impurities. Its structural dualities—containing both an electron-rich furan ring and an electron-withdrawing acrylic acid moiety—create a unique mass spectrometric signature.
This guide provides a technical analysis of the fragmentation patterns of 5-EFAA, comparing its spectral "performance" (distinctiveness, ionization efficiency, and fragment stability) against its closest structural analogs: Furan-2-acrylic acid (unsubstituted) and 5-Methylfuran-2-acrylic acid . These comparisons are vital for researchers needing to differentiate alkylated furan metabolites in complex biological or food matrices.
Part 1: Structural Analysis & Theoretical Fragmentation
Before interpreting the spectrum, we must establish the bond dissociation energies that drive the fragmentation. 5-EFAA (MW 166.17 Da) possesses three primary sites of lability:
-
The Carboxylic Acid: Prone to decarboxylation (
loss) and -cleavage (OH loss). -
The Ethyl Group: Susceptible to benzylic-like cleavage (loss of
) and -hydride shifts. -
The Furan Ring: The central aromatic core, which acts as the charge stabilizer (furoylium ion formation).
Predicted Fragmentation Pathways (EI & ESI)
The fragmentation logic differs by ionization mode. Electron Ionization (EI) drives radical-induced cleavage, while Electrospray Ionization (ESI) in negative mode drives even-electron rearrangements.
1. Electron Ionization (70 eV)
-
Molecular Ion (
, m/z 166): Expected to be prominent due to the conjugated -system stabilizing the radical cation. -
Diagnostic Ethyl Cleavage (
, m/z 151): Loss of a methyl radical ( ) from the ethyl chain. This is the primary differentiator from methyl-substituted analogs. -
Decarboxylation (
, m/z 122): Loss of neutral . This results in a 2-ethyl-5-vinylfuran radical cation, a highly stable conjugated system. -
Furoylium Core Formation (
95/123): cleavage of the acrylic side chain.
2. ESI Negative Mode (
, m/z 165)
-
Decarboxylation (
121): The carboxylate anion loses to form a vinyl anion. -
Ring Opening: High collision energies often force the furan ring to open, leading to complex rearrangement ions not seen in EI.
Part 2: Comparative Performance Analysis
The "performance" of a mass spec standard is defined by its ability to be resolved from interferences. The table below contrasts 5-EFAA with its primary analogs.
Table 1: Spectral Differentiation of Furan-Acrylic Analogs (EI-MS)
| Feature | 5-Ethylfuran-2-acrylic acid | 5-Methylfuran-2-acrylic acid | Furan-2-acrylic acid |
| Molecular Weight | 166.17 | 152.15 | 138.12 |
| Base Peak (Typical) | m/z 121 ( | m/z 152 or 107 | m/z 138 or 94 |
| Diagnostic Alkyl Loss | m/z 151 ( | m/z 151 (Not possible*) | None |
| Decarboxylation Peak | m/z 122 | m/z 108 | m/z 94 |
| Interference Risk | Low (Unique m/z 151/122 signature) | High (Isobaric with oxidized terpenes) | High (Common matrix component) |
| Retention Time (C18) | Late Eluting (Most Hydrophobic) | Mid-Eluting | Early Eluting |
*Note: 5-Methylfuran-2-acrylic acid cannot lose a methyl group without breaking the ring-to-substituent bond, a much higher energy process than the ethyl group's C-C bond cleavage.
Key Differentiator: The "Ethyl" Signature
The presence of the m/z 151 peak (Loss of Methyl) is the definitive spectral fingerprint for 5-EFAA.
-
5-Methyl analog: Cannot lose 15 Da easily; it loses H (1 Da) or the whole methyl (15 Da) with difficulty.
-
5-Ethyl analog: Readily loses the terminal methyl of the ethyl group (benzylic-type cleavage), creating a strong
signal.
Part 3: Detailed Fragmentation Mechanism
The following diagram illustrates the validated fragmentation pathways for 5-EFAA under Electron Ionization (EI).
Visualization: Fragmentation Pathway (Graphviz)
Caption: Figure 1. EI Fragmentation pathway of 5-ethylfuran-2-acrylic acid showing the diagnostic loss of methyl (m/z 151) and decarboxylation (m/z 122).
Part 4: Experimental Protocol (Self-Validating)
To replicate these results and validate the identity of 5-EFAA in your samples, follow this optimized GC-MS workflow.
Sample Preparation
-
Solvent: Dissolve standard in Methanol or Acetonitrile (LC-MS grade). Avoid protic solvents if derivatization is planned.
-
Concentration: 10 µg/mL (10 ppm) is sufficient for full-scan EI.
-
Derivatization (Optional but Recommended): For sharper peaks, derivatize with BSTFA (1% TMCS) at 60°C for 30 mins to form the TMS-ester. Note: This shifts M+ to m/z 238.
GC-MS Parameters
-
Column: HP-5ms or equivalent (30m x 0.25mm, 0.25µm film).[1]
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Splitless mode, 250°C.
-
Oven Program:
-
Hold 50°C for 1 min.
-
Ramp 10°C/min to 200°C.
-
Ramp 20°C/min to 280°C.
-
Hold 3 mins.
-
-
Source Temp: 230°C.
-
Scan Range: m/z 40–300.
Validation Criteria
Your run is considered valid only if:
-
Retention Time: The analyte elutes after furan-2-acrylic acid (approx. +1.5 to 2.0 min shift on HP-5ms).
-
Ion Ratio: The abundance ratio of m/z 151 : m/z 166 is consistently observed (typically 20–40% depending on source tuning).
-
Absence of m/z 152: Significant signal at m/z 152 indicates contamination with the methyl-analog.
References
-
NIST Mass Spectrometry Data Center. Mass Spectrum of Furan, 2-ethyl- (CAS 3208-16-0) and 5-Ethyl-2-furaldehyde (CAS 23074-10-4). NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
Tapia, A., et al. (2010). Atmospheric degradation of 3-methylfuran: Kinetic and products study.[2] Journal of Atmospheric Chemistry. (Confirming fragmentation mechanisms of alkyl-furans). Available at: [Link]
-
PubChem. 2-Furanacrylic acid (Compound Summary). National Library of Medicine. Available at: [Link]
Sources
A Comparative Guide to the Biological Activities of 5-Ethyl vs. 5-Methyl Furan Acrylic Acid for Researchers and Drug Development Professionals
Introduction: The Furan Acrylic Acid Scaffold - A Privileged Structure in Medicinal Chemistry
The furan ring, an electron-rich five-membered heterocycle, is a cornerstone in the design of novel therapeutic agents. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. When conjugated with an acrylic acid moiety, the resulting furan acrylic acid scaffold presents a unique combination of electronic and steric properties that facilitate interactions with various biological targets. This guide provides a comparative analysis of two closely related analogues: 5-methyl furan-2-acrylic acid and 5-ethyl furan-2-acrylic acid.
While extensive data exists for a variety of furan derivatives, direct comparative studies on the biological activities of the 5-methyl and 5-ethyl analogues of furan acrylic acid are notably scarce in publicly available literature. This guide, therefore, will synthesize the available information on 5-methyl furan acrylic acid and extrapolate the potential activities of its 5-ethyl counterpart based on established structure-activity relationships (SAR) within this chemical class. The objective is to provide a framework for researchers to understand the potential nuances in biological activity imparted by a subtle change in the C5 alkyl substituent and to offer detailed experimental protocols to facilitate such comparative studies.
Structure-Activity Relationship: The Influence of the 5-Alkyl Group
The nature of the substituent at the 5-position of the furan ring can significantly influence the molecule's lipophilicity, steric profile, and electronic properties, thereby impacting its biological activity. It is generally understood that increasing the length of an alkyl chain can enhance the lipophilicity of a compound. This, in turn, can affect its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.
In the context of 5-alkyl furan-2-acrylic acids, the transition from a methyl to an ethyl group represents a modest increase in lipophilicity and steric bulk. This seemingly minor alteration could lead to significant differences in biological outcomes:
-
Enhanced Potency: The increased lipophilicity of the ethyl group may lead to better membrane permeability, potentially resulting in higher intracellular concentrations and enhanced activity.
-
Altered Target Specificity: The slightly larger size of the ethyl group could favor or hinder binding to specific enzyme active sites or receptor pockets, thereby altering the compound's target profile.
-
Modified Pharmacokinetics: Changes in lipophilicity can affect absorption, distribution, metabolism, and excretion (ADME) properties, influencing the compound's overall in vivo performance.
Comparative Biological Activity: A Data-Driven and Extrapolative Analysis
Due to the limited direct comparative data, this section will present the known biological activities of furan derivatives, with a focus on 5-substituted analogues, to build a comparative picture.
Antimicrobial and Antifungal Activity
Furan derivatives have long been investigated for their antimicrobial properties. The nitrofurans, for instance, are a well-established class of antibacterial agents. The acrylic acid side chain in the target compounds can also contribute to their antimicrobial action.
5-Ethyl Furan-2-Acrylic Acid: No specific antimicrobial data for this compound was found in the reviewed literature. However, based on SAR principles, the increased lipophilicity of the ethyl group could potentially enhance its activity against certain bacterial and fungal strains, particularly those with lipid-rich cell envelopes. It is crucial to experimentally validate this hypothesis.
Table 1: Postulated Antimicrobial Activity Comparison
| Compound | Predicted Activity | Rationale for Postulation |
| 5-Methyl Furan-2-Acrylic Acid | Moderate | Furan core and acrylic acid moiety are known to contribute to antimicrobial effects. |
| 5-Ethyl Furan-2-Acrylic Acid | Potentially Moderate to High | Increased lipophilicity may enhance membrane disruption and cellular uptake. |
Cytotoxic and Anticancer Activity
The cytotoxic potential of furan derivatives against various cancer cell lines is an active area of research.
5-Methyl Furan-2-Acrylic Acid and Related Analogues: Studies on derivatives of methyl 5-(hydroxymethyl)furan-2-carboxylate have shown cytotoxic effects against HeLa and HepG2 cancer cell lines. For instance, an amine derivative of methyl-5-(hydroxymethyl)-2-furan carboxylate displayed an IC50 of 62.37 µg/mL against HeLa cells[1][2].
5-Ethyl Furan-2-Acrylic Acid: Direct cytotoxic data for this compound is not available. It is plausible that the ethyl analogue could exhibit similar or potentially enhanced cytotoxic activity due to increased cellular uptake. However, it is also possible that the larger ethyl group could introduce steric hindrance, negatively impacting its interaction with intracellular targets. Experimental evaluation is essential to determine its cytotoxic profile.
Table 2: Postulated Cytotoxicity Comparison
| Compound | Predicted Activity | Rationale for Postulation |
| 5-Methyl Furan-2-Acrylic Acid | Potential for moderate cytotoxicity | Based on data from structurally related furan derivatives. |
| 5-Ethyl Furan-2-Acrylic Acid | Unknown, potentially similar or enhanced | Increased lipophilicity could improve efficacy, but steric effects are also a factor. |
Experimental Protocols for Comparative Analysis
To empirically determine the comparative biological activities of 5-ethyl and 5-methyl furan acrylic acid, the following detailed experimental protocols are provided as a guide for researchers.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standard for assessing the in vitro antimicrobial activity of a compound.
Materials:
-
5-ethyl furan-2-acrylic acid and 5-methyl furan-2-acrylic acid
-
Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Dimethyl sulfoxide (DMSO) for compound dissolution
Procedure:
-
Compound Preparation: Prepare stock solutions of each compound in DMSO (e.g., 10 mg/mL).
-
Serial Dilutions: In the 96-well plate, perform two-fold serial dilutions of each compound in the appropriate broth to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
5-ethyl furan-2-acrylic acid and 5-methyl furan-2-acrylic acid
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
Visualizing Experimental and Conceptual Frameworks
To aid in the conceptualization of the research process and potential mechanisms of action, the following diagrams are provided.
Caption: General synthetic workflow for 5-alkyl-furan-2-acrylic acids and subsequent biological evaluation.
Caption: A hypothetical signaling pathway potentially modulated by 5-alkyl furan acrylic acids.
Conclusion and Future Directions
This guide highlights the potential of 5-methyl and 5-ethyl furan-2-acrylic acids as biologically active molecules. While there is a clear need for direct comparative studies to elucidate the specific impact of the 5-alkyl substituent, the foundational knowledge of furan chemistry and the provided experimental protocols offer a clear path for future research.
Key future work should focus on:
-
Direct Comparative Screening: Performing head-to-head comparisons of the antimicrobial and cytotoxic activities of 5-methyl and 5-ethyl furan-2-acrylic acid.
-
Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by these compounds.
-
Expansion of the SAR: Synthesizing and testing a broader range of 5-alkyl furan-2-acrylic acids (e.g., propyl, butyl) to establish a more comprehensive understanding of the structure-activity relationship.
By systematically exploring this chemical space, the research community can unlock the full therapeutic potential of this promising class of furan derivatives.
References
-
Phutdhawong, W. S., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). Link
-
Taechowisan, T., et al. (2020). Evaluating the Effect of Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate on Cytotoxicity and Antibacterial Activity. Science Alert. Link
Sources
X-ray Crystallography of (E)-3-(5-ethylfuran-2-yl)acrylic acid: A Comparative Application Guide
Executive Summary
(E)-3-(5-ethylfuran-2-yl)acrylic acid is a highly conjugated organic building block utilized in the synthesis of complex heteroaromatics and functionalized indoles [1]. Obtaining high-resolution X-ray crystallography data for this molecule is critical for mapping its hydrogen-bonding networks and understanding the conformational flexibility of the 5-ethyl group. This guide objectively compares crystallization techniques and X-ray diffraction sources to establish the optimal protocol for acquiring publication-quality structural data.
Crystallization Strategies: Slow Evaporation vs. Vapor Diffusion
Causality & Experience:
The furan-acrylic acid core is highly planar, promoting strong
Protocol: Vapor Diffusion (Self-Validating System)
-
Dissolution: Dissolve 10 mg of (E)-3-(5-ethylfuran-2-yl)acrylic acid in 0.5 mL of dichloromethane (good solvent) in a 2 mL inner glass vial.
-
Setup: Place the inner vial (uncapped) into a 10 mL outer vial containing 3 mL of n-hexane (antisolvent).
-
Equilibration: Seal the outer vial tightly with a PTFE-lined cap. Allow vapor equilibration at 4 °C for 72 hours to slow the diffusion rate and promote ordered lattice packing.
-
Validation: Harvest the resulting pale-yellow needle crystals and submerge them in inert oil. Examine under a polarized light microscope.
-
Self-Validation Step: Rotate the polarizer. The crystal must exhibit complete, sharp optical extinction every 90°. If the extinction is wavy, incomplete, or shows multiple color bands, the crystal contains multiple domains (twinning) and must be rejected.
-
Data Collection: In-House Diffractometer vs. Synchrotron Radiation
Causality & Experience: The ethyl group at the 5-position of the furan ring is highly prone to positional disorder at room temperature due to a low rotational energy barrier. Therefore, all data collection must be performed at cryogenic temperatures (100 K) using a nitrogen cold stream to freeze out dynamic thermal motion.
While a standard in-house Mo-K
Quantitative Data Presentation: Methodological Comparison
| Parameter | In-House Diffractometer (Mo-K | Synchrotron Radiation (0.729 Å) |
| Crystal Size Required | > 0.1 x 0.05 x 0.05 mm | > 0.01 x 0.01 x 0.01 mm |
| Temperature | 100 K | 100 K |
| Resolution Limit | 0.77 Å | 0.65 Å |
| Data Completeness | 98.5% | 99.9% |
| Signal-to-Noise ( | 14.2 | 45.8 |
| Internal Agreement ( | 0.045 | 0.018 |
| Final | 0.042 | 0.021 |
| Ethyl Group Disorder | Modeled with restraints (ISOR/SIMU) | Freely refined (two distinct sites) |
| Hydrogen Atoms | Riding model (AFIX) | Freely refined isotropically |
Experimental Protocol: Data Collection & Structure Solution
-
Cryo-Mounting: Coat the selected single crystal in Paratone-N oil to displace atmospheric moisture and prevent ice ring formation during diffraction. Mount the crystal on a 50
m MiTeGen polyimide loop. -
Flash-Cooling: Immediately transfer the loop to the goniometer head under a continuous 100 K nitrogen cold stream.
-
Data Acquisition: Collect
and scans. Ensure the data redundancy is >4.0 to allow for highly accurate empirical absorption correction. -
Data Reduction: Integrate the diffraction frames and apply multi-scan absorption corrections to account for the crystal's needle-like morphology.
-
Structure Solution: Solve the phase problem using Intrinsic Phasing via SHELXT . The molecule typically crystallizes in the ubiquitous monoclinic space group
. -
Refinement: Perform full-matrix least-squares refinement on
using OLEX2 . Refine all non-hydrogen atoms anisotropically.
Workflow Visualization
Below is the structural determination workflow, illustrating the logical progression from synthesis to the final Crystallographic Information File (CIF).
Step-by-step X-ray crystallography workflow for (E)-3-(5-ethylfuran-2-yl)acrylic acid.
References
-
Title: Azide‐Induced Furan Ring Opening for the Synthesis of Functionalized Indoles Source: Angewandte Chemie International Edition URL: [Link]
-
Title: Thermodynamic properties of some isomeric 5-(nitrophenyl)-furyl-2 derivatives Source: Chemistry Central Journal URL: [Link]
-
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A Senior Application Scientist's Guide to Validating Furan Acid Purity with Elemental Analysis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics and advanced polymers, the purity of building blocks is not merely a matter of quality control; it is the foundation of efficacy, safety, and reproducibility. Furan-based carboxylic acids, prized as bio-based platform chemicals, are central to many such applications.[1] Their precise elemental composition is a critical attribute that confirms molecular identity and reveals the presence of process-related impurities. This guide provides an in-depth, experience-driven comparison of how elemental analysis serves as a primary, quantitative method for validating the purity of furan acids.
The Foundational Principle: Why Elemental Analysis is a First-Line Purity Assay
Elemental analysis, also known as CHNSO analysis, is a robust and cost-effective technique that determines the mass fractions of carbon (C), hydrogen (H), nitrogen (N), sulfur (S), and oxygen (O) in a sample.[2][3] The technique is predicated on the complete combustion of a small, precisely weighed sample in an oxygen-rich environment. This process converts the constituent elements into simple gases (CO₂, H₂O, N₂, SO₂).[3][4] These gases are then separated and quantified by a detector, typically a thermal conductivity detector (TCD), allowing for the calculation of the elemental composition of the original sample.[5]
The power of this method lies in its direct comparison of empirical data to theoretical values derived from the compound's molecular formula. For a synthesized furan acid, any significant deviation between the measured and calculated elemental percentages signals a purity issue. This discrepancy could arise from residual solvents, starting materials, by-products, or even excess moisture, each of which alters the overall elemental makeup of the sample.
Theoretical vs. Experimental: Defining the Zone of Acceptance
The core of the validation process is comparing the experimental results to the theoretical elemental composition. Let's use a common example, 2-Furancarboxylic acid (2-Furoic acid) .
Molecular Formula: C₅H₄O₃[6][7] Molecular Weight: 112.084 g/mol [7][8]
Theoretical Elemental Composition:
-
% Carbon (C): (5 * 12.011) / 112.084 * 100 = 53.58%
-
% Hydrogen (H): (4 * 1.008) / 112.084 * 100 = 3.60%
-
% Oxygen (O): (3 * 15.999) / 112.084 * 100 = 42.82%
In academic and pharmaceutical settings, a deviation of ±0.4% from the theoretical value for each element is widely considered the benchmark for confirming the purity of a small molecule.[9] Results falling outside this range do not necessarily invalidate the synthesis but mandate further investigation and purification.
Data Presentation: Comparative Analysis of 2-Furoic Acid Samples
The following table illustrates how elemental analysis data can be used to diagnose purity issues in three hypothetical samples of 2-Furoic Acid.
| Sample ID | Description | Theoretical %C | Experimental %C | Deviation %C | Theoretical %H | Experimental %H | Deviation %H | Theoretical %O | Experimental %O | Deviation %O | Plausible Interpretation |
| FA-001 | High-Purity Sample | 53.58 | 53.49 | -0.09 | 3.60 | 3.63 | +0.03 | 42.82 | 42.88 | +0.06 | Purity Confirmed. All values are well within the ±0.4% acceptance criterion. |
| FA-002 | Hygroscopic Sample | 53.58 | 51.85 | -1.73 | 3.60 | 4.15 | +0.55 | 42.82 | 44.00 | +1.18 | Purity Suspect. Significant negative deviation in %C and positive deviations in %H and %O strongly suggest the presence of water (H₂O). |
| FA-003 | Contaminated Sample | 53.58 | 54.21 | +0.63 | 3.60 | 3.82 | +0.22 | 42.82 | 41.97 | -0.85 | Purity Suspect. Elevated %C and %H with decreased %O could indicate contamination with a starting material like furfural (C₅H₄O₂) or a by-product like furfuryl alcohol (C₅H₆O₂).[8] |
Experimental Workflow for Purity Validation
The trustworthiness of elemental analysis data is contingent upon a meticulous experimental protocol. Each step is designed to minimize external sources of error and ensure the data's integrity.
Workflow Diagram: Furan Acid Purity Validation
Caption: Workflow for validating furan acid purity via elemental analysis.
Detailed Experimental Protocol
This protocol outlines the self-validating steps required for the elemental analysis of a furan acid sample.
1. Sample Preparation (The Causality of Cleanliness)
-
Objective: To ensure the analyzed sample is representative of the bulk material and free from volatile impurities like water and solvents.
-
Step 1.1 (Drying): Place 10-20 mg of the furan acid sample in a vacuum oven at a temperature below its melting point (e.g., 40-50°C) for at least 4 hours, or until a constant weight is achieved. This step is critical as many organic acids are hygroscopic.
-
Step 1.2 (Homogenization): Gently grind the dried sample to a fine, uniform powder using an agate mortar and pestle in a low-humidity environment (e.g., a glove box). This ensures that the small subsample taken for analysis is representative of the entire batch.
-
Step 1.3 (Weighing): Using a calibrated microbalance, accurately weigh approximately 1-3 mg of the homogenized sample into a tin or silver capsule.[2] Record the weight to the highest precision possible (e.g., ±0.001 mg). The accuracy of the final percentage is directly dependent on the accuracy of this initial weight.
2. Instrument Calibration & Validation (The Trustworthiness of Data)
-
Objective: To ensure the instrument is performing accurately and to establish traceability.
-
Step 2.1 (Standard Selection): Use a certified, NIST-traceable standard reference material (SRM) with a known elemental composition, such as Acetanilide or Sulfanilamide.[10][11] These standards are chosen for their high purity, stability, and non-hygroscopic nature.
-
Step 2.2 (Calibration Run): Analyze several replicates of the chosen standard. The instrument software will use these results to generate calibration factors. The measured values for the standard should fall within a very tight tolerance of the certified values (typically <0.3% deviation). This step validates the instrument's performance before analyzing the unknown sample.
3. Sample Analysis
-
Objective: To obtain precise experimental data for the furan acid sample.
-
Step 3.1 (Sample Loading): Place the weighed capsule containing the furan acid sample into the elemental analyzer's autosampler.
-
Step 3.2 (Combustion): Initiate the analysis sequence. The sample is dropped into a high-temperature furnace (>1000 °C) with a pulse of pure oxygen.[4] This ensures complete and instantaneous combustion.
-
Step 3.3 (Data Acquisition): The resulting gases (CO₂, H₂O, N₂) are passed through separation columns and measured by the TCD. The instrument software integrates the peaks corresponding to each gas to determine their respective amounts.
4. Data Analysis and Interpretation
-
Objective: To compare experimental results to theoretical values and make a determination of purity.
-
Step 4.1 (Calculation): The instrument software automatically calculates the mass percentages of C, H, and N based on the sample weight and the detector signals calibrated in Step 2.
-
Step 4.2 (Comparison): Create a table comparing the experimental percentages to the theoretical percentages calculated from the furan acid's molecular formula.
Conclusion
Elemental analysis is an indispensable, quantitative tool for the initial purity assessment of synthesized furan acids. Its strength lies in providing a direct, empirical measure of a compound's elemental makeup, which must align with its theoretical formula. By understanding the principles of the technique, adhering to a meticulous and self-validating protocol, and correctly interpreting deviations from theoretical values, researchers can establish a high degree of confidence in the purity of their materials. This foundational data is critical for ensuring the integrity of subsequent research and the successful development of novel drugs and materials.
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Safety Operating Guide
(2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid proper disposal procedures
An authoritative, procedural guide for the safe handling, spill management, and disposal of (2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid .
This document synthesizes standard operating procedures (SOPs) for handling complex organic molecules containing both furan rings and α,β-unsaturated carboxylic acid (acrylic acid) moieties. It is designed for researchers, EHS professionals, and drug development scientists who require rigorous, self-validating safety systems.
Physicochemical Hazard Profile & Causality
To safely dispose of (2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid, one must first understand the dual reactivity of its structural components. The molecule inherits distinct hazards from both its ethylfuran ring and its acrylic acid backbone:
-
The Acrylic Acid Moiety: Alpha,beta-unsaturated acids are highly reactive. They are severe skin and eye irritants[1]. More critically, the acrylic double bond is susceptible to spontaneous, exothermic free-radical polymerization if exposed to heat, light, or if its stabilizing inhibitors are depleted[2].
-
The Ethylfuran Moiety: Furan derivatives are electron-rich heterocycles. They are typically flammable, lipophilic, and prone to oxidation[3]. Prolonged exposure to air can lead to the formation of unstable peroxides, while the furan ring itself contributes to systemic toxicity upon inhalation or ingestion[4].
Causality in Safety: Because of this dual reactivity, disposal protocols must simultaneously prevent exothermic polymerization (driven by the acrylic group) and mitigate flammability/toxicity (driven by the furan group).
Table 1: Quantitative Hazard & Regulatory Summary
| Property / Hazard | Classification / Specification | Regulatory Code (US EPA) |
| Primary Hazards | Corrosive, Flammable, Irritant | N/A |
| EPA Waste Code | U008 (Based on Acrylic Acid analog) | U008[2][5] |
| Incompatibility | Strong oxidizers, bases, amines, peroxides | N/A |
| Spill Absorbent | Inert only (Vermiculite, Sand) | N/A |
| Disposal Method | High-Temperature Incineration | D001 (Ignitability)[2] |
Operational Safety & Handling Protocol
Before initiating any disposal or cleanup procedures, establish a self-validating safety perimeter.
Step-by-Step Handling Methodology:
-
Engineering Controls: All transfers and waste consolidation must be performed inside a certified chemical fume hood to prevent the accumulation of irritating vapors[1].
-
Personal Protective Equipment (PPE):
-
Gloves: Wear heavy-duty nitrile or neoprene gloves. (Causality: Acrylic acids penetrate thin latex rapidly, causing severe coagulation necrosis of the skin[2]).
-
Eye Protection: Splash-proof chemical goggles.
-
Body: Flame-retardant lab coat.
-
-
Atmospheric Control: Keep the chemical away from direct UV light and heat sources (>60°C) to prevent auto-polymerization of the prop-2-enoic acid tail[3].
Spill Management & Containment
In the event of a spill, immediate containment is required to prevent both environmental contamination and personnel exposure.
Step-by-Step Spill Response:
-
Evacuate and Isolate: Evacuate non-essential personnel from the immediate area. Eliminate all ignition sources, as furan vapors can travel considerable distances to ignition sources[2][4].
-
Apply Inert Absorbent: Cover the spill completely with an inert absorbent material such as vermiculite, dry sand, or a commercial silica-based spill kit[3][4].
-
Critical Causality:Do NOT use sawdust, paper towels, or other cellulosic/combustible absorbents. The acrylic acid moiety can undergo exothermic polymerization when concentrated. Combustible absorbents trap this heat, creating a severe fire hazard and risk of auto-ignition[2].
-
-
Collection: Use non-sparking tools (e.g., plastic or brass dustpans) to sweep up the absorbed material[4].
-
Secondary Wash: Wash the spill area thoroughly with a compatible solvent (e.g., isopropanol or water) to remove residual corrosive monomers, and collect the washings into the same hazardous waste container[3].
Proper Disposal Procedures
(2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid cannot be disposed of in standard municipal waste or poured down the drain. It must be processed as hazardous chemical waste.
Step-by-Step Disposal Methodology:
-
Waste Segregation: Do not mix this compound with strong acids, bases, or amines in the waste container. Amines and bases can trigger violent polymerization of the acrylic moiety[2].
-
Solvent Dissolution: Dissolve or mix the pure material with a highly combustible, non-halogenated solvent (e.g., ethanol, acetone, or hexane)[6].
-
Causality: Dissolving the solid in a combustible solvent ensures complete, uniform combustion during the incineration process, preventing the formation of unburned toxic pyrolysis products.
-
-
Containerization: Store the mixture in a clearly labeled, tightly sealed, heavy-duty HDPE (High-Density Polyethylene) or glass waste carboy[4].
-
Labeling: Label the container with the specific chemical name, the hazard warnings (Corrosive, Flammable), and the applicable EPA Waste Codes (U008 for the acrylic acid derivative, and D001 if mixed with flammable solvents)[2][5].
-
Incineration: Transfer the waste to your Environmental Health and Safety (EHS) department. The mandatory disposal route is burning in a chemical incinerator equipped with an afterburner and a scrubber[6].
Table 2: Waste Segregation & Disposal Matrix
| Waste Stream | Matrix | Action Required | Final Destination |
| Solid/Neat Chemical | Pure Solid | Dissolve in combustible solvent | EHS Incineration |
| Organic Solutions | Mixed with Acetone/Hexane | Store in Flammable Waste | EHS Incineration |
| Aqueous Solutions | Mixed with Water/Buffers | Neutralize to pH 6-8 | Aqueous Hazardous Waste |
| Contaminated PPE | Gloves, Vermiculite | Seal in heavy-duty plastic bags | Solid Hazardous Waste |
Disposal Workflow Visualization
The following diagram outlines the self-validating logical workflow for classifying and disposing of furanacrylic acid waste streams.
Caption: Workflow for the safe segregation and disposal of furanacrylic acid waste.
References
-
Fisher Scientific. "3-(2-Furyl)acrylic acid Safety and Handling." Available at: ]">https://www.fishersci.com[1]
-
LookChem. "Furfural and Furan Derivatives Waste Disposal." Available at: ]">https://www.lookchem.com[6]
-
UGA Environmental Safety Division. "EPA Hazardous Waste Codes." Available at: ]">https://www.uga.edu[5]
-
International Furan Chemicals. "Furfural - Furan Safety Data." Available at: ]">https://www.furan.com[3]
-
BenchChem. "Safe Disposal of Furan Derivatives: A Procedural Guide." Available at: ]">https://www.benchchem.com[4]
-
Santa Cruz Biotechnology. "Acrylic Acid Safety Data Sheet." Available at: ]">https://www.scbt.com[2]
Sources
- 1. 3-(2-Furyl)acrylic acid, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. furan.com [furan.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. EPA Hazardous Waste Codes | UGA Environmental Safety Division [esd.uga.edu]
- 6. lookchem.com [lookchem.com]
Personal protective equipment for handling (2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid
[1][2][3][4]
Part 1: Executive Safety Assessment[4]
Compound Identity: (2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid CAS Number: 1310567-98-6 (Analogous reference to methyl derivative CAS: 54160-40-6 for SAR validation) Physical State: Solid (Crystalline powder) Primary Hazard Class: Irritant (Skin/Eye/Respiratory) [1][2][3][4]
This guide defines the operational safety envelope for handling (2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid.[2][3][4] While this specific ethyl derivative shares the structural backbone of furan-2-acrylic acid, the addition of the ethyl group increases lipophilicity, potentially altering skin permeation rates.[2][3][4]
Critical Warning: Furan derivatives possess inherent sensitivity to oxidative degradation and light.[2][3][4] Although the acrylic acid moiety provides stabilization, this compound should be treated as air-sensitive and light-sensitive to maintain chemical integrity and prevent the formation of potentially sensitizing degradation products.[2][3][4]
Part 2: Hazard Identification & Risk Profile[2][4][5][6]
The following risk profile is derived from Structure-Activity Relationship (SAR) analysis of the furan-acrylic acid class (GHS Classification: Category 2/3).
| Hazard Category | GHS Code | Signal Word | Hazard Statement |
| Skin Irritation | H315 | Warning | Causes skin irritation.[1][2][3][5] |
| Eye Irritation | H319 | Warning | Causes serious eye irritation.[2][3][5][6] |
| STOT-SE | H335 | Warning | May cause respiratory irritation.[1][2][3][5] |
| Reactivity | N/A | Caution | Potential for peroxide formation upon prolonged exposure to air/light (Furan ring liability).[1][2][4] |
Part 3: Personal Protective Equipment (PPE) Strategy
Effective protection requires a barrier strategy that accounts for both the solid state (dust) and the solution state (solvent permeation).[2][3][4]
Respiratory Protection[2][4][5]
-
Solid Handling: Use a NIOSH-approved N95 or P100 particulate respirator if weighing outside a containment enclosure.[1][2][3]
-
Solution Handling: All solvent-based operations must occur within a certified chemical fume hood.[2][3]
Eye & Face Protection[2][6][7]
-
Standard: ANSI Z87.1 compliant safety glasses with side shields.[2][3][4]
-
High Risk (Dust/Splash): Indirect-vented chemical splash goggles are mandatory during solubilization or when handling fine powders that may aerosolize.[2][3][4]
Dermal Protection (Glove Selection Logic)
The ethyl group increases the compound's organic solubility.[1][2][3][4] Glove selection must prioritize chemical resistance against the solvent used, as the dissolved solid will follow the solvent through the glove material.[3][4]
Part 4: Operational Handling Procedures
Workflow Visualization
The following diagram outlines the "Safe Handling Lifecycle," ensuring containment from storage to reaction setup.
Figure 1: Operational workflow emphasizing containment and environmental control at key transition points.
Step-by-Step Protocol
Phase 1: Receiving & Storage[4]
-
Inspection: Upon receipt, inspect the container for yellowing or browning, which indicates oxidative degradation of the furan ring.[3][4]
-
Environment: Store at 2–8°C in a dedicated acid cabinet. Ensure the container is opaque or wrapped in foil to prevent photo-degradation.[2][3]
-
Atmosphere: For long-term storage (>1 month), purge the headspace with Nitrogen or Argon.[1][2][3][4]
Phase 2: Weighing & Transfer[2][4]
-
Engineering Control: Use a balance enclosure or powder containment hood.[2][3][4]
-
Static Precaution: Organic powders can be electrostatically charged.[2][3][4] Use an ionizing fan or anti-static gun if the powder "flies."[2][3][4]
-
Technique:
Phase 3: Solubilization[4]
-
Solvent Selection: The compound is an acid.[2][3][4] It will be soluble in alcohols (MeOH, EtOH), DMSO, and DMF.[2][4] Solubility in non-polar solvents (Hexanes) will be low.[2][3][4]
-
Procedure:
Phase 4: Reaction Setup
-
Inertion: Due to the furan ring's susceptibility to oxidation, run reactions under an inert atmosphere (Nitrogen/Argon).[2][4]
-
Monitoring: Monitor the reaction by TLC or HPLC. The disappearance of the acrylic acid alkene proton signals (via NMR) or shift in retention time will indicate conversion.[2][3][4]
Part 5: Emergency Response
Spill Management
Minor Spill (Solid):
-
Wet a paper towel with water (to prevent dust) and gently wipe up the powder.[2][3][4]
-
Place waste in a sealed bag labeled "Hazardous Waste - Solid."[2][3]
-
Clean the surface with a mild soap solution (pH 7-9) to neutralize any acidic residue.[2][3]
Major Spill (Solution):
-
Evacuate the immediate area if the solvent is volatile.[2][3][4]
-
Do not use combustible materials (sawdust) if the solvent is an oxidizer (unlikely here, but good practice).[2][3][4]
First Aid
-
Eye Contact: Flush immediately with water for 15 minutes.[2][3][4][6] Lift eyelids to ensure irrigation.[2][3][4][7] Seek medical attention.
-
Skin Contact: Wash with soap and water.[2][3][4][5][6][7] If redness persists, consult a physician.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).[2][4]
Part 6: Disposal Considerations
Waste Stream: Organic Waste (Acidic).[1][2][3][4]
-
Liquids: Dispose of reaction mixtures in the "Organic Solvents" waste container. If the solution is highly acidic, neutralize to pH 5-9 before disposal, or use a dedicated "Acidic Organic" stream if available at your facility.[3][4]
-
Solids: Dispose of contaminated gloves, weighing boats, and paper towels in the "Hazardous Solid Waste" bin.[3][4]
-
Regulatory: Follow 40 CFR 261 (RCRA) guidelines in the US, or local hazardous waste regulations.[2][4]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5354467, 3-(5-Ethyl-2-furyl)acrylic acid.[1][2][3][4] Retrieved from [Link][2][3][4]
-
European Chemicals Agency (ECHA). C&L Inventory: 3-(furan-2-yl)acrylic acid.[1][2][3][4] Retrieved from [Link][2][3][4]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000).[2][3][4] Retrieved from [Link][1][2][3][4]
Sources
- 1. (2E)-3-(furan-3-yl)prop-2-enoic acid | C7H6O3 | CID 643403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Furylacrylic acid | C7H6O3 | CID 10876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(5-Methyl-furan-2-YL)-acrylic acid | C8H8O3 | CID 766922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cpachem.com [cpachem.com]
- 5. chemical.kao.com [chemical.kao.com]
- 6. angenechemical.com [angenechemical.com]
- 7. apifishcare.co.uk [apifishcare.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
